molecular formula C25H23N3O4 B1191971 BAY 299

BAY 299

Cat. No.: B1191971
M. Wt: 429.47
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective BRD1 and TAF1 inhibitor (IC50 values are 6 and 13 nM, respectively). Displays selectivity over other bromodomains (>30-fold over other members of the BRPF family;  BRD9 and ATAD2;  >300-fold over BRD4). Displays BRD1 and TAF1 inhibition in a NanoBRET cell assay.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.47

Synonyms

6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Origin of Product

United States

Foundational & Exploratory

Technical Guide: BAY 299 Mechanism of Action & Chemical Biology Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY 299 is a potent, selective, cell-permeable small molecule inhibitor targeting the bromodomain of BRD1 (BRPF2) and the second bromodomain of TAF1 (TAF1-BD2) .[1][2][3] Developed in collaboration between Bayer and the Structural Genomics Consortium (SGC), it serves as a high-quality chemical probe to dissect the epigenetic role of the BRPF (Bromodomain and PHD Finger-containing) family in chromatin regulation.

Unlike first-generation bromodomain inhibitors (e.g., JQ1) that target the BET family (BRD4), BAY 299 exhibits >300-fold selectivity against BRD4 , making it an essential tool for distinguishing BRD1-driven biology from general BET-dependent transcriptional elongation.

Part 1: Molecular Mechanism of Action[2]

The Target: BRD1 in the MOZ/MORF Complex

BRD1 (also known as BRPF2) acts as a critical scaffolding subunit for the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][4][5] These tetrameric complexes are responsible for acetylating Histone H3 (specifically H3K9, H3K14, and H3K23), a mark associated with active gene transcription.

  • Scaffolding Function: BRD1 bridges the catalytic subunit (MOZ/KAT6A or MORF/KAT6B) with the reader subunits (ING5) and the structural subunit (EAF6).[4]

  • Reader Function: The BRD1 bromodomain specifically recognizes acetylated lysine residues on histone tails, anchoring the HAT complex to active chromatin sites to propagate acetylation.

Mechanism of Inhibition

BAY 299 functions as a competitive antagonist of the acetyl-lysine (Kac) recognition pocket.[2]

  • Binding Mode: BAY 299 occupies the hydrophobic pocket of the BRD1 bromodomain.

  • Displacement: By mimicking the acetylated lysine moiety, it sterically prevents the BRD1 bromodomain from docking onto acetylated chromatin.

  • Complex Destabilization: While it does not necessarily degrade the complex, it detaches the MOZ/MORF complex from its target genomic loci, reducing local H3 acetylation and downregulating downstream oncogenic programs (e.g., in AML).

Selectivity Profile (The "Anti-BET" Factor)

The utility of BAY 299 lies in its selectivity window. It spares the BET family, which is often a confounding factor in epigenetic pharmacology.

Target FamilyProteinIC50 (Biochemical)Selectivity Ratio
Primary Target BRD1 (BRPF2) 6 – 67 nM 1x
Co-Target TAF1 (BD2) 8 – 13 nM ~1x
BRPF FamilyBRPF1~3150 nM>40x
BRPF FamilyBRPF3~5550 nM>80x
BET FamilyBRD4 > 20,000 nM >300x
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Note: BAY 299 is a dual inhibitor.[3] While highly selective for BRD1 within the BRPF family, it also potently inhibits TAF1-BD2.[1] This dual activity must be accounted for in phenotypic data interpretation.

Part 2: Visualization of Signaling & Workflow

MOZ/MORF Complex Architecture & Inhibition

The following diagram illustrates the tetrameric assembly of the MOZ/MORF complex and the specific intervention point of BAY 299.

MOZ_MORF_Complex cluster_complex MOZ/MORF HAT Complex MOZ MOZ / MORF (Catalytic Subunit) BRD1 BRD1 (BRPF2) (Scaffold/Reader) MOZ->BRD1 ING5 ING5 (H3K4me3 Reader) BRD1->ING5 EAF6 EAF6 (Structural) BRD1->EAF6 Chromatin Acetylated Chromatin (H3K23ac / H3K14ac) BRD1->Chromatin Native Recruitment BAY299 BAY 299 (Inhibitor) BAY299->BRD1 Competitive Binding BAY299->Chromatin Blocks Interaction

Caption: BAY 299 competitively binds the BRD1 bromodomain, preventing the MOZ/MORF complex from docking to acetylated chromatin.

Part 3: Experimental Validation Protocols

To validate BAY 299 activity in your specific model, rely on these self-validating protocols.

Negative Control Strategy: BAY-364

Crucial: Never run a BAY 299 experiment without its matched negative control, BAY-364 (sometimes referred to as BAY-299N).

  • Structure: Structurally similar to BAY 299 but lacks the key hydrogen-bonding interaction necessary for BRD1 binding.

  • Profile:

    • BRD1 IC50: >20 µM (Inactive)[1]

    • TAF1 IC50: ~3 µM (Weak/Moderate activity)[1]

  • Interpretation: If a phenotype is observed with BAY 299 but not with BAY-364, it is likely driven by BRD1 inhibition. If both compounds cause the effect, it may be off-target or TAF1-mediated.

Protocol: NanoBRET Target Engagement Assay

This is the gold standard for verifying that BAY 299 is entering the cell and binding BRD1 in the nuclear compartment.

Principle: Energy transfer occurs between a NanoLuc-fused BRD1 (Donor) and a cell-permeable fluorescent tracer (Acceptor). BAY 299 displaces the tracer, decreasing the BRET signal.

Workflow Diagram:

NanoBRET_Workflow Step1 1. Transfection (HEK293 Cells) Plasmid: NanoLuc-BRD1 Step2 2. Tracer Addition Add Fluorescent Tracer (Binds BRD1) Step1->Step2 Step3 3. Treatment Add BAY 299 (Dilution Series) Step2->Step3 Step4 4. Measurement Read Donor (460nm) & Acceptor (618nm) Step3->Step4 Result Outcome: Decrease in BRET Ratio indicates binding Step4->Result

Caption: NanoBRET workflow for quantifying intracellular target engagement of BAY 299 against BRD1.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the N-terminal NanoLuc-BRD1 fusion protein. Incubate for 20 hours.

  • Seeding: Re-seed cells into white, non-binding surface 96-well plates at 2 x 10^4 cells/well.

  • Tracer Equilibration: Add the cell-permeable fluorescent tracer (specific for Bromodomains) at a concentration determined by its Kd (typically 0.5 - 1.0 µM).

  • Compound Treatment: Treat cells with BAY 299 (0 nM to 10 µM) and BAY-364 (control) for 2 hours at 37°C.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) to generate the donor signal.

  • Detection: Immediately measure emission at 460 nm (Donor) and 618 nm (Acceptor) using a BRET-compatible plate reader (e.g., PHERAstar).

  • Calculation: Calculate the MilliBRET ratio:

    
    . Plot against log[BAY 299] to determine cellular IC50.
    

Part 4: Best Practices & Data Summary

Recommended Concentrations
  • Biochemical Assays: 10 – 100 nM (near Kd).

  • Cellular Assays (Target Engagement): 0.5 – 2.0 µM.

  • Phenotypic Assays (Proliferation): 1.0 – 5.0 µM.

    • Warning: Exceeding 10 µM increases the risk of off-target effects and loss of selectivity against other BRPF members.

Quantitative Profile
Assay TypeTargetMetricValue
BROMOscan BRD1 (BRPF2)Kd6 nM
BROMOscan TAF1 (BD2)Kd13 nM
TR-FRET BRD1IC5067 nM
NanoBRET (Cellular) BRD1 (Histone H3.3)IC500.83 µM
NanoBRET (Cellular) TAF1 (Histone H3.3)IC501.40 µM
Proliferation MOLM-13 (Leukemia)GI50~1.0 µM
Limitations
  • TAF1 Cross-Reactivity: BAY 299 is not mono-selective for BRD1.[1] It inhibits TAF1-BD2 with equal or greater potency.[3] Researchers must use the negative control (BAY-364) and potentially orthogonal TAF1 inhibitors to disentangle effects.

  • Solubility: Soluble in DMSO up to 100 mM.[6] In aqueous buffers, solubility is limited (~10 mg/L); ensure final DMSO concentration in cell assays is <0.1% to prevent precipitation or solvent toxicity.

References

  • Discovery & Characterization of BAY 299: Bouche, L., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains.[1][3][6][7] Journal of Medicinal Chemistry.[6]

  • Structural Genomics Consortium (SGC) Probe Profile: SGC. (2017). BAY-299: A Chemical Probe for BRD1 and TAF1.

  • Biological Context (MOZ/MORF Complex): Klein, B. J., et al. (2014).[6] Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes.[6] Epigenetics.[6][7]

  • Chemical Probes Portal Review: Chemical Probes Portal. (2017). BAY-299 Expert Review.

Sources

BAY-299: A Technical Guide to a Potent and Selective Chemical Probe for BRD1 and TAF1 Bromodomains

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of BAY-299, a potent and selective chemical probe for the bromodomains of Bromodomain-containing protein 1 (BRD1), also known as BRPF2, and Transcription initiation factor TFIID subunit 1 (TAF1). Developed through a collaboration between Bayer and the Structural Genomics Consortium (SGC), BAY-299 serves as a critical tool for researchers investigating the biological roles of these epigenetic readers in health and disease.[1][2] This document will detail the chemical properties, biological activity, and practical applications of BAY-299, offering valuable insights for professionals in drug discovery and chemical biology.

Introduction to BAY-299 and its Epigenetic Targets

Epigenetic regulation is a cornerstone of gene expression, and bromodomains are key "reader" modules that recognize acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. The Bromodomain and PHD Finger (BRPF) family, comprising BRPF1, BRPF2 (BRD1), and BRPF3, are scaffolding proteins that assemble histone acetyltransferase (HAT) complexes, particularly of the MOZ/MORF family.[1] These complexes are implicated in critical cellular processes such as DNA repair, recombination, and transcriptional activation.[1] Notably, the MOZ complex is frequently dysregulated in acute myeloid leukemia (AML).[1]

TAF1, a component of the TFIID complex, is another crucial player in transcription initiation.[1] It has been shown to counteract the tumor suppressor p53 and is essential for stem cell reprogramming.[1] Given the involvement of BRD1 and TAF1 in various pathologies, including cancer, the development of selective chemical probes to interrogate their function is of paramount importance. BAY-299 was identified as a potent and selective inhibitor of the BRD1 bromodomain and the second bromodomain of TAF1, providing a valuable tool to dissect their biological functions.[1]

Chemical Structure and Physicochemical Properties

BAY-299 is a benzoisoquinolinedione derivative with the IUPAC name 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C25H23N3O4
Molecular Weight 429.47 g/mol
CAS Number 2080306-23-4[3]
Solubility Soluble to 100 mM in DMSO
Aqueous Solubility 10 mg/L[1]
Purity ≥98%[4]

A structurally similar but inactive compound, BAY-364, is available and recommended as a negative control for experiments with BAY-299.[1] BAY-364 shows no significant activity against BRD1 (>20 µM) and only moderate activity against TAF1 (3 µM).[1]

Biological Activity and Target Profile

BAY-299 is a potent dual inhibitor of the bromodomains of BRD1 (BRPF2) and TAF1.[3] Its inhibitory activity has been characterized across various biochemical and cellular assays.

In Vitro Potency and Selectivity

Biochemical assays have demonstrated the high potency of BAY-299 for its primary targets. The IC50 values, which represent the concentration of the inhibitor required to reduce the target's activity by 50%, are in the low nanomolar range.

TargetAssay TypeIC50 (nM)Reference
BRD1 (BRPF2) BROMOscan®6[1][4]
BRD1 (BRPF2) TR-FRET67[3]
TAF1 (BD2) BROMOscan®13[1][4]
TAF1 (BD2) TR-FRET8[3]
TAF1L (BD2) TR-FRET106[3]

BAY-299 exhibits excellent selectivity for BRD1 and TAF1 over other bromodomain-containing proteins. It is over 30-fold selective against other members of the BRPF family and over 300-fold selective against the well-studied bromodomain protein BRD4.[1] This high selectivity is crucial for attributing observed biological effects specifically to the inhibition of BRD1 and TAF1.

Cellular Activity and Mechanism of Action

The cellular activity of BAY-299 has been confirmed using NanoBRET assays, which measure target engagement within living cells. BAY-299 effectively inhibits the interaction of BRD1 and TAF1 with histones H3.3 and H4 in a cellular context.[5]

Target InteractionCellular AssayIC50 (nM)Reference
BRD1 - Histone H4 NanoBRET575[5]
BRD1 - Histone H3.3 NanoBRET825[5]
TAF1 - Histone H4 NanoBRET900[5]
TAF1 - Histone H3.3 NanoBRET1400[3][5]

The mechanism of action of BAY-299 involves its binding to the acetyl-lysine binding pocket of the BRD1 and TAF1 bromodomains, thereby preventing their recruitment to acetylated histones. This disruption of chromatin binding leads to downstream effects on gene transcription.

BAY299_Mechanism cluster_nucleus Cell Nucleus Histone Acetylated Histone Tail BRD1_TAF1 BRD1 / TAF1 Bromodomain Histone->BRD1_TAF1 recruits Transcription Gene Transcription BRD1_TAF1->Transcription promotes BAY299 BAY-299 BAY299->BRD1_TAF1 inhibits binding

Caption: Mechanism of action of BAY-299.

Applications in Disease Models

The potent and selective nature of BAY-299 makes it a valuable tool for studying the roles of BRD1 and TAF1 in various diseases, particularly cancer.

Acute Myeloid Leukemia (AML)

TAF1 expression is elevated in multiple tumor types, including AML.[6] Treatment of AML cell lines with BAY-299 leads to a significant inhibition of cell growth, induction of cell death, and promotion of cell differentiation.[6] Mechanistically, BAY-299 treatment in AML cells has been shown to increase the expression of cell cycle inhibitor genes (CDKN1A and CDKN2B) and genes that promote pyroptosis, a form of inflammatory cell death.[6] Furthermore, the cell death induced by BAY-299 can be partially rescued by inhibitors of apoptosis (Z-VAD) and necroptosis (Nec-2), suggesting the involvement of multiple cell death pathways.[6]

Triple-Negative Breast Cancer (TNBC)

In TNBC models, inhibition of TAF1 by BAY-299 has been shown to induce the expression of endogenous retroviruses (ERVs) and the formation of double-stranded RNA (dsRNA).[7] This triggers an anti-viral mimicry effect, leading to the activation of interferon responses and subsequent suppression of cell growth.[7] These findings suggest a potential immunomodulatory role for TAF1 inhibition in cancer therapy.

Experimental Protocols

To facilitate the use of BAY-299 in research, this section provides an overview of key experimental protocols.

In Vitro Bromodomain Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding of bromodomains to acetylated histone peptides.

Principle: A biotinylated and acetylated histone peptide is bound to a streptavidin-europium cryptate (donor fluorophore). The bromodomain protein is tagged with a compatible acceptor fluorophore (e.g., XL665). When the bromodomain binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor like BAY-299 will disrupt this interaction, leading to a decrease in the FRET signal.

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - Biotinylated Acetylated Histone Peptide - Streptavidin-Europium - Tagged Bromodomain Protein - BAY-299 dilutions Start->Prepare_Reagents Incubate_Peptide_SA Incubate Peptide with Streptavidin-Europium Prepare_Reagents->Incubate_Peptide_SA Add_Inhibitor Add BAY-299 or DMSO (control) to assay plate Prepare_Reagents->Add_Inhibitor Add_Protein_Complex Add Bromodomain Protein and Peptide-SA Complex Incubate_Peptide_SA->Add_Protein_Complex Add_Inhibitor->Add_Protein_Complex Incubate Incubate at RT Add_Protein_Complex->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: TR-FRET assay workflow for measuring bromodomain inhibition.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantification of protein-protein interactions in living cells.

Principle: The target protein (e.g., BRD1) is fused to a NanoLuc® luciferase. A fluorescently labeled ligand or interacting protein (e.g., a histone) is introduced. If the two are in close proximity, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. BAY-299 will compete for binding, disrupting the interaction and reducing the BRET signal.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture cells in appropriate media. Co-transfect cells with plasmids encoding the NanoLuc®-fusion protein and the fluorescently-labeled interacting partner.

  • Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.

  • Compound Treatment: Add serial dilutions of BAY-299 or a vehicle control (e.g., DMSO) to the wells.

  • Addition of Substrate: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Measurement: Measure the donor emission (luciferase) and acceptor emission (fluorophore) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

Understanding the pharmacokinetic properties of a chemical probe is essential for its application in animal models.

Experimental Design:

  • Animals: Male Wistar rats are typically used.[3]

  • Dosing: BAY-299 is formulated in a suitable vehicle and administered either intravenously (i.v.) or orally (intragastrically).[3]

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 2 min, 8 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[3]

  • Plasma Preparation: Blood is centrifuged to separate plasma.[3]

  • Bioanalysis: The concentration of BAY-299 in plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Pharmacokinetic Parameters of BAY-299 in Rats: [3]

  • Terminal Half-life (t1/2): ~10 hours

  • Bioavailability (F): 73%

  • Blood Clearance: Low (approximately 17% of hepatic blood flow)

  • Volume of Distribution: High

Conclusion

BAY-299 is a well-characterized, potent, and selective chemical probe for the bromodomains of BRD1 and TAF1. Its favorable in vitro and in vivo properties, coupled with the availability of a matched negative control, make it an invaluable tool for elucidating the biological functions of these epigenetic readers. This guide provides a comprehensive overview of its properties and applications, empowering researchers to confidently employ BAY-299 in their investigations into the roles of BRD1 and TAF1 in health and disease.

References

  • BPS Bioscience. BAY-299 BRD1, TAF1 82063. [Link]

  • Structural Genomics Consortium. BAY-299 A probe for BRD1 and TAF1. [Link]

  • The Chemical Probes Portal. BAY-299. [Link]

  • National Institutes of Health. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC. [Link]

  • Tocris Bioscience. BAY 299 (5970). [Link]

  • Biochemical and Biophysical Research Communications. Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. BAY-299 | Ligand page. [Link]

Sources

Technical Guide: Biological Targets of BAY 299 in Chromatin Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY 299 is a potent, cell-permeable chemical probe designed to dissect the functional roles of specific bromodomains in chromatin regulation. Unlike first-generation bromodomain inhibitors that broadly target the BET family (BRD2/3/4), BAY 299 exhibits high selectivity for BRD1 (BRPF2) and the second bromodomain of TAF1 .

This guide serves as a technical blueprint for researchers utilizing BAY 299 to modulate histone acetylation readers. It details the compound's pharmacological profile, the molecular architecture of its target complexes, and rigorously validated protocols for confirming target engagement in live cells.

Molecular Mechanism & Target Profile[1][2][3]

Primary Biological Targets

BAY 299 functions as an acetyl-lysine competitive antagonist.[1] It binds to the hydrophobic pocket of the bromodomain, displacing the protein from acetylated chromatin.

  • BRD1 (BRPF2): A scaffold subunit of the MOZ/MORF acetyltransferase complexes.[2] BRD1 is essential for H3K14 acetylation, driving gene expression programs critical for hematopoiesis and embryonic development.

  • TAF1 (BD2): The largest subunit of the TFIID complex, TAF1 initiates transcription by recognizing the core promoter. BAY 299 specifically targets the second bromodomain (BD2) of TAF1.[2][3][4]

Selectivity & Potency Data

One of the defining features of BAY 299 is its "clean" profile against the BET family, preventing the confounding transcriptional super-enhancer collapse seen with JQ1 or IBET-151.

Table 1: BAY 299 Potency and Selectivity Profile

TargetDomainIC50 (Biochemical)Selectivity FactorBiological Relevance
BRD1 (BRPF2) Bromodomain6 – 67 nM 1x (Primary)MOZ/MORF Complex Scaffold
TAF1 BD28 – 13 nM 1x (Primary)TFIID Transcription Initiation
TAF1L BD2106 nM~10xHomolog of TAF1
BRPF1 Bromodomain> 3,000 nM> 45xParalog (HBO1 Complex)
BRD4 BD1/BD2> 20,000 nM> 300x BET Family (Super-enhancers)
BRD9 Bromodomain> 2,000 nM> 30xSWI/SNF Complex

Analytic Insight: The dual inhibition of BRD1 and TAF1 suggests that BAY 299 modulates both the writing of active marks (via BRD1-MOZ) and the reading/initiation machinery (via TAF1-TFIID). This makes it a unique tool for studying the coupling between H3K14ac deposition and transcriptional firing.

Biological Context: The MOZ/MORF Complex

To understand the impact of BAY 299, one must visualize the protein complex it disrupts. BRD1 acts as the "bridge" linking the catalytic HAT (MOZ/KAT6A or MORF/KAT6B) to the chromatin reader (ING5) and the structural scaffold (MEAF6).

Diagram 1: BRD1-MOZ Complex Assembly & BAY 299 Intervention

This diagram illustrates the quaternary structure of the MOZ complex and the displacement mechanism of BAY 299.

MOZ_Complex cluster_chromatin Chromatin Interface cluster_complex MOZ/MORF HAT Complex Histone Histone H3 (H3K14ac) MOZ MOZ/KAT6A (Catalytic Subunit) BRD1 BRD1/BRPF2 (Scaffold/Reader) MOZ->BRD1 BRD1->Histone Acetyl-Lysine Recognition ING5 ING5 (H3K4me3 Reader) BRD1->ING5 MEAF6 MEAF6 BRD1->MEAF6 BAY299 BAY 299 (Inhibitor) BAY299->Histone Displaces Complex from Chromatin BAY299->BRD1 Competitive Binding

Caption: BAY 299 binds the BRD1 bromodomain, decoupling the MOZ/MORF HAT complex from acetylated chromatin sites (H3K14ac).

Experimental Validation Framework

Reliable use of BAY 299 requires verifying target engagement within the specific cellular context of your experiment. Biochemical IC50s often do not translate linearly to intracellular concentrations due to permeability and competition with endogenous histones.

Preferred Method: NanoBRET™ Target Engagement

The NanoBRET assay is the gold standard for quantifying intracellular affinity. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target (BRD1) and a cell-permeable fluorescent tracer.

Why this method?

  • Live Cell Context: Accounts for cell membrane permeability and efflux pumps.

  • Quantitative: Generates precise cellular IC50 values (unlike qualitative FRAP).

  • Competition-Based: Directly measures the displacement of a known ligand.

Diagram 2: NanoBRET™ Experimental Workflow

This diagram outlines the logic flow for validating BAY 299 target engagement.

NanoBRET_Workflow Transfection 1. Transfect Cells (Plasmid: NanoLuc-BRD1) Tracer 2. Add Fluorescent Tracer Transfection->Tracer Equilibrium 3. Complex Formation (NanoLuc-BRD1 + Tracer) Tracer->Equilibrium  BRET Signal High Treatment 4. Treat with BAY 299 (Titration) Equilibrium->Treatment Displacement 5. Tracer Displacement Treatment->Displacement Readout 6. Measure BRET Signal (Signal Decrease) Displacement->Readout  Dose-Dependent  Reduction

Caption: Workflow for NanoBRET assay. BAY 299 competes with the tracer, reducing the BRET signal in a dose-dependent manner.

Detailed Experimental Protocols

Protocol A: Cellular Target Engagement (NanoBRET)

Objective: Determine the cellular apparent affinity (IC50) of BAY 299 for BRD1.

Reagents:

  • HEK293T cells (or relevant cell line).

  • NanoLuc-BRD1 Fusion Vector.

  • NanoBRET Tracer (e.g., K-4 or K-5, validated for Bromodomains).

  • BAY 299 (Test Compound).[2][3][5][1][4][6][7]

  • BAY 364 (Negative Control - Critical for specificity check).

Step-by-Step Methodology:

  • Transfection (Day 1):

    • Plate HEK293T cells at 2x10^5 cells/mL in 6-well plates.

    • Transfect with NanoLuc-BRD1 plasmid using FuGENE HD or Lipofectamine. Use a carrier DNA (pGEM-3Z) to optimize transfection efficiency if necessary.

  • Seeding (Day 2):

    • Trypsinize cells and resuspend in Opti-MEM (phenol red-free).

    • Re-plate into 96-well non-binding surface white plates at 2x10^4 cells/well.

  • Tracer & Inhibitor Addition:

    • Add the Fluorescent Tracer at a concentration determined by previous Kd determination (typically 0.5 – 1.0 µM).

    • Immediately add BAY 299 in a serial dilution (e.g., 10 µM down to 1 nM).

    • Include BAY 364 (Negative Control) in parallel wells at high concentration (10 µM) to confirm signal specificity.

  • Incubation:

    • Incubate for 2 hours at 37°C / 5% CO2 to allow equilibrium.

  • Measurement:

    • Add NanoBRET NanoGlo Substrate (10 µL/well).

    • Read donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., PHERAstar).

  • Analysis:

    • Calculate MilliBRET units (mBU): (Acceptor/Donor) * 1000.

    • Plot mBU vs. log[BAY 299] to derive the cellular IC50.

Protocol B: Functional Proliferation Assay (AML Models)

Objective: Assess the therapeutic potential of BAY 299 in Acute Myeloid Leukemia (AML) lines dependent on BRD1/TAF1.

Context: BRD1 is critical for the maintenance of leukemia stem cell programs. Target Cells: MOLM-13 or MV4-11 (MLL-fusion driven AML).

Methodology:

  • Preparation: Dissolve BAY 299 in DMSO to create a 10 mM stock.

  • Seeding: Seed AML cells at 5,000 cells/well in 96-well plates.

  • Treatment:

    • Treat cells with BAY 299 (0.1, 0.5, 1, 5, 10 µM).

    • Control: Treat parallel wells with BAY 364 (Negative Control) and DMSO (Vehicle).

  • Duration: Incubate for 72 hours. (Chromatin remodeling effects often require >48h to manifest phenotypically).

  • Readout:

    • Add CellTiter-Glo or AlamarBlue reagent.

    • Measure luminescence/fluorescence.[8]

    • Validation: Perform Western Blot on a parallel lysate for c-Myc or Cleaved Caspase-3 to confirm mechanism of action (apoptosis induction).

References

  • Bouche, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry. [Link][4]

  • Structural Genomics Consortium (SGC). "BAY-299: A Chemical Probe for BRD1 and TAF1." SGC Probes. [Link]

  • Chemical Probes Portal. "BAY-299 Profile and Expert Review." ChemicalProbes.org. [Link]

  • Mishima, Y., et al. (2011). "The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis." Blood. [Link]

Sources

BAY 299 Selectivity Profile for BRPF Family Proteins: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY 299 is a potent, cell-permeable chemical probe developed by Bayer in collaboration with the Structural Genomics Consortium (SGC). It functions as a dual inhibitor, targeting the bromodomain of BRPF2 (BRD1) and the second bromodomain of TAF1 (TAF1 BD2) with low nanomolar affinity.[1]

Unlike pan-BET inhibitors (e.g., JQ1), BAY 299 exhibits a distinct selectivity profile, sparing the BET family (BRD4) and showing >30-fold selectivity for BRPF2 over its paralogs BRPF1 and BRPF3. This guide details the biochemical and structural basis of this selectivity, providing researchers with the necessary data and protocols to utilize BAY 299 for dissecting the specific roles of BRPF2-MOZ/MORF complexes in chromatin regulation.

Scientific Background: The BRPF Family & Epigenetic Regulation

The Bromodomain and PHD Finger (BRPF) proteins—BRPF1, BRPF2 (BRD1), and BRPF3—act as critical scaffolding subunits for the MOZ/MORF (MYST3/MYST4) histone acetyltransferase (HAT) complexes.[2] These complexes are essential for acetylating Histone H3 (H3K14ac), a mark associated with transcriptional activation.

  • BRPF1: Essential for forebrain development; mutations linked to intellectual disability.

  • BRPF2 (BRD1): Critical for erythropoiesis and embryonic development; implicated in schizophrenia and bipolar disorder.

  • BRPF3: Less characterized, but involved in DNA replication and repair.

The high sequence homology between BRPF bromodomains (BDs) makes selective inhibition challenging. BAY 299 represents a breakthrough by effectively discriminating BRPF2 from its close paralogs, while simultaneously engaging TAF1 BD2, a component of the TFIID transcription initiation complex.

Diagram 1: BRPF2 Complex Assembly & BAY 299 Targets

BRPF_Complex cluster_complex MOZ/MORF HAT Complex (Tetrameric Core) cluster_taf TFIID Complex Component MOZ MOZ/MORF (Catalytic Subunit) BRPF2 BRPF2 (BRD1) (Scaffold) BRPF2->MOZ ING ING5 (Reader) BRPF2->ING EAF EAF6 (Scaffold) BRPF2->EAF Chromatin Chromatin (H3K14ac / H4ac) BRPF2->Chromatin Reads Acetyl-Lysine TAF1 TAF1 (BD1 & BD2) TAF1->Chromatin Reads Acetyl-Lysine BAY299 BAY 299 (Chemical Probe) BAY299->BRPF2 Primary Target IC50: 6-67 nM BAY299->TAF1 Secondary Target IC50: 8-13 nM BAY299->Chromatin Disrupts Interaction

Caption: BAY 299 targets the bromodomains of BRPF2 and TAF1, disrupting their recruitment to acetylated chromatin marks within their respective transcriptional complexes.[3]

Chemical Characterization

  • Compound Name: BAY 299

  • IUPAC Name: N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Molecular Weight: 429.5 g/mol [2]

  • Solubility: ~10 mg/L in aqueous buffer; highly soluble in DMSO.

  • Negative Control: BAY-364 . A structural analog that is inactive against BRPF2 (>20 µM) and weakly active against TAF1 (~3 µM).[2] Always use BAY-364 alongside BAY 299 to validate phenotypic observations.

Selectivity Profile

The utility of BAY 299 lies in its "dual-selective" nature.[1] It is not a pan-inhibitor; it precisely hits two targets while avoiding the broader bromodomain family.

Biochemical Potency Data

The following data aggregates results from TR-FRET, AlphaScreen, and BROMOscan assays.

Target ProteinDomainIC50 / Kd (nM)Selectivity Ratio (vs BRPF2)
BRPF2 (BRD1) Bromodomain6 – 67 1x (Primary)
TAF1 Bromodomain 28 – 13 ~0.2-1x (Co-Target)
TAF1LBromodomain 2~106~2-15x
BRPF1Bromodomain> 2000> 30x
BRPF3Bromodomain> 2000> 30x
BRD4 (BET)BD1 / BD2> 50,000> 700x (Inactive)
BRD9Bromodomain> 2000> 30x
ATAD2Bromodomain> 2000> 30x

Note: Data sources include SGC characterization and Bouche et al. (2017).

Selectivity Logic

The selectivity of BAY 299 is driven by specific residues within the acetyl-lysine binding pocket (ZA loop and BC loop).

  • BRPF2 vs. BRPF1: The selectivity is rationalized by the "Gatekeeper" and "Shelf" residues.[4] In BRPF2, specific residues (e.g., Ser592 ) allow for a binding conformation that is sterically or electrostatically unfavorable in BRPF1, which contains a Proline (Pro658 ) at the equivalent position. This proline substitution in BRPF1 rigidifies the pocket, preventing the induced fit required for BAY 299 binding.

  • Exclusion of BET Family: BAY 299 lacks the structural features necessary to bind the WPF shelf region characteristic of BET bromodomains (BRD2/3/4), ensuring no interference with the "super-enhancer" machinery driven by BET proteins.

Diagram 2: Selectivity Decision Logic

Selectivity_Logic cluster_filters Selectivity Filters Input BAY 299 Filter1 BET Family Check (WPF Shelf Compatibility) Input->Filter1 Filter3 TAF1 BD2 Check (Pocket Homology) Input->Filter3 Filter2 BRPF Paralogs Check (Residue 592/658) Filter1->Filter2 Passes Outcome1 BRD4 (BET) INACTIVE (>50 µM) Filter1->Outcome1 Fails Binding Outcome2 BRPF1 / BRPF3 WEAK (>2 µM) Filter2->Outcome2 Steric Clash (Pro658) Outcome3 BRPF2 (BRD1) POTENT (~60 nM) Filter2->Outcome3 Compatible (Ser592) Outcome4 TAF1 BD2 POTENT (~10 nM) Filter3->Outcome4 High Homology

Caption: Logical flow of BAY 299 selectivity. The compound bypasses BET proteins and BRPF1/3 due to specific structural incompatibilities, while potently engaging BRPF2 and TAF1.

Structural Mechanism of Action

Binding Mode

BAY 299 acts as an acetyl-lysine (Kac) mimetic .

  • Anchor Point: The benzimidazolone core forms a critical hydrogen bond with the conserved asparagine residue (Asn642 in BRPF2), mimicking the interaction of the natural acetylated lysine substrate.

  • PDB References:

    • 5MG2: Crystal structure of TAF1 BD2 complexed with BAY 299.

    • 5N49: Crystal structure of BRPF2 complexed with a close structural analog (precursor), validating the binding mode in the BRPF2 pocket.

Structural Causality

The high affinity for TAF1 BD2 is due to the high conservation of the ZA-loop architecture between BRPF2 and TAF1 BD2. However, the compound's unique substitution pattern prevents it from binding TAF1 BD1, further refining its profile within the TAF family.

Cellular Target Engagement

To validate that biochemical potency translates to the intracellular environment, NanoBRET (Bioluminescence Resonance Energy Transfer) is the gold standard.

Cellular Potency (NanoBRET)
  • BRPF2 (BRD1): IC50 ~ 575 nM[1]

  • TAF1 BD2: IC50 ~ 825 nM[1]

  • Commentary: The shift from biochemical (<100 nM) to cellular (~600-800 nM) potency is typical due to ATP competition (for kinases) or, in this case, competition with endogenous chromatin (high local concentration of acetylated histones) and cell permeability factors.

Experimental Protocol: NanoBRET Target Engagement Assay

This protocol is designed to validate BAY 299 binding to BRPF2 in live HEK293 cells. It relies on the displacement of a fluorescent tracer by the test compound.[5]

Materials Required
  • Cells: HEK293T (or disease-relevant line).

  • Plasmid: pNanoLuc-BRPF2 (N-terminal NanoLuc fusion).

  • Tracer: NanoBRET Tracer K-5 (or validated BRPF tracer).

  • Compound: BAY 299 (10 mM DMSO stock) and BAY-364 (Negative Control).

  • Detection: GloMax Discover or equivalent BRET-compatible plate reader.

Workflow Diagram

NanoBRET_Workflow Step1 Transfection (24h prior) Step2 Cell Plating (20k cells/well in 384-well) Step1->Step2 Step3 Tracer Addition (Fixed Conc. ~0.5 µM) Step2->Step3 Step4 Compound Treatment (BAY 299 Dilution Series) Step3->Step4 Step5 Incubation (2h @ 37°C) Step4->Step5 Step6 Substrate Addition (Furimazine) Step5->Step6 Step7 Measurement (Donor 460nm / Acceptor 618nm) Step6->Step7

Caption: Step-by-step workflow for the NanoBRET Target Engagement assay to determine cellular IC50.

Detailed Procedure
  • Transfection: Transfect HEK293T cells with the NanoLuc-BRPF2 fusion vector using FuGENE HD. Incubate for 20-24 hours.

  • Harvest & Resuspend: Trypsinize cells and resuspend in Opti-MEM (phenol red-free) at a density of 2 x 10^5 cells/mL.

  • Tracer Addition: Add the cell-permeable fluorescent tracer (e.g., Tracer K-5) to the cell suspension at a final concentration determined by a prior titration (typically 0.5 - 1.0 µM).

  • Plating: Dispense 38 µL of the Cell+Tracer mix into white, non-binding surface 384-well plates.

  • Compound Treatment:

    • Prepare a 1000x dilution series of BAY 299 in DMSO.

    • Dilute 1:100 in Opti-MEM to generate 10x working solutions.

    • Add 2 µL of 10x compound to the cells (Final DMSO = 0.1%).

    • Include "No Compound" (DMSO only) and "No Tracer" controls.

  • Equilibration: Incubate the plate for 2 hours at 37°C / 5% CO2.

  • Detection: Add 10 µL of NanoBRET Nano-Glo Substrate (1:166 dilution of substrate in buffer). Shake for 30 seconds.

  • Read: Measure donor emission (460 nm) and acceptor emission (618 nm) immediately.

  • Analysis: Calculate BRET ratio (Acceptor/Donor). Convert to milliBRET units (mBU).[6] Plot mBU vs. log[Compound] to determine cellular IC50.

Conclusion

BAY 299 is the reference chemical probe for investigating the biological function of BRPF2 (BRD1) . Its dual activity against TAF1 BD2 must be accounted for in experimental design, primarily by using the negative control BAY-364 and potentially comparing results with selective TAF1 inhibitors (e.g., GNE-371) to deconvolute phenotypes. Its clean profile against BET proteins and other BRPF paralogs makes it a robust tool for chromatin biology research.

References

  • Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Bouché, L., et al. (2017).[3][7] Journal of Medicinal Chemistry. [Link]

  • BAY-299: A Chemical Probe for BRPF2 and TAF1. Structural Genomics Consortium (SGC). [Link][8][9]

  • Crystal Structure of TAF1 BD2 with BAY 299 (PDB: 5MG2). RCSB Protein Data Bank. [Link]

  • Molecular insights into the recognition of acetylated histone modifications by the BRPF2 bromodomain. Barman, S., et al. (2022).[10] bioRxiv. [Link]

Sources

Unveiling the Epigenetic Landscape: A Technical Guide to the Role of BAY-299 in Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Epigenetic Code with a Novel Chemical Probe

In the intricate world of epigenetic regulation, the ability to dissect the function of specific protein domains is paramount. BAY-299 has emerged as a potent and selective chemical probe, offering researchers a powerful tool to investigate the roles of two key epigenetic regulators: Bromodomain and PHD Finger Containing Protein 2 (BRPF2, also known as BRD1) and TATA-Box Binding Protein Associated Factor 1 (TAF1). This in-depth technical guide provides a comprehensive overview of BAY-299, its mechanism of action, and its application in unraveling the complexities of epigenetic control in normal physiology and disease. As a dual inhibitor, BAY-299 provides a unique opportunity to explore the coordinated functions of these two critical bromodomain-containing proteins in gene transcription and chromatin architecture.

The Core Mechanism: Targeting the "Readers" of the Epigenetic Code

At its heart, BAY-299 is a small molecule inhibitor that selectively targets the bromodomains of BRPF2 and TAF1. Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This "reading" of the epigenetic code is a crucial step in the recruitment of transcriptional machinery to specific genomic loci, thereby activating gene expression. By competitively binding to the acetyl-lysine binding pocket of these bromodomains, BAY-299 effectively blocks this recognition process, leading to a cascade of downstream effects on gene regulation.

The Dual Targets: BRPF2 and TAF1

BRPF2 (BRD1): A Scaffold for Histone Acetyltransferase Activity

BRPF2 is a critical scaffolding protein within the HBO1 (Histone Acetyltransferase bound to ORC1) complex.[1][2] The bromodomain of BRPF2 specifically recognizes acetylated histone H4 at lysines 5 and 8 (H4K5ac and H4K8ac), anchoring the HBO1 complex to chromatin.[3] This recruitment is essential for the subsequent acetylation of histone H3 at lysine 14 (H3K14ac), a mark associated with active transcription.[1][3] Inhibition of the BRPF2 bromodomain by BAY-299 is therefore hypothesized to disrupt the targeted deposition of this key activating histone mark, leading to the silencing of specific genes.

TAF1: A Central Component of the Transcriptional Machinery

TAF1 is the largest subunit of the general transcription factor TFIID, a cornerstone of the RNA polymerase II pre-initiation complex.[4] TAF1 possesses a tandem bromodomain that also recognizes acetylated histones, contributing to the stabilization of TFIID at gene promoters and facilitating transcriptional initiation.[4] TAF1 is known to be involved in the regulation of genes critical for cell cycle progression and apoptosis.[3] By inhibiting the TAF1 bromodomain, BAY-299 can disrupt the assembly and function of the core transcriptional machinery at specific gene promoters.

The dual inhibition of both BRPF2 and TAF1 by BAY-299 allows for the investigation of their synergistic or independent roles in gene regulation. This polypharmacology provides a unique avenue to explore the crosstalk between different epigenetic regulatory complexes.

Experimental Validation: Designing Robust Studies with BAY-299

The scientific integrity of any study utilizing a chemical probe hinges on a well-designed experimental plan with appropriate controls. As a Senior Application Scientist, I emphasize a "self-validating" approach to every protocol.

The Indispensable Negative Control: BAY-364

To ensure that the observed cellular phenotypes are a direct result of BRPF2 and TAF1 bromodomain inhibition, it is crucial to use a structurally related but inactive negative control. BAY-364 serves this purpose. While structurally similar to BAY-299, BAY-364 exhibits significantly weaker activity against BRPF2 (>20 µM) and only moderate activity against TAF1 (3 µM).[5] Any cellular effects observed with BAY-299 but not with an equivalent concentration of BAY-364 can be more confidently attributed to the potent inhibition of the primary targets.

Experimental Design Principle: Always include three main treatment groups in your initial cell-based assays:

  • Vehicle Control (e.g., DMSO): Establishes the baseline cellular response.

  • BAY-299 (Active Probe): To test the effect of BRPF2/TAF1 inhibition.

  • BAY-364 (Negative Control): To control for off-target effects of the chemical scaffold.

Quantitative Data Summary

The potency of BAY-299 has been characterized across various biochemical and cellular assays. The following table summarizes key quantitative data for BAY-299 and its negative control, BAY-364.

Target/Assay BAY-299 IC50/GI50 BAY-364 IC50 Reference
Biochemical Assays
BRPF2 (BRD1) Bromodomain6-67 nM>20 µM[5][6]
TAF1 Bromodomain 28-13 nM3 µM[5][6]
Cellular Assays
MOLM-13 (AML)1060 nM (GI50)Not Reported[7]
MV4-11 (AML)2630 nM (GI50)Not Reported[7]
Kasumi-1 (AML)Not Reported1.0 µM[8]
K562 (CML)Not Reported10.0 µM[8]
CD34+ CellsNot Reported10.4 µM[8]

Core Applications and Methodologies

BAY-299 has proven to be a valuable tool in cancer research, particularly in hematological malignancies and solid tumors. Its application has led to significant insights into the epigenetic dependencies of cancer cells.

Induction of Apoptosis and Cell Cycle Arrest in Acute Myeloid Leukemia (AML)

One of the most well-documented effects of BAY-299 is its ability to induce cell death and halt proliferation in AML cell lines.[9] Treatment with BAY-299 leads to a significant increase in apoptosis, characterized by the cleavage of PARP and caspases 3 and 9.[9] Furthermore, BAY-299 treatment results in cell cycle arrest, evidenced by the upregulation of cell cycle inhibitors such as CDKN1A and CDKN2B.[9]

BAY299 BAY-299 BRPF2_TAF1 BRPF2/TAF1 Bromodomain Inhibition BAY299->BRPF2_TAF1 Gene_Expression Altered Gene Expression BRPF2_TAF1->Gene_Expression CDKN1A_CDKN2B ↑ CDKN1A, CDKN2B Gene_Expression->CDKN1A_CDKN2B Apoptosis_Genes Activation of Pro-Apoptotic Pathways Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest CDKN1A_CDKN2B->Cell_Cycle_Arrest Caspase_Cleavage ↑ Cleaved Caspase 3/9 ↑ Cleaved PARP Apoptosis_Genes->Caspase_Cleavage Apoptosis Apoptosis Caspase_Cleavage->Apoptosis

BAY-299 mechanism in inducing apoptosis and cell cycle arrest.
Protocol 1: Cell Viability Assay (CCK-8)

This protocol is adapted from studies on AML cells treated with BAY-299.[9]

  • Cell Seeding: Seed AML cells (e.g., MV4-11, NB4) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of appropriate culture medium.

  • Treatment: Add BAY-299, BAY-364, or vehicle (DMSO) to the desired final concentrations. A dose-response curve (e.g., 0.1, 1, 2, 4, 10 µM) is recommended for initial characterization.

  • Incubation: Incubate the plate for 24, 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This is a standard protocol for assessing apoptosis.[8][10]

  • Cell Treatment: Treat cells with BAY-299, BAY-364, or vehicle for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Induction of a "Viral Mimicry" Response

A fascinating consequence of TAF1 inhibition by BAY-299 is the induction of a "viral mimicry" state in cancer cells, particularly in triple-negative breast cancer (TNBC).[11] This phenomenon is characterized by the upregulation of endogenous retroviruses (ERVs), which are remnants of ancient retroviral infections integrated into the human genome. The increased expression of ERVs leads to the formation of double-stranded RNA (dsRNA), which is recognized by cellular pattern recognition receptors as a viral infection. This, in turn, triggers an interferon response, leading to growth suppression and potentially enhancing anti-tumor immunity.[11]

BAY299 BAY-299 TAF1_Inhibition TAF1 Bromodomain Inhibition BAY299->TAF1_Inhibition ERV_Expression ↑ Endogenous Retrovirus (ERV) Expression TAF1_Inhibition->ERV_Expression dsRNA dsRNA Formation ERV_Expression->dsRNA PRR_Activation Pattern Recognition Receptor (PRR) Activation dsRNA->PRR_Activation Interferon_Response Interferon Response PRR_Activation->Interferon_Response Growth_Suppression Tumor Growth Suppression Interferon_Response->Growth_Suppression Immune_Activation Enhanced Anti-Tumor Immunity Interferon_Response->Immune_Activation

BAY-299 induced viral mimicry pathway.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol can be used to measure changes in the expression of target genes, including cell cycle regulators and ERVs.[9]

  • RNA Extraction: Treat cells with BAY-299, BAY-364, or vehicle for a specified time (e.g., 24 hours). Extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers. Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Example Primers (Human):

      • CDKN1A Fwd: 5'-TGTCCGTCAGAACCCATGC-3'

      • CDKN1A Rev: 5'-AAAGTCGAAGTTCCATCGCTC-3'[9]

      • GAPDH Fwd: 5'-GGAGCGAGATCCCTCCAAAAT-3'

      • GAPDH Rev: 5'-GGCTGTTGTCATACTTCTCATGG-3'[9]

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

In Vivo Applications: From Bench to Preclinical Models

While in vitro studies provide valuable mechanistic insights, in vivo experiments are crucial for evaluating the therapeutic potential of a compound. BAY-299 has been investigated in animal models, demonstrating its potential for in vivo efficacy.

Pharmacokinetic and Xenograft Studies

Pharmacokinetic studies in rats have shown that BAY-299 is bioavailable upon oral administration.[12] In preclinical cancer models, the establishment of xenografts is a common approach to assess the anti-tumor activity of a compound.

Protocol 4: General Workflow for a Subcutaneous Xenograft Study

This is a generalized workflow that should be adapted to the specific cell line and animal model.

  • Cell Preparation: Culture the desired cancer cell line (e.g., AML or TNBC cells) to a sufficient number.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, BAY-299, and optionally BAY-364).

  • Drug Administration: Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.

cluster_workflow In Vivo Xenograft Workflow Cell_Prep 1. Cell Preparation Implantation 2. Tumor Implantation Cell_Prep->Implantation Monitoring 3. Tumor Growth Monitoring Implantation->Monitoring Randomization 4. Randomization Monitoring->Randomization Treatment 5. Drug Administration Randomization->Treatment Assessment 6. Efficacy Assessment Treatment->Assessment Analysis 7. Endpoint Analysis Assessment->Analysis

General workflow for in vivo xenograft studies.

Future Directions and Concluding Remarks

BAY-299 stands as a pivotal tool for dissecting the intricate roles of BRPF2 and TAF1 in epigenetic regulation. Its dual-specificity offers a unique opportunity to probe the interplay between histone acetylation and the core transcriptional machinery. Future research directions could include:

  • Chromatin-wide analysis: Employing techniques like ChIP-seq to map the genomic locations of BRPF2 and TAF1 and to assess how BAY-299 alters histone acetylation patterns on a global scale.

  • Combination therapies: Investigating the synergistic effects of BAY-299 with other epigenetic modifiers or conventional chemotherapeutics.

  • Resistance mechanisms: Elucidating potential mechanisms of resistance to BAY-299 to inform the development of next-generation inhibitors.

By providing the scientific community with this potent and well-characterized chemical probe, researchers are better equipped to explore the fundamental mechanisms of gene regulation and to identify novel therapeutic strategies for a range of diseases, from cancer to developmental disorders. This guide serves as a foundational resource for harnessing the full potential of BAY-299 in advancing our understanding of the epigenetic landscape.

References

  • Zhou, L., Yao, Q., Li, L., et al. (2022). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Annals of Translational Medicine, 10(4), 183. [Link]

  • Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. Retrieved from [Link]

  • Wu, Q., Wei, Y., Zhu, H., et al. (2023). Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications, 658, 109-116. [Link]

  • Zhou, L., Yao, Q., Li, L., et al. (2022). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Annals of Translational Medicine, 10(4), 183. [Link]

  • Bouché, L., Christ, C. D., Siegel, S., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(9), 4002–4022. [Link]

  • Mishima, Y., et al. (2011). The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis. Blood, 118(9), 2441–2451. [Link]

  • Barman, S., & Raha, A. (2022). Molecular Insights into the Recognition of Acetylated Histone Modifications by the BRPF2 Bromodomain. bioRxiv. [Link]

  • The Chemical Probes Portal. (n.d.). BAY-299. Retrieved from [Link]

  • Cancer Research. (2017). Abstract 980: BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research, 77(13_Supplement), 980. [Link]

  • BPS Bioscience. (n.d.). BAY-299. Retrieved from [Link]

  • Patsnap. (n.d.). BAY-299. Retrieved from [Link]

  • The Human Protein Atlas. (n.d.). TAF1. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BAY-299. Retrieved from [Link]

  • AACR Journals. (2017). Abstract 980: BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research, 77(13 Supplement), 980. [Link]

  • Mishima, Y., et al. (2011). The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis. Blood, 118(9), 2441-2451. [Link]

Sources

Unveiling the Molecular Recognition of BRD1: A Technical Guide to the Interaction of BAY 299 with a Key Epigenetic Reader

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Bromodomain-containing protein 1 (BRD1), also known as BRPF2, is a critical scaffolding protein within histone acetyltransferase (HAT) complexes, playing a pivotal role in chromatin remodeling and gene transcription. Its dysregulation is implicated in various pathologies, including cancer and neuropsychiatric disorders, making it an attractive therapeutic target. BAY 299 has emerged as a potent and selective chemical probe for BRD1 and the homologous bromodomain of TAF1. While a co-crystal structure of BAY 299 with BRD1 is not yet publicly available, the existing structural and functional data, particularly the co-crystal structure with TAF1 (PDB ID: 5MG2), provide a robust framework for understanding its mechanism of action. This guide synthesizes the available biochemical and structural information to provide an in-depth analysis of the BAY 299-BRD1 interaction, offering field-proven insights for researchers in epigenetics and drug discovery.

Introduction: The Significance of BRD1 in Health and Disease

BRD1 is a member of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, which act as essential scaffolds for the MYST family of HATs, including the MOZ/MORF and HBO1 complexes.[1][2] These complexes are crucial for acetylating histone tails, a key post-translational modification that generally leads to a more open chromatin structure and transcriptional activation.[2]

Functionally, BRD1 is integral to processes such as hematopoiesis, particularly erythroid differentiation, by directing the specificity of the HBO1 complex towards histone H3 lysine 14 (H3K14) acetylation.[1][2] Furthermore, its involvement in the MOZ/MORF complexes links it to DNA repair, recombination, and the regulation of hematopoietic stem cells.[3] Emerging evidence has also connected BRD1 to neuropsychiatric disorders like schizophrenia and bipolar disorder, highlighting its role in neurodevelopment.[2] In oncology, BRD1 has been identified as a fusion partner of PAX5 in acute lymphoblastic leukemia and its expression is dysregulated in hepatocellular carcinoma, where it influences the expression of genes like integrin αV.[2][4]

The bromodomain of BRD1 is the "reader" module that recognizes and binds to acetylated lysine residues on histones and other proteins, tethering the HAT complexes to specific chromatin regions.[1] The inhibition of this interaction with small molecules presents a compelling strategy to modulate the activity of these complexes and the expression of downstream genes.

BAY 299: A Potent and Selective Chemical Probe for BRD1

Developed through a collaboration between Bayer and the Structural Genomics Consortium (SGC), BAY 299 is a potent and selective inhibitor of the BRD1 bromodomain.[3][5] It also exhibits strong inhibitory activity against the second bromodomain of TAF1 (TAF1-BD2), a component of the TFIID transcription initiation complex.[3][6]

Binding Affinity and Selectivity

The inhibitory potency of BAY 299 has been characterized across multiple assay platforms, demonstrating its high affinity for BRD1 and TAF1-BD2.

TargetAssay TypeIC50 (nM)
BRD1 (BRPF2) BROMOscan®6
TR-FRET67
NanoBRET™575
TAF1-BD2 BROMOscan®13
TR-FRET8
NanoBRET™970

Data compiled from multiple sources.[3][7][8]

Crucially, BAY 299 exhibits significant selectivity over other bromodomain families. It is over 30-fold selective against other members of the BRPF family (BRPF1 and BRPF3) and more than 300-fold selective against the well-studied BET family member, BRD4.[3][7] This selectivity profile makes BAY 299 an invaluable tool for specifically probing the functions of BRD1 and TAF1.

Experimental Methodologies: A Blueprint for Structural and Functional Studies

While the specific crystallization details for a BRD1-BAY 299 complex are not public, established protocols for bromodomain protein expression, purification, and crystallization provide a reliable roadmap. The methodology used for the TAF1-BAY 299 structure (PDB: 5MG2) serves as a direct and authoritative reference.

Protein Expression and Purification Workflow

The following is a generalized, yet field-proven, protocol for obtaining high-purity bromodomain constructs suitable for crystallography.

Caption: Generalized workflow for the expression and purification of bromodomain proteins.

Co-crystallization Protocol

Achieving diffraction-quality crystals of a protein-ligand complex is a critical, and often empirical, step. The sitting-drop vapor diffusion method is a widely successful approach.

Step-by-Step Co-crystallization:

  • Protein Preparation: The purified BRD1 bromodomain is concentrated to approximately 10 mg/mL in a buffer such as 10 mM HEPES pH 7.5, 150 mM NaCl.

  • Ligand Addition: A concentrated stock of BAY 299 (e.g., 100 mM in DMSO) is added to the protein solution to a final concentration of 1-2 mM. This mixture is incubated on ice to allow for complex formation.

  • Centrifugation: The protein-ligand solution is centrifuged at high speed to pellet any precipitate that may have formed upon ligand addition.

  • Crystallization Screening: The supernatant is used in sitting-drop vapor diffusion experiments. Typically, 100-400 nL of the protein-ligand complex is mixed with an equal volume of reservoir solution from a commercial crystallization screen (e.g., Hampton Research Index HT).

  • Incubation and Observation: Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth over several days to weeks.

Structural Analysis: Insights from the TAF1-BAY 299 Co-crystal Structure (PDB: 5MG2)

The crystal structure of BAY 299 in complex with the second bromodomain of TAF1 provides a high-resolution view of its binding mode and serves as an excellent model for understanding its interaction with the structurally similar BRD1 bromodomain.[6]

The TAF1-BD2 structure reveals the canonical bromodomain fold, a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) that form a hydrophobic acetyl-lysine binding pocket. BAY 299 occupies this pocket, effectively mimicking the binding of an acetylated lysine residue.

Key Binding Interactions

The potent affinity of BAY 299 is driven by a network of specific interactions with key residues in the binding pocket.

G cluster_ligand BAY 299 cluster_protein TAF1-BD2 Binding Pocket BAY299 BAY 299 Core Asn1578 Asn1578 BAY299->Asn1578 H-bond (critical) Phe1528 Phe1528 BAY299->Phe1528 van der Waals contacts Proline_WPF WPF Shelf BAY299->Proline_WPF Hydrophobic interactions Benzimidazolone Benzimidazolone Gatekeeper Gatekeeper Residue Benzimidazolone->Gatekeeper π-π stacking Hydroxypropyl Hydroxypropyl Tyr1540 Tyr1540 Hydroxypropyl->Tyr1540 Water-mediated H-bond

Caption: Key interactions between BAY 299 and the TAF1-BD2 binding pocket.

  • Hydrogen Bonding: A critical hydrogen bond is formed between the lactam of BAY 299 and the side chain of a conserved asparagine residue (Asn1578 in TAF1-BD2). This interaction is a hallmark of many bromodomain inhibitors and mimics the interaction with the acetyl-lysine carbonyl group.

  • Hydrophobic and Stacking Interactions: The aromatic core of BAY 299 engages in extensive hydrophobic and π-π stacking interactions with key aromatic residues that line the binding pocket, including the conserved "WPF shelf" and a "gatekeeper" residue.

  • Water-Mediated Contacts: A network of conserved water molecules at the base of the binding pocket often mediates additional hydrogen bonds between the inhibitor and the protein, further stabilizing the complex. The hydroxypropyl moiety of BAY 299 is positioned to interact with this water network and the side chain of a conserved tyrosine (Tyr1540 in TAF1-BD2).

Structure-Activity Relationship (SAR) and the Basis for Selectivity

The selectivity of BAY 299 for BRD1/TAF1 over other bromodomains, particularly BRD4, can be rationalized by comparing the amino acid sequences and structures of their respective binding pockets. While the overall fold is conserved, subtle differences in the residues lining the pocket and the conformation of the flexible loops (ZA and BC loops) can be exploited to achieve selectivity.

The unique substitution on the 1,3-benzimidazolone scaffold of BAY 299 is a key determinant of its selectivity for BRD1 and its inactivity against BET bromodomains.[9] These subtle structural variations influence the shape and electrostatic properties of the binding pocket, allowing for the design of inhibitors that preferentially bind to one bromodomain over another.

Conclusion and Future Directions

BAY 299 stands as a powerful chemical probe for dissecting the biological roles of BRD1 and TAF1. While the absence of a direct BRD1-BAY 299 crystal structure necessitates the use of the TAF1 complex as a surrogate, the high degree of homology in the binding pockets allows for confident modeling of the key interactions. This guide provides a comprehensive overview of the structural and functional landscape of the BAY 299-BRD1 interaction, offering a foundation for future research. The determination of the high-resolution crystal structure of BAY 299 bound to BRD1 remains a critical next step. This will undoubtedly provide more precise insights into the molecular determinants of its potency and selectivity, further empowering the development of next-generation therapeutics targeting this important epigenetic regulator.

References

  • BPS Bioscience. BAY-299 BRD1, TAF1. [Link]

  • Structural Genomics Consortium. BAY-299 A probe for BRD1 and TAF1. [Link]

  • ChemRxiv. Structural variation of BRD4-BD1 complexes. [Link]

  • AACR Journals. BRD1-Mediated Acetylation Promotes Integrin αV Gene Expression Via Interaction with Sulfatide. [Link]

  • ScienceDirect. High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor. [Link]

  • RCSB PDB. 5MG2: Crystal structure of the second bromodomain of human TAF1 in complex with BAY-299 chemical probe. [Link]

  • PubMed Central. Structural Features and Inhibitors of Bromodomains. [Link]

  • ResearchGate. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. [Link]

  • PubMed Central. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. [Link]

  • UniProt. BRD1 - Bromodomain-containing protein 1 - Homo sapiens (Human). [Link]

  • MDPI. Insights into the Ligand Binding to Bromodomain-Containing Protein 9 (BRD9): A Guide to the Selection of Potential Binders by Computational Methods. [Link]

  • ResearchGate. Evaluating the bromodomain protein BRD1 as a therapeutic target in rheumatoid arthritis. [Link]

  • PubMed Central. Purification, crystallization and preliminary X-ray diffraction of the C-terminal bromodomain from human BRD2. [Link]

  • ResearchGate. Abstract 980: BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. [Link]

  • PubMed Central. The psychiatric risk gene BRD1 modulates mitochondrial bioenergetics by transcriptional regulation. [Link]

  • Ma'ayan Lab – Computational Systems Biology. BRD1 Gene. [Link]

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Precision Targeting of Epigenetic Readers: A Technical Deep Dive into BAY 299 for BRD1/TAF1 Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The epigenetic landscape of oncology has shifted from broad-spectrum inhibition (e.g., pan-BET inhibitors) to high-precision chemical probes targeting specific non-BET bromodomains. BAY 299 represents a critical advancement in this domain as a potent, dual-target chemical probe selective for Bromodomain-containing protein 1 (BRD1/BRPF2) and TATA-box binding protein Associated Factor 1 (TAF1) .

Unlike BET inhibitors that often suffer from dose-limiting toxicities, BAY 299 exploits a unique "dual-node" vulnerability. It targets the scaffold function of BRD1 in MOZ/MORF acetyltransferase complexes and the transcriptional initiation machinery via TAF1. This guide delineates the mechanistic rationale for deploying BAY 299 in Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC) , providing a rigorous, self-validating experimental framework for researchers validating this compound in preclinical models.

Chemical Biology & Mechanism of Action[1]

The Dual-Target Profile

BAY 299 is a benzimidazolone derivative optimized to bind the acetyl-lysine recognition pockets of BRD1 and TAF1. Its value lies in its selectivity window , which allows researchers to decouple the effects of BRD1/TAF1 inhibition from the broad transcriptional silencing associated with BRD4 inhibition.

Table 1: BAY 299 Potency and Selectivity Profile

Target DomainAssay TypeIC50 / Kd (nM)Selectivity Note
TAF1 (BD2) TR-FRET8 nM Primary Target
BRD1 (BRPF2) TR-FRET67 nM Secondary Target
TAF1L (BD2) TR-FRET106 nMParalog inhibition
BRPF1TR-FRET> 3,000 nM>40-fold selectivity
BRD4 (BD1/2)TR-FRET> 20,000 nM>300-fold selectivity (BET-sparing)
Mechanistic Pathway: The "Viral Mimicry" Hypothesis

In TNBC, recent data suggests that TAF1 inhibition by BAY 299 does not merely suppress oncogenes but actively triggers an immune response. By blocking TAF1, the transcriptional repression of Endogenous Retroviruses (ERVs) is lifted. These ERVs are transcribed into double-stranded RNA (dsRNA), which the cell perceives as a viral invasion, triggering a Type I Interferon (IFN) response.

G cluster_mechanism Transcriptional Reprogramming cluster_immune Immune Response (Viral Mimicry) BAY299 BAY 299 TAF1 TAF1 (BD2) BAY299->TAF1 Inhibits Chromatin Chromatin Binding (Ac-Histone) TAF1->Chromatin Displaces ERV_Repression ERV Silencing Complex Chromatin->ERV_Repression Loss of Maintenance ERV_Expression ERV Transcription (Derepression) ERV_Repression->ERV_Expression Triggers dsRNA dsRNA Accumulation ERV_Expression->dsRNA Sensors dsRNA Sensors (MDA5 / RIG-I) dsRNA->Sensors IFN Type I Interferon Signaling Sensors->IFN Apoptosis Apoptosis & Immune Recruitment IFN->Apoptosis

Figure 1: Mechanism of Action illustrating the 'Viral Mimicry' pathway induced by TAF1 inhibition in TNBC cells.

Experimental Framework: Validating BAY 299

As a Senior Scientist, I strongly advise against relying solely on phenotypic proliferation assays (e.g., CTG/MTT) for BAY 299. Phenotypic toxicity can be off-target. You must demonstrate Target Engagement (TE) inside the cell to validate the mechanism.

Protocol 1: Intracellular Target Engagement (NanoBRET)

Rationale: Biochemical IC50s often fail to predict cellular potency due to ATP competition or membrane permeability issues. NanoBRET (Bioluminescence Resonance Energy Transfer) is the gold standard for verifying that BAY 299 is binding BRD1/TAF1 inside the nucleus.

Materials:

  • HEK293T or relevant cancer cell line.

  • Plasmid: BRD1-NanoLuc or TAF1-NanoLuc fusion vector.

  • Tracer: Histone-H4 fluorescent tracer (optimized for BRPF/TAF family).

  • BAY 299 (Test compound) and BAY-364 (Negative control, if available).

Step-by-Step Workflow:

  • Transfection (Day 1):

    • Plate cells at

      
       cells/mL in 6-well plates.
      
    • Transfect with NanoLuc-fusion plasmid using FuGENE HD (ratio 3:1). Incubate 24h.

  • Seeding & Treatment (Day 2):

    • Resuspend transfected cells in Opti-MEM (phenol red-free).

    • Add NanoBRET Tracer (final conc. determined by titration, typically 0.5 µM).

    • Plate into 384-well non-binding surface white plates (8,000 cells/well).

    • Immediate Treatment: Add BAY 299 in a dose-response series (e.g., 0 nM to 10 µM). Include DMSO control.

  • Equilibration:

    • Incubate for 2 hours at 37°C / 5% CO2. Note: Bromodomain kinetics are fast; 2 hours is sufficient for equilibrium.

  • Measurement:

    • Add NanoBRET Substrate (furimazine) diluted 1:166.

    • Read Donor (460 nm) and Acceptor (618 nm) emission on a BRET-compatible reader (e.g., PHERAstar).

  • Data Analysis:

    • Calculate MilliBRET units (mBU):

      
      .
      
    • Normalize to DMSO (0% inhibition) and No-Tracer control (100% inhibition).

    • Fit curves to determine cellular IC50.

Success Criteria:

  • BAY 299 should show a cellular IC50 < 1 µM (typically ~600-800 nM for BRD1/TAF1).

  • The negative control should show no displacement.

Protocol 2: Functional Validation via dsRNA Induction (Viral Mimicry)

Rationale: To confirm the TNBC-specific mechanism described in recent literature (e.g., Bouché et al., Wu et al.), you must detect the downstream consequence of TAF1 inhibition: dsRNA accumulation.

Materials:

  • TNBC Cell lines (e.g., MDA-MB-231, SUM149).

  • Anti-dsRNA antibody (Clone J2 is the industry standard).

  • Flow Cytometry or Confocal Microscopy setup.

Workflow:

  • Treatment:

    • Treat cells with BAY 299 (1 µM and 5 µM) for 72 hours. Note: Epigenetic reprogramming takes time; <48h may yield false negatives.

  • Fixation & Permeabilization:

    • Harvest cells and fix with 4% Paraformaldehyde (15 min, RT).

    • Permeabilize with 0.1% Triton X-100 or ice-cold methanol.

  • Staining:

    • Block with 2% BSA/PBS.

    • Incubate with Anti-dsRNA (J2) primary antibody (1:200) overnight at 4°C.

    • Wash 3x PBS.

    • Incubate with AlexaFluor-488 secondary antibody (1:500) for 1h at RT.

  • Analysis (Flow Cytometry):

    • Gate on single cells.

    • Measure Median Fluorescence Intensity (MFI) in the FITC channel.

    • Compare MFI of BAY 299 vs. DMSO.

Success Criteria:

  • A statistically significant shift (>2-fold) in J2-positive population in BAY 299 treated cells compared to DMSO.

Therapeutic Potential & Challenges[2][3]

Oncology Indications
  • Acute Myeloid Leukemia (AML): BAY 299 drives differentiation and pyroptosis.[1][2] It is particularly effective in AML subtypes dependent on MYC, as TAF1 is a cofactor for MYC-driven transcription.

  • Triple-Negative Breast Cancer (TNBC): The "viral mimicry" effect makes BAY 299 a prime candidate for combination with Immune Checkpoint Inhibitors (ICIs) . The induction of IFN signaling can turn "cold" tumors "hot," sensitizing them to anti-PD1/PDL1 therapy.

Challenges in Development
  • Pharmacokinetics (PK): While potent in vitro, BAY 299 has rapid clearance in rodent models. For in vivo efficacy studies, formulation optimization or frequent dosing (BID/TID) is required.

  • Biomarker Dependency: Efficacy in TNBC is heterogeneous. High levels of PCNA (Proliferating Cell Nuclear Antigen) have been identified as a resistance marker, suppressing the immune response triggered by TAF1 inhibition.[3]

References

  • Bouché, L., et al. (2017).[4][5] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry. Link

  • Wu, Q., et al. (2023). "Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer." Biochemical and Biophysical Research Communications. Link

  • Structural Genomics Consortium (SGC). "BAY-299: A probe for BRD1 and TAF1."[6] SGC Chemical Probes. Link

  • Jafari, R., et al. (2014).[7] "The cellular thermal shift assay for evaluating drug target interactions in cells."[8][9][10][11] Nature Protocols. Link

  • Hogh, R., et al. (2022). "TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia."[1][2] Translational Cancer Research. Link

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BAY-299: A Technical Guide to Its Bromodomain Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling BAY-299 as a Potent Chemical Probe

In the intricate landscape of epigenetic regulation, bromodomains have emerged as critical "reader" modules that recognize acetylated lysine residues on histones and other proteins, thereby recruiting molecular machinery to modulate gene expression. The development of selective chemical probes to interrogate the function of individual bromodomain-containing proteins is paramount for advancing our understanding of their roles in health and disease. BAY-299 has been identified as a potent and selective dual inhibitor of the BRPF2 (Bromodomain and PHD Finger containing protein 2, also known as BRD1) and TAF1 (TATA-box binding protein associated factor 1) bromodomains.[1][2][3] This guide provides a comprehensive technical overview of the binding affinity of BAY-299, its selectivity profile, and the experimental methodologies used for its characterization, tailored for researchers and drug development professionals.

The strategic importance of a probe like BAY-299 lies in its ability to dissect the functions of BRPF2, a scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complexes, and TAF1, a key component of the transcription factor IID (TFIID) complex.[4][5] By providing a tool to inhibit these specific bromodomains, BAY-299 allows for the elucidation of their downstream biological consequences, from roles in embryonic development to potential therapeutic interventions in cancer.[4][6]

Binding Affinity Profile of BAY-299: A Quantitative Analysis

The potency and selectivity of a chemical probe are defined by its binding affinity for its intended targets versus other related proteins. For BAY-299, this has been rigorously characterized using a suite of biophysical and biochemical assays. The data consistently demonstrates high affinity for BRPF2 and the second bromodomain (BD2) of TAF1, with significant selectivity over other bromodomain families, including the well-studied BET family.

It is crucial for the researcher to understand the distinction between different reported values. The half-maximal inhibitory concentration (IC50) is a measure of the functional strength of an inhibitor in a given assay, and its value is dependent on the specific experimental conditions. In contrast, the dissociation constant (Kd) is a direct measure of the intrinsic binding affinity between the inhibitor and its target, representing the concentration of inhibitor at which half of the target proteins are occupied. Isothermal Titration Calorimetry (ITC) is the gold standard for the direct determination of Kd values.[7][8]

Table 1: BAY-299 Binding Affinity (Kd) and Inhibitory Potency (IC50) Data
Bromodomain TargetAssay TypeValue (nM)Source(s)
BRPF2 (BRD1) ITC (Kd) 45 [9]
TR-FRET (IC50)67[3][9]
AlphaScreen (IC50)97[3]
TAF1 BD2 ITC (Kd) 17 [9]
TR-FRET (IC50)8[9][10]
TAF1L BD2 TR-FRET (IC50)106[3]
BRPF1 TR-FRET (IC50)3150[3]
AlphaScreen (IC50)2231[3]
BRPF3 TR-FRET (IC50)5550[3]
AlphaScreen (IC50)2425[3]
BRD4 BROMOscan® (IC50)>10,000[5]
BRD9 BROMOscan® (IC50)>1,000[5]
ATAD2 BROMOscan® (IC50)>1,000[5]

This table summarizes key binding affinity and potency values for BAY-299 against various bromodomains. The direct binding affinity (Kd) determined by ITC highlights the potent interaction with BRPF2 and TAF1 BD2.

Experimental Methodologies: A Guide to Characterizing Bromodomain Inhibitors

The generation of reliable and reproducible binding data is contingent on the meticulous execution of appropriate experimental protocols. Here, we provide a detailed, step-by-step methodology for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common and robust method for determining the IC50 of bromodomain inhibitors.[11][12][13]

Detailed Protocol: TR-FRET Assay for BAY-299 IC50 Determination

This protocol is a representative example and should be optimized for specific laboratory conditions and reagents.

Objective: To determine the IC50 value of BAY-299 for the BRPF2 bromodomain by measuring the disruption of the interaction between the bromodomain and an acetylated histone peptide.

Principle: The assay relies on the transfer of energy from a Europium (Eu3+) chelate-labeled donor (e.g., GST-tagged BRPF2 bromodomain bound to an anti-GST-Eu3+ antibody) to a fluorescent acceptor (e.g., a biotinylated acetylated histone H4 peptide bound to streptavidin-Allophycocyanin (APC)). When BAY-299 binds to the bromodomain, it displaces the histone peptide, disrupting the FRET signal.

Materials:

  • Recombinant BRPF2 bromodomain (e.g., GST-tagged)

  • Anti-GST-Europium (Eu3+) chelate (Donor)

  • Biotinylated acetylated histone H4 peptide (e.g., Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHRKV-amide)

  • Streptavidin-APC (Acceptor)

  • BAY-299

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of BAY-299 in 100% DMSO.

    • Perform a serial dilution of BAY-299 in DMSO to create a concentration range that will span the expected IC50 (e.g., from 100 µM to 1 nM).

    • Further dilute the compound serial dilutions into Assay Buffer to the desired starting concentration (e.g., 2X final concentration).

  • Reagent Preparation:

    • Dilute the BRPF2 bromodomain and the biotinylated histone peptide in Assay Buffer to their optimal concentrations (determined through initial optimization experiments).

    • Prepare a mixture of the anti-GST-Eu3+ and Streptavidin-APC in Assay Buffer.

  • Assay Protocol:

    • Add 5 µL of the diluted BAY-299 or DMSO (as a control) to the wells of the 384-well plate.

    • Add 5 µL of the BRPF2 bromodomain/biotinylated histone peptide mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the anti-GST-Eu3+/Streptavidin-APC mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Excite the Europium donor at ~340 nm.

    • Measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (APC emission).

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Plot the TR-FRET ratio against the logarithm of the BAY-299 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Compound Dilution (BAY-299) Dispensing 3. Dispense Compound & Reagents into Plate Compound_Prep->Dispensing Add to plate Reagent_Prep 2. Reagent Preparation (BRD, Peptide, Antibodies) Reagent_Prep->Dispensing Add to plate Incubation 4. Incubation (Binding Equilibrium) Dispensing->Incubation Plate_Reading 5. Read Plate (TR-FRET Signal) Incubation->Plate_Reading Data_Analysis 6. Data Analysis (IC50 Calculation) Plate_Reading->Data_Analysis

Caption: Workflow for determining IC50 values using a TR-FRET assay.

Biological Context and Mechanism of Action

Understanding the biological roles of BRPF2 and TAF1 is essential to appreciate the utility of BAY-299 as a chemical probe.

BRPF2 (BRD1) in the MOZ/MORF HAT Complex:

BRPF2 acts as a scaffold protein within the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[14] These complexes are crucial for regulating gene expression through the acetylation of histone tails, a key modification associated with transcriptionally active chromatin. The bromodomain of BRPF2 is thought to "read" existing acetylation marks, thereby anchoring the HAT complex to specific genomic loci and propagating the acetylation signal. By inhibiting the BRPF2 bromodomain, BAY-299 can disrupt the recruitment and activity of the MOZ/MORF complexes, leading to alterations in gene expression programs controlled by these enzymes.[4]

MOZ_MORF_Complex cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin Interaction cluster_inhibitor Inhibition BRPF2 BRPF2 (Scaffold) PHD Bromodomain PWWP MOZ_MORF MOZ/MORF (HAT) BRPF2->MOZ_MORF recruits ING5 ING5 BRPF2->ING5 binds EAF6 EAF6 BRPF2->EAF6 binds Histone Acetylated Histone Tail BRPF2:brd->Histone reads acetyl-lysine DNA DNA BAY299 BAY-299 BAY299->BRPF2:brd inhibits

Caption: BAY-299 inhibits the BRPF2 bromodomain within the MOZ/MORF complex.

TAF1 in the TFIID Complex:

TAF1 is the largest subunit of the general transcription factor IID (TFIID), a fundamental component of the RNA Polymerase II pre-initiation complex.[15] TFIID is responsible for recognizing the core promoter of genes and initiating the assembly of the transcriptional machinery. TAF1 possesses two bromodomains, with the second (BD2) being a high-affinity target of BAY-299. The TAF1 bromodomains are believed to play a role in tethering the TFIID complex to acetylated chromatin, thereby facilitating transcription initiation at active genes.[15] Inhibition of the TAF1 bromodomain by BAY-299 can therefore interfere with the recruitment of the entire TFIID complex to promoters, leading to a downregulation of gene transcription.

Conclusion: A Powerful Tool for Epigenetic Research

BAY-299 stands out as a well-characterized and highly valuable chemical probe for the scientific community. Its potent and selective inhibition of the BRPF2 and TAF1 bromodomains provides a unique opportunity to investigate the specific roles of these proteins in gene regulation and cellular processes. The comprehensive binding data, coupled with a clear understanding of the experimental methodologies for its characterization, empowers researchers to confidently employ BAY-299 in their studies. As with any chemical probe, it is essential to use appropriate controls and to consider the dual-target nature of BAY-299 when interpreting experimental results. This guide serves as a foundational resource for leveraging BAY-299 to its full potential in unraveling the complexities of the epigenome.

References

  • Bouché, L., Christ, C. D., Siegel, S., Fernández-Montalván, A. E., Holton, S. J., Fedorov, O., ... & Haendler, B. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(9), 4002–4022. [Link][1][9]

  • Bouché, L., Christ, C. D., Siegel, S., Fernández-Montalván, A. E., Holton, S. J., Fedorov, O., ... & Haendler, B. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(9), 4002–4022. [Link][9]

  • Crawford, T. D., et al. (2021). Functional Roles of Bromodomain Proteins in Cancer. International Journal of Molecular Sciences, 22(16), 8863. [Link][4]

  • Proteopedia. (n.d.). 5n49. Retrieved from [Link][2]

  • Papai, G., & Tora, L. (2019). Recent insights into the structure of TFIID, its assembly, and its binding to core promoter. F1000Research, 8, F1000 Faculty Rev-1959. [Link][15]

  • Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. Retrieved from [Link][5]

  • Ullah, M., et al. (2008). Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes. Molecular and Cellular Biology, 28(22), 6828–6843. [Link][16]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) measurements for the ATAD2... Retrieved from [Link][7]

  • Tarhriz, V., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Pharmaceuticals, 15(6), 746. [Link][8]

  • Chemical Probes Portal. (n.d.). BAY-299. Retrieved from [Link][17]

  • An, W., & Tjian, R. (2014). Structural and functional insight into TAF1–TAF7, a subcomplex of transcription factor II D. Proceedings of the National Academy of Sciences, 111(23), 8443–8448. [Link][18]

  • Ullah, M., et al. (2008). Molecular Architecture of Quartet MOZ/MORF Histone Acetyltransferase Complexes. Molecular and Cellular Biology, 28(22), 6828–6843. [Link][19]

  • American Association for Cancer Research. (2017). Abstract 980: BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Retrieved from [Link][10]

  • Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(1), 447–457. [Link][20]

  • Matulis, D. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1278, 85-108. [Link][21]

  • Johnson, P. E. (2017). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1575, 13-22. [Link][22]

  • Zhou, J., et al. (2021). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Annals of Translational Medicine, 9(24), 1730. [Link][6]

  • Saccharomyces Genome Database. (n.d.). General transcription factor complex TFIID. Retrieved from [Link][23]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link][24]

  • BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. Retrieved from [Link][25]

  • Hammaker, D. Z., et al. (2020). Evaluating the bromodomain protein BRD1 as a therapeutic target in rheumatoid arthritis. Scientific Reports, 10(1), 1-13. [Link][26]

  • AMSBIO. (n.d.). Data Sheet BRD4 (BD1) TR-FRET Assay Kit. Retrieved from [Link][13]

  • ResearchGate. (n.d.). (A) Co-crystal structure of TAF1 BD1-BD2 (blue) in complex with... Retrieved from [Link][27]

  • Klein, B. J., et al. (2014). Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes. Epigenetics, 9(2), 186–193. [Link][14]

  • ResearchGate. (n.d.). Model depicting the formation of the activated TFIID complex. a,... Retrieved from [Link][28]

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Deconvoluting Cellular Networks: A Multi-Omics Guide to Identifying BRD1-Dependent Pathways with the Chemical Probe BAY-299

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

Bromodomain-containing protein 1 (BRD1), a key scaffolding component of histone acetyltransferase (HAT) complexes, has emerged as a compelling therapeutic target in oncology and neuropsychiatry.[1][2] Understanding the specific pathways governed by BRD1 is critical for developing targeted therapies. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to identify and validate BRD1-dependent pathways using BAY-299, a potent chemical probe. We will move beyond standard protocols to address the nuanced challenges of chemical biology, emphasizing experimental design causality, self-validating systems, and the crucial integration of multi-omics data to construct a high-confidence map of BRD1's cellular functions.

Introduction: BRD1, The Epigenetic Scaffolding Hub

BRD1 is a multi-domain protein that functions as a critical scaffold for assembling chromatin-modifying complexes, most notably the MOZ/MORF and HBO1 histone acetyltransferase (HAT) complexes.[2][3] Its domains, including a bromodomain that recognizes acetylated lysine residues on histones and a PHD finger, enable it to interpret the epigenetic landscape and recruit enzymatic machinery to specific genomic loci.[4] This activity is integral for regulating gene expression programs essential for processes ranging from fetal liver erythropoiesis to brain development.[1][2] Dysregulation of BRD1-containing complexes is implicated in acute myeloid leukemia (AML) and has been genetically linked to schizophrenia and bipolar disorder, highlighting its therapeutic relevance.[2][5]

The central hypothesis of our approach is that acute inhibition of BRD1's bromodomain activity will disrupt its chromatin localization and protein-protein interactions, leading to measurable downstream changes in gene transcription and cellular phenotypes.

The Chemical Tool: BAY-299 and Its Critical Profile

BAY-299 is a potent and selective chemical probe developed to interrogate the function of the BRPF (Bromodomain and PHD Finger) family of proteins.[6][7] Its utility is rooted in its high affinity for the BRD1 bromodomain. However, a critical aspect for any researcher to consider is that BAY-299 is a dual inhibitor , also potently targeting the second bromodomain (BD2) of TAF1 (TATA-box binding protein associated factor 1).[6][7][8]

This dual activity is not a flaw but a crucial experimental parameter that must be accounted for. Any phenotype observed with BAY-299 alone could be attributed to BRD1 inhibition, TAF1 inhibition, or a combination of both. Therefore, a rigorous experimental design must incorporate controls to dissect these effects.

PropertyBAY-299 (Active Probe)BAY-364 (Negative Control)
Target(s) BRD1 (BRPF2) , TAF1 (BD2) Inactive on BRD1, moderate on TAF1
IC50 (BRD1/BRPF2) 6-67 nM[8][9]>20 µM[7]
IC50 (TAF1 BD2) 8-13 nM[9]~3 µM[7]
Selectivity >30-fold over BRPF1/3; >300-fold over BRD4[7][9]N/A
Cellular Activity (NanoBRET) <1 µM for BRD1 and TAF1 engagement[7]N/A
Key Off-Targets (@10µM) A1 receptor (48%), Cl- channel (23%), PDE2A1 (49%)[7]None significant[7]

Causality in Probe Selection: The choice of BAY-299 is predicated on its high potency and well-characterized selectivity profile within the bromodomain family. The availability of the structurally similar but biologically weak negative control, BAY-364, is a cornerstone of a self-validating experimental system.[7] By comparing the effects of BAY-299 to BAY-364, one can confidently attribute observed molecular changes to the intended target engagement rather than non-specific compound effects.

The Integrated Strategy: A Multi-Omics Approach

To build a comprehensive model of BRD1-dependent pathways, we must interrogate the system at multiple molecular levels. A single methodology provides only one dimension of a complex biological story. Our strategy integrates proteomics, transcriptomics, and genomics to create a cohesive and cross-validated network model.

G cluster_0 Cellular System cluster_1 Perturbation cluster_2 Multi-Omics Readouts cluster_3 Data Integration & Validation Cell_Culture Target Cell Line (e.g., MOLM-13 AML) BAY299 BAY-299 (Active Probe) Cell_Culture->BAY299 Control Controls (DMSO, BAY-364) Cell_Culture->Control Proteomics Proteomics (AP-MS) BAY299->Proteomics Transcriptomics Transcriptomics (RNA-Seq) BAY299->Transcriptomics Genomics Genomics (ChIP-Seq) BAY299->Genomics Control->Proteomics Control->Transcriptomics Control->Genomics Integration Integrative Analysis Proteomics->Integration Transcriptomics->Integration Genomics->Integration Validation Genetic Validation (siRNA, CRISPR) Integration->Validation Pathway BRD1-Dependent Pathway Model Validation->Pathway

Figure 1: Overall multi-omics workflow for identifying BRD1-dependent pathways.

Proteomic Interrogation: Mapping the BRD1 Interactome

Scientific Objective: To identify proteins that physically associate with BRD1 in a cellular context and determine how these interactions are disrupted by BAY-299. This reveals the composition of BRD1-containing complexes.

Methodology: Affinity Purification-Mass Spectrometry (AP-MS) AP-MS is the gold standard for identifying protein-protein interactions under near-physiological conditions.[10] The core principle involves using an antibody to capture a protein of interest (the "bait," i.e., BRD1) and then using mass spectrometry to identify its co-purifying partners (the "prey").[11][12]

APMS_Workflow start 1. Cell Culture Treatment (BAY-299 vs. Control) lysis 2. Cell Lysis (Non-denaturing buffer) start->lysis ip 3. Immunoprecipitation (Anti-BRD1 antibody + Beads) lysis->ip wash 4. Stringent Washes (Remove non-specific binders) ip->wash elution 5. Elution wash->elution sds_page 6. SDS-PAGE & In-Gel Digestion (Trypsin) elution->sds_page lcms 7. LC-MS/MS Analysis sds_page->lcms data 8. Data Analysis (Protein ID & Quantification) lcms->data

Figure 2: Step-by-step workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed AP-MS Protocol
  • Cell Treatment: Culture your chosen cell line (e.g., MOLM-13 AML cells, where BRD1/TAF1 inhibition has a known effect) and treat with an optimized concentration of BAY-299, BAY-364, and DMSO (vehicle) for a defined period (e.g., 6-24 hours).

  • Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40, 50 mM Tris-HCl, 150 mM NaCl, protease and phosphatase inhibitors). Causality: A gentle lysis is crucial to preserve native protein-protein interactions.

  • Immunoprecipitation (IP): Pre-clear lysate with protein A/G beads. Incubate the cleared lysate with a high-affinity, ChIP-grade anti-BRD1 antibody overnight at 4°C. Add fresh protein A/G beads to capture the antibody-antigen complexes. Self-Validation: A parallel IP with a non-specific IgG isotype control is mandatory to identify proteins that bind non-specifically to the beads or antibody.

  • Washing: Wash the beads extensively (e.g., 3-5 times) with lysis buffer. Causality: This step is critical for reducing background and removing low-affinity, non-specific interactors, thereby increasing the signal-to-noise ratio.

  • Elution: Elute bound proteins from the beads using a low-pH buffer (e.g., glycine-HCl) or SDS-PAGE loading buffer.

  • Sample Preparation for MS: Run the eluate briefly into an SDS-PAGE gel. Excise the entire protein-containing region, cut it into smaller pieces, and perform in-gel digestion with trypsin.[11]

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. High-confidence interactors are those significantly enriched in the BRD1-IP compared to the IgG control. BRD1-dependent interactors are those whose abundance in the BRD1-IP is significantly reduced upon BAY-299 treatment but not with the BAY-364 control.

Transcriptomic Profiling: Defining the BRD1-Regulated Gene Signature

Scientific Objective: To identify genes whose expression is significantly altered upon inhibition of BRD1/TAF1 with BAY-299. This provides a functional readout of the inhibitor's impact on the cell's transcriptional program.

Methodology: RNA-Sequencing (RNA-Seq) RNA-Seq provides a comprehensive and unbiased snapshot of the entire transcriptome.[13][14] By comparing the transcriptomes of cells treated with BAY-299 versus controls, we can generate a "gene signature" of inhibitor activity.

RNASeq_Workflow start 1. Cell Treatment (BAY-299, BAY-364, DMSO) (N≥3 biological replicates) rna_extraction 2. Total RNA Extraction start->rna_extraction library_prep 3. Library Preparation (Poly-A selection, rRNA depletion) rna_extraction->library_prep sequencing 4. Next-Generation Sequencing (e.g., Illumina) library_prep->sequencing qc 5. Quality Control (FastQC) sequencing->qc alignment 6. Read Alignment (e.g., STAR to reference genome) qc->alignment quantification 7. Gene Expression Quantification alignment->quantification de_analysis 8. Differential Expression Analysis (e.g., DESeq2, edgeR) quantification->de_analysis

Figure 3: Step-by-step workflow for RNA-Sequencing (RNA-Seq).
Detailed RNA-Seq Protocol
  • Experimental Design & Treatment: This is the most critical step.[15] Treat cells with BAY-299, BAY-364, and DMSO. Use a minimum of three biological replicates per condition. Causality: Biological replicates are essential to provide the statistical power needed to distinguish true biological changes from experimental noise and inter-sample variability.

  • RNA Extraction: Isolate high-quality total RNA (RIN > 8) from each sample.

  • Library Preparation: Prepare sequencing libraries. This typically involves either selecting for polyadenylated (poly-A) mRNA or depleting ribosomal RNA (rRNA). Causality: Poly-A selection enriches for protein-coding genes, while rRNA depletion captures a broader range of RNA species, including non-coding RNAs. The choice depends on the specific research question.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis Pipeline:

    • Quality Control (QC): Assess the quality of the raw sequencing reads.

    • Alignment: Align the high-quality reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression (DE) Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the BAY-299 treated group compared to the control groups.

    • Pathway Analysis: Use the list of differentially expressed genes as input for pathway and gene ontology (GO) enrichment analysis to identify biological processes that are significantly affected by the treatment.

Genomic Locus Identification: Finding Where BRD1 Acts

Scientific Objective: To identify the specific genomic regions (e.g., promoters, enhancers) where BRD1 binds. This provides a direct physical link between BRD1 and the genes it may regulate.

Methodology: Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) ChIP-seq maps protein-DNA interactions across the entire genome.[16] It involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (BRD1), and sequencing the associated DNA.[17]

ChIPSeq_Workflow start 1. Cell Treatment & Cross-linking (Formaldehyde) lysis_sonication 2. Lysis & Chromatin Shearing (Sonication to 200-600 bp) start->lysis_sonication ip 3. Immunoprecipitation (Anti-BRD1 antibody) lysis_sonication->ip wash_elute 4. Wash & Elute ip->wash_elute reverse_crosslink 5. Reverse Cross-links & Purify DNA wash_elute->reverse_crosslink library_prep 6. Sequencing Library Preparation reverse_crosslink->library_prep sequencing 7. Next-Generation Sequencing library_prep->sequencing analysis 8. Data Analysis (Alignment, Peak Calling, Motif Analysis) sequencing->analysis

Figure 4: Step-by-step workflow for Chromatin Immunoprecipitation-Sequencing (ChIP-Seq).
Detailed ChIP-Seq Protocol
  • Cell Treatment & Cross-linking: Treat cells with BAY-299 or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media.[17] Causality: Cross-linking freezes the in vivo interactions, creating a stable snapshot of protein occupancy on the chromatin.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication. Causality: The fragment size is critical for resolution; smaller fragments provide more precise localization of the binding site.

  • Immunoprecipitation: Perform IP using an anti-BRD1 antibody as described in the AP-MS protocol. Self-Validation: A parallel sample processed without an antibody or with a non-specific IgG (the "Input" control) is absolutely required. The Input represents the background distribution of chromatin fragments.

  • Reverse Cross-links and DNA Purification: Elute the chromatin and reverse the formaldehyde cross-links by heating. Purify the co-precipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and Input DNA and sequence them.

  • Data Analysis:

    • Alignment: Align reads to the reference genome.

    • Peak Calling: Use software (e.g., MACS2) to identify genomic regions with a statistically significant enrichment of ChIP reads compared to the Input control. These "peaks" represent BRD1 binding sites.

    • Functional Annotation: Annotate the peaks to determine if they are located in promoters, enhancers, or other genomic features.

    • Motif Analysis: Search for consensus DNA sequence motifs within the peaks to identify potential co-localizing transcription factors.

Self-Validating Target Engagement: A key experiment is to perform BRD1 ChIP-seq in cells treated with BAY-299. Since the bromodomain is required for chromatin binding, successful target engagement by BAY-299 should lead to a significant reduction or complete loss of the BRD1 ChIP-seq signal at its target loci compared to the DMSO-treated control.

Deconvolution, Integration, and Final Validation

The power of this guide lies in the integration of these three datasets.[18][19][20] This is where raw data is converted into biological insight.

Integration_Logic cluster_omics Primary Datasets cluster_integration Integrative Questions cluster_validation Deconvolution & Validation APMS AP-MS: BRD1 Interactors (e.g., HATs, TFs) Q2 Do interactors bind at BRD1 sites? (Motif analysis of co-TFs) APMS->Q2 Q3 Do interactors regulate DEGs? (Pathway analysis) APMS->Q3 RNASeq RNA-Seq: Differentially Expressed Genes Q1 Are DEGs direct targets? (ChIP-Seq peaks near DEGs) RNASeq->Q1 RNASeq->Q3 ChIPSeq ChIP-Seq: BRD1 Genomic Binding Sites ChIPSeq->Q1 ChIPSeq->Q2 Hypothesis High-Confidence BRD1-Dependent Pathway Q1->Hypothesis Q2->Hypothesis Q3->Hypothesis siRNA siRNA/CRISPR Knockdown of BRD1 vs. TAF1 Hypothesis->siRNA Phenotype Confirm Phenotype & Gene Expression Changes siRNA->Phenotype

Figure 5: Logical workflow for integrating multi-omics data and validating pathways.

Integrative Analysis Questions:

  • Direct Targets: Correlate the ChIP-seq and RNA-seq data. Are the genes that are significantly downregulated by BAY-299 also bound by BRD1 at their promoter or a nearby enhancer? This identifies high-confidence direct targets.

  • Complex Function: Analyze the AP-MS data. Are the identified BRD1 interactors known transcription factors or chromatin modifiers? Does motif analysis of the BRD1 ChIP-seq peaks reveal binding sites for these interacting transcription factors?

  • Pathway Reconstruction: Combine all three datasets. For example, you might find that BRD1 binds to the enhancer of gene X. Gene X is downregulated upon BAY-299 treatment. Your AP-MS data shows that BRD1 interacts with transcription factor Y, and the enhancer of gene X contains a binding motif for factor Y. This builds a compelling, multi-layered model of regulation.

The Crucial Validation Step: Deconvoluting BRD1 vs. TAF1 To definitively claim a pathway is "BRD1-dependent," you must disambiguate the effects from the dual inhibition of TAF1.

  • Genetic Knockdown: Use siRNA or shRNA to specifically deplete BRD1. Then, perform RNA-seq. Compare the gene expression changes from BRD1 knockdown to those from BAY-299 treatment. Genes that overlap are highly likely to be BRD1-dependent.

  • CRISPR/Cas9 Knockout: For more stable and complete loss of function, generate BRD1 and TAF1 knockout cell lines. Comparing the transcriptomes and phenotypes of these individual knockout lines to the effects of BAY-299 is the most rigorous method for assigning dependency.

Conclusion

Identifying BRD1-dependent pathways requires more than the application of a single technique. It demands a holistic, multi-omics strategy built on a foundation of scientific rigor, appropriate controls, and a deep understanding of the tools being used. By integrating proteomic, transcriptomic, and genomic data, researchers can move from a simple list of "hits" to a functional model of the BRD1 network. The chemical probe BAY-299 is a powerful tool for this discovery process, but its dual-target nature necessitates the critical validation steps outlined in this guide. This integrated approach ensures that the identified pathways are robust, reproducible, and truly dependent on the target of interest, paving the way for novel therapeutic strategies.

References

  • Li, Y., et al. (2022). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Annals of Hematology & Oncology, 9(1). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BAY-299. Retrieved from [Link]

  • Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. Retrieved from [Link]

  • Fryland, T., et al. (2016). Identification of the BRD1 interaction network and its impact on mental disorder risk. Translational Psychiatry, 6(5), e811. [Link]

  • Ma'ayan Lab. (n.d.). BRD1 Gene. Retrieved from Computational Systems Biology website. [Link]

  • Wu, Q., et al. (2023). Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications, 661, 14-22. [Link]

  • Gimenez, G., et al. (2023). Strategy for RNA-Seq Experimental Design and Data Analysis. In Methods in Molecular Biology (Vol. 2583, pp. 295-314). [Link]

  • Pal, B., et al. (2023). Integrating Multi-Omics Data to Construct Reliable Interconnected Models of Signaling, Gene Regulatory, and Metabolic Pathways. In Methods in Molecular Biology (Vol. 2629, pp. 101-125). [Link]

  • ENCODE Project Consortium. (n.d.). Histone ChIP-seq Data Standards and Processing Pipeline. Retrieved from [Link]

  • Tewari, R., & Kumar, V. (2022). Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions. In Methods in Molecular Biology (Vol. 2439, pp. 157-167). [Link]

  • Lexogen. (n.d.). RNA LEXICON Chapter #3 – Experimental and Data Analysis Planning for RNA Sequencing. Retrieved from [Link]

  • News-Medical. (n.d.). ChIP-Seq Analysis: Histone Modifications. Retrieved from [Link]

  • Acevedo, L. G., et al. (2008). Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. In Current Protocols in Molecular Biology (Chapter 21, Unit 21.13). [Link]

  • EMBL-EBI. (n.d.). Experimental design | Introduction to RNA-seq and functional interpretation. Retrieved from [Link]

  • Gingras, A. C., et al. (2007). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Journal of the American Society for Mass Spectrometry, 18(12), 2129-2141. [Link]

  • Cinghu, S., et al. (2017). Integrating Multi-Omics Data for Signaling Pathways, Interactome Reconstruction, and Functional Analysis. In Methods in Molecular Biology (Vol. 1558, pp. 387-406). [Link]

  • UniProt Consortium. (n.d.). BRD1 - Bromodomain-containing protein 1 - Homo sapiens (Human). Retrieved from UniProt. [Link]

  • Bonn, S., et al. (2012). Using ChIP-seq Technology to Generate High-Resolution Profiles of Histone Modifications. In Methods in Molecular Biology (Vol. 791, pp. 93-111). [Link]

  • National Center for Biotechnology Information. (n.d.). BRD1 bromodomain containing 1 [Homo sapiens (human)]. Gene ID: 23774. Retrieved from NCBI. [Link]

  • Subramanian, I., et al. (2020). Multi-Omics Data Integration, Interpretation, and Its Application. Bioinformatics and Biology Insights, 14, 1177932220902888. [Link]

  • Lexogen. (2023, June 28). LEXOGEN TALK: Beyond the Reads: Designing Successful RNA-Seq Experiments and Data Analyses [Video]. YouTube. [Link]

  • Star-like Protocol. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 102989. [Link]

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Technical Whitepaper: BAY 299 – Physicochemical Properties and Application as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY 299 is a potent, selective, and cell-active chemical probe designed to inhibit the bromodomains of BRPF2 (BRD1) and TAF1 .[1][2][3] Unlike pan-BET inhibitors (e.g., JQ1) that broadly target BRD4, BAY 299 exhibits high selectivity, making it a critical tool for dissecting the specific roles of BRPF2 in chromatin remodeling and TAF1 in transcriptional initiation. This guide provides a definitive reference for its physicochemical properties, handling protocols, and validated experimental workflows.

Part 1: Physicochemical Identity[1]

The precise characterization of BAY 299 is prerequisite for reproducible biological data. Researchers must distinguish between the active probe and its negative control, BAY-364, to validate phenotypic outcomes.

Core Chemical Data
PropertySpecificationNotes
Compound Name BAY 299Primary Probe
Chemical Formula C₂₅H₂₃N₃O₄
Molecular Weight 429.47 g/mol Monoisotopic mass should be used for MS calibration.[3]
CAS Number 2080306-23-4
Appearance Crystalline SolidWhite to off-white powder.
Solubility DMSO (up to 40 mg/mL)Insoluble in water.[4] Avoid aqueous buffers for stock storage.
Purity Standard >98% (HPLC)Essential to rule out off-target effects from impurities.
SMILES OCCCC1=CC=C(C(N2C3=C(C)C=C(N(C)C(N4C)=O)C4=C3)=O)C5=C1C=CC=C5C2=OUseful for chemoinformatic integration.
Structural Integrity & Storage[4]
  • Stock Preparation: Dissolve strictly in anhydrous DMSO.

  • Storage: Store solid powder at -20°C (stable >2 years). DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

  • Negative Control: BAY-364 (MW: 401.4 g/mol ).[1] Structurally similar but inactive against BRPF2/TAF1, serving as a vital control to filter out off-target toxicity or non-specific binding.

Part 2: Mechanistic Profile and Selectivity

BAY 299 functions as an epigenetic reader inhibitor . It competitively binds to the acetyl-lysine binding pocket of the bromodomain, displacing the protein from chromatin.

Target Specificity
  • Primary Target: BRPF2 (BRD1) Bromodomain (IC₅₀ = 67 nM).[2][4]

  • Secondary Target: TAF1 Bromodomain 2 (IC₅₀ = 8 nM).[2][4]

  • Selectivity Window:

    • 30-fold selective over BRPF1 and BRPF3.[2][3]

    • 300-fold selective over the BET family (BRD4), preventing the confounding "super-enhancer" effects seen with pan-BET inhibitors.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism where BAY 299 displaces the BRPF2/TAF1 complex from acetylated histones, thereby silencing downstream transcriptional programs.

MOA_Pathway Chromatin Acetylated Chromatin (H3/H4) Complex Chromatin-Reader Complex Chromatin->Complex Recruitment Reader BRPF2 / TAF1 (Reader Complex) Reader->Complex Binding Transcription Gene Transcription (Oncogenic/Developmental) Complex->Transcription Promotes Displaced Displaced Reader (Inactive) BAY299 BAY 299 (Inhibitor) BAY299->Reader High Affinity Binding (IC50 ~8-67 nM) BAY299->Complex Displaces BAY299->Displaced Competitive Inhibition Silenced Transcription Silenced Displaced->Silenced Loss of Recruitment

Figure 1: Mechanism of Action. BAY 299 acts as an acetyl-lysine mimetic, competitively displacing BRPF2/TAF1 from chromatin and neutralizing downstream transcriptional signaling.

Part 3: Experimental Handling & Protocols

To ensure data integrity (E-E-A-T), the following protocols are standardized based on SGC and Bayer validation studies.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock solution for cellular assays.

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 4.29 mg of BAY 299.

  • Solvent Addition: Add 1 mL of anhydrous DMSO . Do not use PBS or water, as the compound will precipitate immediately.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Verification: Inspect visually. The solution must be perfectly clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to protect from light. Store at -80°C.

Protocol: Cellular Target Engagement (NanoBRET)

Objective: Validate that BAY 299 penetrates the cell membrane and binds BRPF2 inside the nucleus. This is superior to biochemical assays as it confirms intracellular availability.

Materials:

  • HEK293 cells transfected with NanoLuc-BRPF2 fusion vector.

  • HaloTag-Histone H3.3 fusion vector.

  • NanoBRET Nano-Glo Substrate.

Workflow:

  • Transfection: Co-transfect cells with NanoLuc-BRPF2 (donor) and HaloTag-Histone (acceptor) vectors. Incubate for 20 hours.

  • Seeding: Re-seed transfected cells into 96-well non-binding surface plates (2 x 10⁴ cells/well).

  • Tracer Addition: Add the HaloTag-618 ligand to label the histone acceptor.

  • Treatment:

    • Treat cells with BAY 299 in a dose-response curve (e.g., 0 nM to 10 µM).

    • Control: Treat parallel wells with BAY-364 (Negative Control) at the same concentrations.

  • Incubation: Incubate for 2 hours at 37°C / 5% CO₂.

  • Measurement: Add NanoBRET substrate and measure donor (460 nm) and acceptor (618 nm) emission.

  • Analysis: Calculate the BRET ratio (618/460). A decrease in BRET signal indicates BAY 299 has successfully displaced BRPF2 from the histone.

Validated Workflow Diagram

Experimental_Workflow Stock BAY 299 Stock (10 mM in DMSO) Dilution Serial Dilution (Opti-MEM) Stock->Dilution 1:1000 Pre-dilution Cells HEK293 Cells (NanoLuc-BRPF2 + HaloTag-H3) Dilution->Cells Treat Cells Incubation Incubation (2 hrs @ 37°C) Cells->Incubation Readout NanoBRET Signal (Displacement Assay) Incubation->Readout Validation Data Validation: IC50 < 1 µM Readout->Validation Analyze Curve

Figure 2: Cellular Target Engagement Workflow. A standardized path from stock preparation to data validation using NanoBRET technology.

References

  • Bouché, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains."[2] Journal of Medicinal Chemistry, 60(9), 4002–4022.[2] [Link][5]

  • Structural Genomics Consortium (SGC). "Chemical Probe: BAY-299." SGC Probes. [Link]

  • Chemical Probes Portal. "BAY-299 Probe Characterization." [Link]

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Methodological & Application

BAY 299 solubility and stock solution preparation in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: BAY 299 Solubility and Stock Solution Preparation

Introduction & Scope

BAY 299 is a potent, selective chemical probe designed to inhibit the bromodomain and PHD finger-containing (BRPF) family protein BRD1 (BRPF2) and the second bromodomain of TAF1 (Transcription Initiation Factor TFIID Subunit 1).[1][2][3][4][5] Developed in collaboration with the Structural Genomics Consortium (SGC), it serves as a critical tool for dissecting the roles of epigenetic readers in transcriptional regulation and oncogenesis.

This guide provides a standardized protocol for the preparation of BAY 299 stock solutions. It addresses the compound's specific physicochemical challenges, particularly its solubility profile in dimethyl sulfoxide (DMSO) and stability requirements, to ensure experimental reproducibility in cellular and biochemical assays.

Physicochemical Properties

Understanding the fundamental properties of BAY 299 is a prerequisite for accurate calculation and handling.

PropertyDetail
Compound Name BAY 299
CAS Number 2080306-23-4
Molecular Formula C₂₅H₂₃N₃O₄
Molecular Weight 429.47 g/mol
Appearance Light yellow to yellow solid
Primary Targets BRD1 (IC₅₀ = 67 nM), TAF1-BD2 (IC₅₀ = 8 nM)
Solubility (DMSO) ~100 mM (Max tested: ~86 mg/mL)
Solubility (Water) Insoluble (Requires formulation for aqueous use)

Critical Note: While vendor data suggests solubility up to 100 mM (approx. 43 mg/mL) or even 200 mM in pure DMSO, we recommend preparing stock solutions at 10 mM or 50 mM . Pushing solubility to the saturation limit increases the risk of precipitation during freeze-thaw cycles or upon introduction of trace moisture.

Protocol: Stock Solution Preparation

Materials Required
  • BAY 299 solid (stored at -20°C, desiccated).

  • High-Grade DMSO: Anhydrous, ≥99.9% purity (e.g., Sigma-Aldrich Hybridoma grade).

    • Why? DMSO is hygroscopic.[5] Absorbed atmospheric water can drastically reduce the solubility of hydrophobic compounds like BAY 299, leading to "crashing out."

  • Vortex mixer.

  • Analytical balance (precision to 0.01 mg).

  • Amber glass vials or polypropylene microcentrifuge tubes (DMSO resistant).

Step-by-Step Procedure

Step 1: Equilibration Remove the vial of BAY 299 from the freezer and allow it to equilibrate to room temperature inside a desiccator before opening.

  • Scientific Rationale: Opening a cold vial in humid air causes condensation to form on the hygroscopic solid, which degrades purity and alters the weighed mass.

Step 2: Weighing & Calculation Weigh the desired amount of BAY 299. Use the formula below to calculate the volume of DMSO required for a specific stock concentration (e.g., 10 mM).



Example: To prepare 10 mM stock from 5 mg of BAY 299:



Step 3: Dissolution Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear and yellow.

  • Troubleshooting: If particles persist, warm the solution to 37°C in a water bath for 2–5 minutes and vortex again. Sonicate only if absolutely necessary (max 5 mins) to avoid thermal degradation.

Step 4: Aliquoting & Storage Divide the master stock into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: -20°C (stable for 1 year) or -80°C (stable for >2 years).

  • Caution: Always store away from light.

Visualization: Workflow & Mechanism

Figure 1: Stock Preparation Workflow

This flowchart outlines the critical decision points in the solubilization process to ensure sample integrity.

StockPrep Start Start: BAY 299 Solid (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Mass (mg) & Calculate DMSO Vol Equilibrate->Weigh AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddDMSO Vortex Vortex (1 min) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Warm Warm to 37°C (Optional: Sonicate) Check->Warm No (Precipitate) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Warm->Vortex Store Store at -80°C Aliquot->Store

Caption: Logical workflow for the preparation of BAY 299 stock solutions, emphasizing visual inspection and temperature control.

Biological Application Guidelines

Cellular Assays (In Vitro)

When treating cells, the final DMSO concentration must remain non-toxic (typically <0.1% to 0.5%).

Serial Dilution Protocol (Intermediate Step Method): Direct dilution from 10 mM stock into media can cause precipitation due to the rapid polarity shift.

  • Step A (1000x Stock): Start with 10 mM stock in DMSO.

  • Step B (100x Intermediate): Dilute 1:10 in media or PBS ? NO.

    • Correction: Dilute 1:10 in DMSO first to create serial dilutions (e.g., 1 mM, 0.1 mM) in DMSO.

    • Why? Keeping the compound in 100% DMSO during serial dilution ensures accuracy.

  • Step C (Working Solution): Dilute the DMSO serial dilutions 1:1000 into pre-warmed culture media.

    • Result: Final DMSO concentration is 0.1%.

In Vivo Formulation (Animal Studies)

For animal studies (e.g., IP or Oral), pure DMSO is too toxic. A common formulation for BAY 299 is:

  • 5% DMSO (Solubilizer)[6]

  • 40% PEG300 (Co-solvent)[5][6]

  • 5% Tween 80 (Surfactant)

  • 50% Saline/Water (Diluent)

Preparation Order (Critical):

  • Dissolve BAY 299 in DMSO.[5]

  • Add PEG300 and vortex.

  • Add Tween 80 and vortex.[5]

  • Slowly add Saline while vortexing.

    • Note: If the solution turns cloudy, the compound has crashed out. Ensure the initial DMSO stock is fully solubilized.

Mechanism of Action & Selectivity

BAY 299 is a "dual" inhibitor but highly selective against the BET family (BRD4). This selectivity is crucial for interpreting phenotypic results, as BRD4 inhibition has broad transcriptional effects.

Figure 2: BAY 299 Selectivity Profile

MOA BAY BAY 299 BRD1 BRD1 (BRPF2) IC50 = 67 nM BAY->BRD1 Potent Inhibition TAF1 TAF1 (BD2) IC50 = 8 nM BAY->TAF1 Potent Inhibition BRD4 BRD4 (BET) >300-fold selective BAY->BRD4 No Activity BRPF1 BRPF1 >30-fold selective BAY->BRPF1 Weak/No Activity Transcript Modulation of Transcriptional Complexes BRD1->Transcript TAF1->Transcript

Caption: Selectivity profile of BAY 299. Note the high potency against BRD1 and TAF1 compared to the BET family member BRD4.[1][3][7]

References

  • Bouche, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.

  • Structural Genomics Consortium (SGC). "BAY-299: A probe for BRD1 and TAF1."[1][4][7] SGC Probes.

  • Tocris Bioscience. "BAY 299 Product Information & Solubility Data." Tocris.

  • Chemical Probes Portal. "BAY-299 Guidance and Validation." ChemicalProbes.org.[7]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Mechanism

BAY 299 is a potent, selective chemical probe designed to inhibit the bromodomains of BRPF2 (BRD1) and TAF1 (Transcription Initiation Factor TFIID Subunit 1) .[1][2][3][4] Unlike broad-spectrum BET inhibitors (e.g., JQ1) that target BRD4, BAY 299 offers a precision tool to dissect the specific roles of the MOZ/MORF histone acetyltransferase complexes (via BRPF2) and the TFIID transcription initiation complex (via TAF1) in chromatin remodeling.

Effective utilization of BAY 299 requires a rigorous understanding of its cellular potency shift . While biochemical IC50 values are in the low nanomolar range (~6–13 nM), cellular target engagement typically requires concentrations in the low micromolar range (~0.5–2 µM) due to membrane permeability and nuclear accumulation factors. This guide delineates the optimal concentration windows to maximize on-target efficacy while maintaining selectivity against off-targets like BRD4.

Mechanism of Action

BAY 299 functions as an acetyl-lysine mimetic . It competitively binds to the hydrophobic pocket of the BRPF2 and TAF1 bromodomains, displacing these chromatin-readers from acetylated histones (specifically H3 and H4). This displacement disrupts the localization of HAT complexes and the transcriptional machinery, leading to altered gene expression profiles.

MOA cluster_chromatin Chromatin Landscape cluster_complexes Chromatin Readers AcHistone Acetylated Histone (H3/H4) BRPF2 BRPF2 (BRD1) (MOZ/MORF Complex) AcHistone->BRPF2 Recruits TAF1 TAF1 (TFIID Complex) AcHistone->TAF1 Recruits Transcription Gene Transcription & Remodeling BRPF2->Transcription Activates TAF1->Transcription Initiates BAY299 BAY 299 (Inhibitor) BAY299->AcHistone Displaces Readers BAY299->BRPF2 High Affinity Binding (IC50 ~6-67 nM) BAY299->TAF1 High Affinity Binding (IC50 ~8-13 nM) BRD4 BRD4 (BET Family) BAY299->BRD4 No Inhibition (< 5 µM)

Caption: Figure 1: Mechanism of Action.[5] BAY 299 selectively displaces BRPF2 and TAF1 from chromatin without affecting BRD4 at recommended doses.

Chemical Properties & Handling

Proper handling is critical to prevent compound precipitation and ensure accurate dosing.

PropertySpecification
Molecular Weight 429.47 g/mol
Solubility (DMSO) ~25 mg/mL (58 mM)
Solubility (Aqueous) Very low (< 10 mg/L)
Storage (Solid) -20°C (3 years)
Storage (Stock) -80°C (6 months), avoid freeze-thaw

Stock Solution Preparation (10 mM):

  • Weigh 4.3 mg of BAY 299.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot into light-protective tubes (20-50 µL) and store at -80°C.

Recommended Concentration Strategy

The "cellular potency shift" is the most common pitfall when using chemical probes. While BAY 299 inhibits proteins in a test tube at ~10 nM, it requires significantly higher concentrations to penetrate the cell membrane and nucleus.

The Selectivity Window

You must operate within a specific concentration window to ensure the observed phenotype is due to BRPF2/TAF1 inhibition and not off-target effects (e.g., BRD4 inhibition).

Assay TypeRecommended ConcentrationRationale
Biochemical (Cell-Free) 10 - 100 nM IC50 is ~6-13 nM. 100 nM ensures saturation.
Cellular Target Engagement 1 - 3 µM Cellular EC50 (NanoBRET) is ~0.6 - 1.4 µM.
Functional (Proliferation) 1 - 5 µM GI50 varies by cell line (MOLM-13: ~1 µM; Jurkat: ~4 µM).
Toxicity Threshold > 10 µM At >10 µM, selectivity against BRD4 diminishes.

Critical Recommendation: Start titration curves at 0.1 µM and end at 10 µM . Avoid exceeding 10 µM to maintain "chemical probe" quality selectivity.

Experimental Protocols

Protocol A: Cellular Target Engagement (NanoBRET Proxy)

Objective: Verify that BAY 299 is entering the nucleus and binding BRPF2/TAF1 in your specific cell line.

Reagents:

  • BAY 299 (10 mM Stock)[1][3][4]

  • Negative Control: BAY-364 (Structurally similar, inactive against BRD1 >20 µM).[1]

  • NanoBRET™ Tracer (Promega or equivalent).

Workflow:

  • Seeding: Seed cells (e.g., HEK293 or cancer line) at 20,000 cells/well in a 96-well non-binding plate. Incubate for 6 hours.

  • Transfection: Transfect with NanoBRET vectors expressing BRPF2-Luciferase fusion. Incubate 20-24 hours.

  • Treatment:

    • Prepare 10x dosing solutions in Opti-MEM (plus Tracer).

    • Dose Range: 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µM.

    • Include BAY-364 at 5.0 µM as a negative control.

  • Incubation: Add drug/tracer mix to cells. Incubate for 2 hours at 37°C.

  • Measurement: Add substrate and measure BRET signal (Donor emission 460nm, Acceptor emission 618nm).

  • Analysis: Calculate mBRET ratios. The EC50 should fall between 0.5 µM and 1.5 µM .

Protocol B: Functional Proliferation Assay

Objective: Assess the phenotypic impact of BRPF2/TAF1 inhibition.

Workflow:

  • Seeding: Seed cells (e.g., MV4-11, MOLM-13) at low density (3,000 cells/well) in 96-well plates.

  • Preparation:

    • Thaw BAY 299 and BAY-364 stocks.

    • Prepare serial dilutions in media to keep final DMSO < 0.1%.

  • Treatment:

    • Experimental Arm: BAY 299 at 0.5, 1, 2, 4, 8 µM.

    • Negative Control Arm: BAY-364 at 2, 4, 8 µM.

    • Vehicle Control: DMSO matched to the highest concentration.

  • Duration: Incubate for 72 to 96 hours . (Chromatin remodeling effects often take >48h to manifest phenotypically).

  • Readout: Add CellTiter-Glo or AlamarBlue. Read luminescence/fluorescence.

  • Validation: A specific effect is defined as toxicity in the BAY 299 arm with no significant toxicity in the BAY-364 arm at equivalent concentrations.

Workflow cluster_prep Preparation cluster_assay Assay Execution Start Start: Experimental Design Stock Thaw 10mM Stock (BAY 299 & BAY-364) Start->Stock Dilution Serial Dilution (0.1 - 10 µM) Stock->Dilution Seed Seed Cells (Low Density) Dilution->Seed Treat Treat Cells (72-96 Hours) Seed->Treat Readout Measure Viability (ATP/Metabolic) Treat->Readout Decision Compare BAY 299 vs BAY-364 Readout->Decision Valid Valid Result: BAY 299 Toxic BAY-364 Non-Toxic Decision->Valid Specific Invalid Off-Target/General Toxicity: Both Compounds Toxic Decision->Invalid Non-Specific

Caption: Figure 2: Validation Workflow. Using the negative control BAY-364 is mandatory to distinguish specific BRPF2/TAF1 inhibition from general chemotype toxicity.

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation in Media High concentration (>10 µM) or cold media.Warm media to 37°C before adding compound. Do not exceed 10 µM.[3][4]
Lack of Phenotype Slow kinetics of chromatin remodeling.Extend assay duration to 5-7 days; replenish media/drug every 48h.
Toxicity in Negative Control Off-target effects at high doses.If BAY-364 is toxic at 5 µM, your cell line is hypersensitive to the scaffold. Lower the dose range.

References

  • Structural Genomics Consortium (SGC). BAY-299: A Chemical Probe for BRPF2 (BRD1) and TAF1.[2] [Link]

  • Bouché, L., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(9), 4002–4022. [Link]

  • Chemical Probes Portal. BAY-299 Expert Review. [Link]

Sources

Application Note: Protocols for Using BAY-299 in Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for utilizing the Cellular Thermal Shift Assay (CETSA) to measure the intracellular target engagement of BAY-299. BAY-299 is a potent and selective chemical probe that dually inhibits the bromodomains of Bromodomain and PHD finger-containing protein 2 (BRPF2) and TATA-box binding protein associated factor 1 (TAF1).[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals to reliably quantify how BAY-299 interacts with its targets within a native cellular environment, a critical step in validating its mechanism of action and downstream functional effects. We detail two primary CETSA methodologies: the thermal profile (melt curve) scan to determine the magnitude of stabilization, and the Isothermal Dose-Response (ITDR) format to quantify the potency of target engagement (EC₅₀).

Introduction and Scientific Principles

The efficacy of a chemical probe or therapeutic agent is fundamentally dependent on its ability to bind its intended molecular target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that enables the direct measurement of this target engagement in intact cells and tissues.[4][5][6] The technique is predicated on a core thermodynamic principle: the binding of a ligand to its target protein confers thermal stability.[6][7] When heated, proteins denature and aggregate out of solution; however, a protein stabilized by a bound ligand will resist this denaturation until a higher temperature is reached. By quantifying the amount of soluble protein remaining after a heat challenge, CETSA provides a direct readout of the drug-target interaction.[8][9]

BAY-299 is a well-characterized inhibitor of the BRPF2 and TAF1 bromodomains, with reported IC₅₀ values of 67 nM and 8 nM, respectively.[1][2] It serves as a valuable tool for investigating the biological roles of these epigenetic regulators, particularly in disease contexts such as acute myeloid leukemia (AML).[10] This guide provides the necessary framework to apply CETSA for confirming and quantifying the engagement of BAY-299 with its targets, BRPF2 and TAF1, in relevant cell models.

Principle of CETSA with BAY-299

The core principle involves treating cells with BAY-299, applying a controlled heat shock, and then measuring the amount of soluble TAF1 or BRPF2 that remains. In the presence of BAY-299, a greater fraction of the target protein will remain soluble at elevated temperatures compared to untreated (vehicle control) cells. This difference, or "thermal shift," is the hallmark of target engagement.

cluster_0 Low Temperature (e.g., 37°C) cluster_1 High Temperature (e.g., 52°C) Soluble_Unbound Soluble TAF1 (Unbound) Aggregated_Unbound Aggregated TAF1 Soluble_Unbound->Aggregated_Unbound Heat Challenge Soluble_Bound Soluble TAF1 (BAY-299 Bound) Soluble_Stabilized Soluble TAF1 (Stabilized by BAY-299) Soluble_Bound->Soluble_Stabilized Heat Challenge

Caption: Ligand-induced thermal stabilization, the core principle of CETSA.

Experimental Design and Key Optimization Parameters

A robust and reproducible CETSA experiment relies on careful optimization. The goal is not merely to follow steps, but to understand the variables that ensure a clear and interpretable result.

Cell Line Selection

The success of a CETSA experiment is contingent on having sufficient levels of the target protein.

  • Rationale: The detection method (e.g., Western Blot) must be sensitive enough to quantify the endogenous target protein from a reasonable number of cells.

  • Recommendation: Select cell lines with confirmed high expression of TAF1 and/or BRPF2. Based on published literature, AML cell lines such as MOLM-13 or MV4-11 are excellent candidates, as BAY-299 has been shown to have functional effects in these models.[10] Always confirm baseline protein expression via Western Blot before initiating CETSA experiments.

Essential Controls

Controls are non-negotiable for validating the specificity of the observed thermal shift.

  • Vehicle Control (e.g., 0.1% DMSO): This is the baseline against which all shifts are measured. It establishes the intrinsic melting temperature (Tₘ) of the target protein under the specific experimental conditions.

  • Negative Control Compound: A structurally similar but biologically inactive compound is the ideal negative control. For BAY-299, the compound BAY-364 has been described as a suitable negative control and should be used if available.[11] It should not produce a significant thermal shift, confirming that the stabilization is due to specific binding of BAY-299.

Optimization Workflow: A Two-Step Process

Step 1: Determine the Target's Melting Curve (Tₘ) Before assessing dose-response, you must determine the intrinsic melting temperature of your target protein in your chosen cell line. This is achieved by treating cells with vehicle (DMSO) and a high, saturating concentration of BAY-299 (e.g., 10-20 µM) and then heating aliquots across a wide temperature range.

  • Causality: The resulting "melt curve" reveals the temperature at which 50% of the protein denatures (Tₘ). This curve is essential for selecting the optimal temperature for the subsequent Isothermal Dose-Response (ITDR) experiment.

Step 2: Select the Temperature for Isothermal Dose-Response (ITDR) Analysis The ITDR experiment is performed at a single, constant temperature to determine the potency (EC₅₀) of target engagement.[8][12]

  • Causality: The ideal temperature for the ITDR experiment is one that falls on the steep slope of the vehicle-treated melt curve. At this temperature, even a small stabilizing shift induced by BAY-299 will result in a large, easily quantifiable difference in the amount of soluble protein. A common choice is the apparent Tₘ of the target in the vehicle-treated sample.

Compound Concentration and Incubation Time
  • Concentration Range (for ITDR): To accurately determine an EC₅₀, a wide range of BAY-299 concentrations is required. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30-50 µM) down to the low nanomolar range is recommended to capture the full sigmoidal dose-response curve.

  • Incubation Time: For non-covalent, reversible inhibitors, a 1-hour incubation is often sufficient to reach equilibrium. While the binding nature of BAY-299 is not explicitly described as covalent in the provided literature, it is best practice to test incubation times (e.g., 1, 2, and 4 hours) to ensure maximal target occupancy is achieved before the heat challenge.[9]

Detailed Experimental Protocols

These protocols assume a standard Western Blot readout. They can be adapted for other detection methods like AlphaLISA or mass spectrometry.

Protocol 1: Generating a CETSA Melt Curve

Objective: To determine the melting temperature (Tₘ) of the target protein and observe the thermal shift (ΔTₘ) induced by BAY-299.

  • Cell Culture: Plate cells (e.g., MOLM-13) to achieve ~80-90% confluency on the day of the experiment. Prepare enough cells for at least 20 samples (10 temperatures for vehicle, 10 for BAY-299).

  • Compound Treatment:

    • Harvest and wash cells with PBS. Resuspend in serum-free media to a concentration of 10-20 million cells/mL.

    • Prepare two master suspensions: one with vehicle (e.g., 0.1% DMSO) and one with a saturating concentration of BAY-299 (e.g., 20 µM).

    • Incubate for 1-2 hours at 37°C in a cell culture incubator.

  • Heat Challenge:

    • Aliquot 100 µL of each cell suspension into PCR tubes, one for each temperature point.

    • Using a thermal cycler with a gradient function, heat the samples for 3 minutes across a temperature range (e.g., 40°C to 68°C in 2-3°C increments).

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis:

    • Add 100 µL of ice-cold Lysis Buffer (e.g., PBS with 0.5% NP-40, 1x Protease and Phosphatase Inhibitor Cocktail).

    • Lyse cells via three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Vortex briefly between cycles.

  • Separation of Soluble Fraction:

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant (soluble fraction) to new, pre-chilled tubes. Avoid disturbing the pellet (aggregated protein).

  • Sample Analysis (Western Blot):

    • Determine protein concentration of the soluble fraction using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western Blotting using a validated primary antibody for your target (TAF1 or BRPF2).

    • Use an appropriate loading control (e.g., GAPDH, Tubulin) that does not shift in the presence of the compound.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

Objective: To determine the potency (EC₅₀) of BAY-299 target engagement in cells.

  • Cell Culture: Prepare cells as described in Protocol 1. A higher cell number will be required to accommodate the multiple dose points.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of BAY-299 in serum-free media. Include a vehicle-only control.

    • Aliquot cells into tubes for each concentration. Add the corresponding drug concentration and incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Heat ALL samples (including vehicle control) at the single, pre-determined optimal temperature (e.g., Tₘ from Protocol 1) for 3 minutes.

    • Include a non-heated (37°C) control aliquot for both vehicle and the highest drug concentration to represent 100% soluble protein.

    • Immediately cool samples on ice for 3 minutes.

  • Lysis, Separation, and Analysis:

    • Proceed with steps 4, 5, and 6 as described in Protocol 1.

Workflow, Data Analysis, and Interpretation

CETSA ITDR Workflow Diagram

A 1. Seed & Culture Cells (e.g., MOLM-13) C 3. Treat Cells with Compound (1-2 hr @ 37°C) A->C B 2. Prepare Serial Dilution of BAY-299 + Vehicle Control B->C D 4. Heat Challenge (Single Temp) (e.g., 52°C for 3 min) C->D E 5. Cell Lysis (Freeze-Thaw Cycles) D->E F 6. Separate Fractions (Centrifuge @ 20,000 x g) E->F G 7. Collect Supernatant (Soluble Protein Fraction) F->G H 8. Western Blot Analysis (Quantify Band Intensity) G->H I 9. Data Plotting & Analysis (Plot vs. log[Concentration]) H->I J 10. Determine Cellular EC₅₀ I->J

Caption: Step-by-step workflow for an Isothermal Dose-Response (ITDR) CETSA experiment.

Data Analysis
  • Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensity for your target protein in each lane of the Western Blot.

  • Normalization: Normalize the intensity of each heated sample to the corresponding non-heated (37°C) control sample to calculate the "% Soluble Protein Remaining".

  • Plotting:

    • Melt Curve: Plot "% Soluble Protein Remaining" (Y-axis) against Temperature (°C) (X-axis). Fit the data to a Boltzmann sigmoidal curve to determine the Tₘ for both vehicle and BAY-299 treated samples. The difference is the ΔTₘ.

    • ITDR Curve: Plot "% Soluble Protein Remaining" (Y-axis) against the logarithm of BAY-299 concentration (X-axis). Fit the data using a four-parameter variable slope non-linear regression model to calculate the EC₅₀.

Interpretation of Results

A successful experiment will yield clear, interpretable data summarized below.

ParameterDescriptionExpected Result with BAY-299
Tₘ (Vehicle) The temperature at which 50% of the target protein is denatured in untreated cells.e.g., 50°C
Tₘ (BAY-299) The melting temperature of the target protein in cells treated with a saturating dose of BAY-299.e.g., 54°C
ΔTₘ The shift in melting temperature (Tₘ BAY-299 - Tₘ Vehicle). A positive shift indicates stabilization.> 2°C indicates significant engagement.
EC₅₀ (ITDR) The concentration of BAY-299 that results in 50% of the maximal stabilizing effect at the chosen temperature.Expected in the nanomolar range, consistent with biochemical IC₅₀ values.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No thermal shift (ΔTₘ ≈ 0) 1. Compound is not engaging the target in cells.2. Target protein expression is too low.3. Incorrect temperature range tested.1. Confirm compound activity in a functional assay.2. Use an overexpression system or a different cell line.3. Widen the temperature gradient for the melt curve scan.
High variability between replicates 1. Inconsistent cell numbers.2. Incomplete lysis.3. Pellet disturbance during supernatant collection.1. Ensure accurate cell counting for each sample.2. Increase the number of freeze-thaw cycles; ensure complete thawing.3. Be meticulous when pipetting the supernatant; leave a small amount behind if necessary.
Target protein signal is weak 1. Low protein expression.2. Poor antibody quality.3. Insufficient protein loaded on the gel.1. Increase the number of cells per sample.2. Validate the antibody; test different primary antibody dilutions.3. Maximize the volume of lysate loaded per lane.

References

  • BAY-299 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved February 3, 2026, from [Link]

  • TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. (2022). Annals of Translational Medicine. Retrieved February 3, 2026, from [Link]

  • What are CDK2 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved February 3, 2026, from [Link]

  • BAY-299 A probe for BRD1 and TAF1. (n.d.). Structural Genomics Consortium. Retrieved February 3, 2026, from [Link]

  • BAY-299 | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 3, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. Retrieved February 3, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Retrieved February 3, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved February 3, 2026, from [Link]

  • CETSA. (n.d.). CETSA.se. Retrieved February 3, 2026, from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved February 3, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved February 3, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). Molecules. Retrieved February 3, 2026, from [Link]

  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. (2019). SLAS Discovery. Retrieved February 3, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved February 3, 2026, from [Link]

Sources

Technical Application Note: Optimization of In Vitro IC50 Determination for the BRD1/TAF1 Inhibitor BAY 299

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

BAY 299 is a potent, selective chemical probe designed to inhibit the bromodomains of BRD1 (also known as BRPF2) and the second bromodomain of TAF1 (TAF1(BD2)).[1][2][3] Unlike pan-BET inhibitors (e.g., JQ1), BAY 299 exhibits high selectivity (>30-fold) over other BRPF family members and BRD4, making it a critical tool for dissecting the specific roles of BRD1/TAF1 in chromatin remodeling and transcriptional initiation.

Accurate IC50 determination for BAY 299 requires a dual-approach strategy:

  • Biochemical Potency: Measured via AlphaScreen or TR-FRET to determine intrinsic binding affinity (

    
    /
    
    
    
    ).
  • Cellular Target Engagement: Measured via NanoBRET™ to assess membrane permeability and intracellular residence time.

Mechanism of Action

BAY 299 functions as an acetyl-lysine (Kac) mimetic, competitively displacing bromodomain-containing proteins from acetylated histones (H3/H4).

BAY299_Mechanism BAY299 BAY 299 (Inhibitor) BRD1 BRD1 / TAF1 (Bromodomain) BAY299->BRD1 High Affinity Binding (Competitive) AcHistone Acetylated Histone (Chromatin) BAY299->AcHistone Blocks BRD1->AcHistone Native Binding Inhibition Displaced Complex (Chromatin Release) BRD1->Inhibition Bound by BAY 299 Complex_Active Transcriptional Complex Assembly AcHistone->Complex_Active Promotes

Figure 1: Competitive displacement mechanism of BAY 299 against native acetylated histone interactions.

Reference Potency Data

Before initiating assays, validate your system against established potency benchmarks. Note the significant shift between biochemical and cellular IC50 values, often attributed to intracellular ATP competition or permeability kinetics.

TargetAssay TypeReference IC50 (nM)Selectivity Note
BRD1 (BRPF2) TR-FRET / AlphaScreen67 – 97 >30-fold vs BRPF1/3
TAF1 (BD2) TR-FRET8 – 13 >300-fold vs BRD4
BRD1 NanoBRET (Cellular)575 – 825 Cellular shift ~10x
TAF1 (BD2) NanoBRET (Cellular)970 – 1400 Cellular shift ~100x

Data Source: SGC and Chemical Probes Portal [1, 2].

Protocol A: Biochemical IC50 (AlphaScreen)

Objective: Determine the intrinsic inhibitory concentration of BAY 299 against recombinant BRD1 or TAF1 domains. Methodology: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). The inhibitor disrupts the interaction between His-tagged Bromodomain and Biotinylated-H4 peptide, preventing the singlet oxygen transfer from Donor to Acceptor beads.

Materials
  • Protein: Recombinant His-tagged BRD1 bromodomain (e.g., residues 560–680).

  • Ligand: Biotinylated Histone H4 peptide (tetra-acetylated H4K5/8/12/16ac).

  • Beads: AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer/Revvity).

  • Plate: 384-well white OptiPlate.

Assay Buffer Formulation

Critical: Bromodomains are sensitive to pH and salt. Use a fresh buffer to prevent protein aggregation.

  • 50 mM Tris-HCl (pH 7.4)

  • 100 mM NaCl

  • 0.1% BSA (prevents non-specific binding)

  • 0.01% Tween-20

  • 1 mM DTT (add fresh)

Experimental Workflow

AlphaScreen_Workflow Step1 1. Prepare Reagents (Buffer, Protein, Peptide) Step2 2. Compound Addition (BAY 299 Serial Dilution) Step1->Step2 Step3 3. Incubation A (Protein + Inhibitor) 30 mins @ RT Step2->Step3 Step4 4. Peptide Addition (Biotin-H4-Ac4) Step3->Step4 Step5 5. Incubation B (Complex Formation) 60 mins @ RT Step4->Step5 Step6 6. Bead Addition (Donor + Acceptor Beads) Dark Conditions Step5->Step6 Step7 7. Final Incubation 60 mins @ RT (Dark) Step6->Step7 Step8 8. Read Plate (EnVision / PHERAstar) Step7->Step8

Figure 2: Step-by-step AlphaScreen workflow. Note the specific order of addition to allow equilibrium binding of the inhibitor prior to peptide competition.

Step-by-Step Procedure
  • Compound Preparation: Prepare a 10 mM stock of BAY 299 in 100% DMSO. Perform a 3-fold serial dilution in DMSO (11 points).

  • Intermediate Dilution: Dilute compound 1:50 into Assay Buffer to ensure final DMSO concentration is <1%.

  • Protein Dispensing: Add 5 µL of His-BRD1 (Final conc: 100 nM) to wells.

  • Inhibitor Addition: Add 2.5 µL of diluted BAY 299. Incubate for 30 minutes at RT. Rationale: Allows BAY 299 to occupy the binding pocket before competition.

  • Peptide Addition: Add 2.5 µL of Biotin-H4 peptide (Final conc: 100 nM). Incubate 60 minutes .

  • Bead Addition (Dark Room): Add 10 µL of mixed Acceptor/Donor beads (Final conc: 20 µg/mL).

  • Read: Incubate 1 hour in the dark. Read on a compatible multimode reader (Excitation 680 nm / Emission 520-620 nm).

Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Determine the IC50 of BAY 299 in live cells (HEK293 or relevant cancer lines). Methodology: NanoBRET™ (Promega). This assay measures energy transfer between a NanoLuc-fused BRD1 (Donor) and a cell-permeable fluorescent tracer (Acceptor). BAY 299 competes with the tracer, decreasing the BRET signal.

Critical Optimization Parameters
  • Tracer Selection: Use a broad-spectrum bromodomain tracer (e.g., NanoBRET Tracer K-5 or K-11). Titrate to find the

    
     for BRD1.
    
  • Transfection: Keep expression levels low (carrier DNA ratio 1:10) to avoid "sponge effects" where excess protein artificially increases IC50.

Step-by-Step Procedure
  • Transfection (Day 1): Transfect HEK293 cells with N-terminal NanoLuc-BRD1 vector. Use 0.1 µg vector + 0.9 µg carrier DNA per well (6-well format) or scale for bulk.

  • Plating (Day 2): Trypsinize and re-plate cells into 96-well non-binding surface white plates (2 x 10^4 cells/well) in Opti-MEM + 4% FBS.

  • Tracer/Inhibitor Addition:

    • Prepare Tracer Medium: Opti-MEM + NanoBRET Tracer (at

      
       concentration, typically 0.5 - 1.0 µM).
      
    • Add BAY 299 serial dilutions to the Tracer Medium.

    • Add medium to cells immediately.

  • Equilibration: Incubate cells for 2 hours at 37°C / 5% CO2. Rationale: Live cell permeability kinetics are slower than biochemical association.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate (10 µL/well).

  • Measurement: Read Donor (460 nm) and Acceptor (618 nm) emission within 10 minutes.

Data Analysis & Validation

Calculation of IC50

Calculate the milliBRET unit (mBU):



Normalize data to Percent Inhibition:


[1][4][5]
  • Max Signal: DMSO control (Tracer bound).

  • Min Signal: No Tracer control (or excess unlabeled inhibitor).

Fit data using a 4-parameter logistic (4PL) non-linear regression model:



Quality Control (Z' Factor)

For high-throughput validation, ensure


:


Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (Alpha) Ambient light exposureHandle beads under green light (<100 lux).
Low Signal (Alpha) Hook EffectTitrate protein/peptide; ensure concentrations are <

.
IC50 Shift (NanoBRET) High protein expressionIncrease carrier DNA ratio (1:10 to 1:100) to lower expression.
Precipitation Low solubilityBAY 299 is soluble in DMSO up to 100 mM; ensure aqueous dilution < 1% DMSO.

References

  • Chemical Probes Portal. "BAY-299." Chemical Probes Portal. Accessed February 3, 2026. [Link]

  • Structural Genomics Consortium (SGC). "BAY-299: A probe for BRD1 and TAF1." The SGC. Accessed February 3, 2026. [Link]

  • Bouche, L., et al. "BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1."[2] Proceedings of the American Association for Cancer Research, 2017. [Link]

Sources

Application Notes and Protocols for BAY-299 Powder: A Guide to Handling, Storage, and Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding BAY-299

BAY-299 is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA-box binding protein associated factor 1 (TAF1).[1][2][3] Its high selectivity makes it a valuable chemical probe for studying the biological roles of these epigenetic readers in transcription, DNA repair, and cell cycle regulation. Given its potency and specificity, ensuring the integrity and stability of BAY-299 powder and its subsequent solutions is paramount for reproducible and reliable experimental outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the safe handling, optimal storage, and rigorous stability assessment of BAY-299. By adhering to these guidelines, users can maintain the quality of this critical research tool, thereby ensuring the validity of their scientific findings.

I. Safe Handling of BAY-299 Powder

While specific hazard information for BAY-299 is not extensively published, it is prudent to handle it as a potentially hazardous compound. Standard laboratory safety protocols for handling potent small molecules should be strictly followed.

1.1 Personal Protective Equipment (PPE): The First Line of Defense

The rationale for utilizing comprehensive PPE is to minimize any potential exposure through inhalation, skin contact, or ingestion.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator is recommended to prevent inhalation of fine particles.

  • Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes or aerosolized powder.

  • Hand Protection: Nitrile gloves should be worn at all times. It is advisable to double-glove, especially when handling larger quantities. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat should be worn and kept buttoned. For larger-scale operations, disposable sleeves and aprons offer additional protection.

1.2 Engineering Controls: Creating a Safe Workspace

  • Ventilation: All weighing and initial solubilization of BAY-299 powder should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Static Control: Powdered compounds can be subject to static electricity, leading to dispersal. The use of an anti-static weighing dish or an ionizing bar can mitigate this risk.

1.3 Spill and Waste Management

In the event of a spill, the area should be cordoned off and personnel evacuated if the spill is large.

  • Small Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand. Avoid dry sweeping, which can generate dust. The contaminated absorbent material should then be carefully collected into a sealed, labeled waste container. The area should be decontaminated with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Waste Disposal: All waste materials contaminated with BAY-299, including empty vials, weighing paper, and used PPE, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

II. Storage and Stability of BAY-299

The stability of BAY-299 is dependent on its physical state (powder vs. solution) and storage conditions. Adherence to the recommended storage parameters is critical to prevent degradation and ensure its long-term efficacy.

2.1 Storage of Solid BAY-299 Powder

As a solid, BAY-299 is relatively stable. However, to maximize its shelf-life, the following conditions are recommended:

Parameter Condition Rationale
Temperature -20°CMinimizes the rate of potential solid-state degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)While not always necessary for short-term storage, an inert atmosphere can protect against long-term oxidative degradation.
Light Protect from light (Amber vial)Prevents potential photodegradation.
Moisture Tightly sealed container with desiccantMinimizes hydrolysis from atmospheric moisture.

Under these conditions, BAY-299 powder is reported to be stable for at least four years.[3]

2.2 Preparation and Storage of BAY-299 Stock Solutions

BAY-299 is soluble in dimethyl sulfoxide (DMSO).[2] The preparation of a concentrated stock solution is a common practice in research laboratories.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Equilibrate the vial of BAY-299 powder to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (Molecular Weight of BAY-299: 429.47 g/mol ).[4]

  • Vortex briefly and/or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected (amber) vials. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to degradation.

Storage of Stock Solutions:

Storage Temperature Reported Stability Best Practice Recommendation
-20°C1 year[1]Suitable for routine use.
-80°C2 years[1]Recommended for long-term archival storage.

III. Stability Assessment of BAY-299: Protocols and Methodologies

The following section outlines a systematic approach to assess the stability of BAY-299, which is crucial for establishing its shelf-life under specific laboratory conditions or in a formulated product. This involves subjecting the compound to stress conditions and analyzing for degradation using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

3.1 Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Column_Screening Column Screening (e.g., C18, Phenyl-Hexyl) Forced_Degradation->Column_Screening Control_Sample Control Sample (Unstressed BAY-299) Control_Sample->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization (ACN/Water, pH, Gradient) Column_Screening->Mobile_Phase_Optimization Detection UV-Vis Detection (Select appropriate wavelength) Mobile_Phase_Optimization->Detection Specificity Specificity (Peak Purity Analysis) Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision

Caption: Workflow for developing a stability-indicating HPLC method.

3.2 Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[5] These studies are essential for developing and validating a stability-indicating HPLC method.

Protocol for Forced Degradation of BAY-299:

Materials:

  • BAY-299 powder

  • Methanol or Acetonitrile (HPLC grade)

  • DMSO (anhydrous)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV-Vis detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a 1 mg/mL stock solution of BAY-299 in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Set up the following stress conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix equal volumes of the BAY-299 stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the BAY-299 stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the BAY-299 stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of BAY-299 powder in an oven at 80°C for 48 hours.

    • Thermal Degradation (Solution): Incubate the BAY-299 stock solution at 60°C for 48 hours.

    • Photostability (Solid and Solution): Expose both solid BAY-299 powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analyze the unstressed control and all stressed samples by the developed HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • The appearance of new peaks indicates the formation of degradation products.

  • A decrease in the peak area of the BAY-299 peak corresponds to the extent of degradation.

  • The HPLC method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent BAY-299 peak and from each other.

Decision Tree for Handling Stability Results:

Stability_Decision_Tree Start Stability Study Initiated Analyze Analyze Samples at Time Point Start->Analyze Check_Spec Within Specification? Analyze->Check_Spec Continue Continue Study Check_Spec->Continue Yes Investigate Investigate Out-of-Specification (OOS) Result Check_Spec->Investigate No Final_Time_Point Final Time Point? Continue->Final_Time_Point Identify_Root_Cause Identify Root Cause (e.g., Temperature Excursion, Contamination) Investigate->Identify_Root_Cause Implement_CAPA Implement Corrective and Preventive Action (CAPA) Identify_Root_Cause->Implement_CAPA End_Study End of Study - Determine Shelf-Life Final_Time_Point->Analyze No Final_Time_Point->End_Study Yes

Sources

Application Note: Profiling Chromatin Occupancy Changes with the BRPF2/TAF1 Inhibitor BAY-299 using ChIP-seq

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Epigenetic reader domains, which recognize specific post-translational modifications on histones, are critical regulators of gene expression and are increasingly targeted in drug development. BAY-299 is a potent and selective chemical probe that dually inhibits the bromodomains of BRPF2 (Bromodomain and PHD Finger Containing, 2) and TAF1/TAF1L (TATA-Box Binding Protein Associated Factor 1/1L).[1][2][3] By competitively binding to the acetyl-lysine binding pocket of these reader proteins, BAY-299 can displace them from chromatin, thereby modulating transcription. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing BAY-299 in conjunction with Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate its impact on the chromatin landscape. We present the scientific rationale, detailed experimental protocols for cell treatment and ChIP-seq, and a robust data analysis workflow, enabling users to confidently assess the genome-wide effects of BRPF2/TAF1 inhibition.

Part 1: Scientific Background and Principle

The Role of BRPF2 and TAF1 in Chromatin Biology

BRPF2 (also known as BRD1) and TAF1 are key components of larger protein complexes involved in transcriptional regulation.

  • BRPF2 acts as a scaffolding protein, assembling histone acetyltransferase (HAT) complexes of the MOZ/MORF family.[4] These complexes play crucial roles in transcription activation, DNA repair, and hematopoietic stem cell maintenance.[4]

  • TAF1 , a subunit of the general transcription factor TFIID, possesses two bromodomains that are critical for recognizing acetylated histones and initiating transcription.[4] TAF1 has been implicated in oncogenesis and its inhibition can trigger a DNA damage response.[4]

Both proteins utilize their bromodomains to "read" acetylated lysine residues on histone tails, tethering their respective complexes to chromatin and facilitating downstream transcriptional events.

Mechanism of Action: BAY-299

BAY-299 is a potent, cell-permeable small molecule that selectively inhibits the bromodomains of BRPF2 and TAF1 with high affinity.[1][2][5] It acts as a competitive antagonist, occupying the acetyl-lysine binding pocket and thereby preventing the bromodomain from engaging with its natural ligand on acetylated histones.[2][3] This leads to the displacement of BRPF2- and TAF1-containing complexes from chromatin, resulting in altered gene expression.[6] Studies in Acute Myeloid Leukemia (AML) cells have shown that BAY-299 treatment leads to cell growth inhibition, cell cycle arrest, and changes in the expression of key regulatory genes.[6]

cluster_0 Normal State: TAF1 Engages Chromatin cluster_1 Inhibited State: BAY-299 Displaces TAF1 NUC Nucleosome Ac Acetylated Histone Tail NUC->Ac displays TAF1 TAF1 Bromodomain Ac->TAF1 recruits TF Transcription Factors & Associated Machinery TAF1->TF stabilizes Gene Target Gene TF->Gene activates transcription NUC_i Nucleosome Ac_i Acetylated Histone Tail NUC_i->Ac_i displays TAF1_i TAF1 Bromodomain Ac_i->TAF1_i binding blocked BAY299 BAY-299 BAY299->TAF1_i binds & inhibits Gene_i Target Gene (Transcription Altered)

Caption: Mechanism of BAY-299 action.
Principle of the ChIP-seq Experiment

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a protein of interest.[7] When combined with BAY-299 treatment, it can be used to:

  • Directly measure target displacement: By performing ChIP-seq for TAF1 or BRPF2, one can directly visualize the genome-wide eviction of these proteins from chromatin upon BAY-299 treatment.

  • Assess downstream chromatin changes: Inhibition of reader proteins can lead to secondary changes in the epigenetic landscape. One could perform ChIP-seq for specific histone modifications (e.g., H3K27ac, H4K16ac) to see how their profiles are altered when the corresponding reader is displaced.

This protocol will focus on the direct measurement of TAF1 displacement.

Part 2: Experimental Design and Critical Parameters

A well-controlled experiment is paramount for generating high-quality, interpretable ChIP-seq data.

Cell Line Selection and Culture

The choice of cell line is critical. We recommend using a line where TAF1 is known to be expressed and functionally important. AML cell lines such as MV4-11 or NB4 , where BAY-299 has demonstrated potent activity, are excellent starting points.[6] Ensure cells are healthy and in the logarithmic growth phase before treatment.

BAY-299 Treatment: Dose and Duration
  • Dose-Response: First, determine the optimal concentration of BAY-299 for your cell line. We recommend performing a cell viability assay (e.g., CCK-8) with a range of concentrations (e.g., 100 nM to 10 µM) to determine the GI₅₀. Published cellular IC₅₀ values for BAY-299 are in the range of 500 nM to 1.5 µM.[2] For the initial ChIP-seq experiment, using a concentration at or slightly above the GI₅₀ is advisable.

  • Time Course: The displacement of a bromodomain protein from chromatin is expected to be a rapid event. A time course experiment (e.g., 2, 6, 12, 24 hours) analyzed by Western blot for TAF1 target gene expression (e.g., CDKN1A[6]) can help determine the optimal treatment duration prior to cross-linking. A 24-hour treatment is often a good starting point to observe downstream transcriptional effects.

Essential Experimental Controls

To ensure the trustworthiness of your results, the following controls are mandatory.

Control TypePurposeRationale
Vehicle Control To establish the baseline TAF1 binding profile.Cells are treated with the same concentration of DMSO (or other solvent) used to dissolve BAY-299. This is the primary comparison group.
Negative Control Compound To control for off-target effects of the chemical scaffold.The structurally similar but inactive analog, BAY-364 , is the ideal negative control for BAY-299.[4]
Negative IP Control To determine the level of non-specific background binding.An immunoprecipitation is performed with a non-specific antibody of the same isotype (e.g., Rabbit IgG).
Input DNA Control To account for chromatin structure and sequencing biases.A sample of the sheared, pre-IP chromatin is sequenced alongside the ChIP samples. This is used for background normalization during peak calling.
Antibody Selection and Validation

The success of a ChIP experiment hinges on the quality of the antibody.

  • Specificity: Use a ChIP-validated antibody specific to your target protein (e.g., TAF1).

  • Validation: Before starting a large-scale experiment, validate the antibody's performance in your hands via Western blot to confirm it recognizes a single band at the correct molecular weight and via a pilot ChIP-qPCR experiment on a known target gene locus.

Part 3: Detailed Protocol for TAF1 ChIP-seq

This protocol is optimized for processing 4 x 10⁷ cells per condition (e.g., Vehicle vs. BAY-299), providing enough chromatin for multiple immunoprecipitations.

A 1. Cell Culture & Treatment (e.g., MV4-11 cells + Vehicle or BAY-299) B 2. Cross-linking (1% Formaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing (Sonication to 200-600 bp) B->C D 4. Quality Control (Agarose Gel Electrophoresis) C->D E 5. Immunoprecipitation (Anti-TAF1 Ab + Protein A/G Beads) C->E Input Sample (Set aside) D->E Proceed if fragment size is correct F 6. Washing (Remove non-specific binding) E->F G 7. Elution & Reverse Cross-linking (High heat + Proteinase K) F->G H 8. DNA Purification G->H I 9. Library Preparation & Sequencing H->I J 10. Bioinformatic Analysis I->J

Caption: High-level experimental workflow for ChIP-seq.
Cell Culture and Treatment
  • Culture cells to ~80% confluency. For adherent cells, use 15 cm plates; for suspension cells, use appropriate flasks.

  • Treat cells with the predetermined concentration of BAY-299 or an equivalent volume of vehicle (DMSO) for the chosen duration (e.g., 24 hours).

Chromatin Cross-linking and Preparation
  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle swirling. This cross-links proteins to DNA.[8]

  • Quench the cross-linking reaction by adding 1.25 M Glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Harvest cells: scrape adherent cells or pellet suspension cells. Wash twice with ice-cold PBS.

  • Proceed immediately to lysis or flash-freeze the cell pellet in liquid nitrogen and store at -80°C.

Chromatin Sonication
  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Sonicate the chromatin to shear the DNA into fragments of 200-600 bp. Optimization is critical here; sonication time and power will vary by cell type and equipment.

  • After sonication, centrifuge at high speed to pellet insoluble debris. The supernatant contains the soluble chromatin.

  • Quality Control: Run a small aliquot of the sheared chromatin on an agarose gel to confirm the fragment size is within the desired range.

Immunoprecipitation (IP)
  • Dilute the soluble chromatin in ChIP dilution buffer.

  • Set aside 5% of the diluted chromatin to serve as the Input Control . Store at -20°C until the reverse cross-linking step.

  • Pre-clear the remaining chromatin with Protein A/G magnetic beads to reduce non-specific binding.

  • Add the ChIP-grade anti-TAF1 antibody (and IgG for the negative control) to the pre-cleared chromatin.

  • Incubate overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

Washing and Elution
  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elute the immunoprecipitated material from the beads using a fresh elution buffer.

Reverse Cross-linking and DNA Purification
  • Add NaCl to the eluted ChIP samples and the Input control sample. Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.

  • Treat samples with RNase A and then Proteinase K to remove RNA and proteins.

  • Purify the DNA using phenol-chloroform extraction or a commercial spin column kit. Elute in a low-salt buffer.

Library Preparation and Sequencing
  • Quantify the purified DNA. Yields will typically be in the nanogram range.

  • Prepare sequencing libraries from the ChIP and Input DNA samples following the manufacturer's protocol (e.g., Illumina TruSeq).

  • Perform single-end or paired-end sequencing on a compatible platform. A sequencing depth of at least 20-30 million reads per sample is recommended for transcription factors.[9]

Part 4: Data Analysis and Interpretation

A standardized bioinformatic pipeline is essential for processing ChIP-seq data.

A Raw Reads (FASTQ) (Vehicle-ChIP, BAY299-ChIP, Input) B 1. Quality Control (FastQC) A->B C 2. Read Alignment (e.g., Bowtie2 vs. Reference Genome) B->C D Aligned Reads (BAM) C->D E 3. Peak Calling (e.g., MACS2) - Vehicle-ChIP vs. Input - BAY299-ChIP vs. Input D->E F Peak Files (BED) E->F G 4. Differential Binding Analysis (e.g., DiffBind) Compare Vehicle vs. BAY299 peaks F->G I 5. Visualization (e.g., IGV, deepTools) F->I H Differentially Bound Sites (Sites lost upon treatment) G->H H->I J 6. Downstream Analysis - Peak Annotation - Motif Analysis - Pathway Analysis H->J

Sources

Application Notes and Protocols for BAY-299 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Transcriptional Dependencies in Oncology with BAY-299

BAY-299 is a potent and selective dual inhibitor of the bromodomain-containing protein BRPF2 (Bromodomain and PHD Finger Containing, 2) and the TATA-box binding protein associated factor 1 (TAF1).[1][2] Both BRPF2 and TAF1 are critical components of transcriptional regulatory complexes, and their aberrant activity has been implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[3][4] By targeting these epigenetic readers, BAY-299 offers a compelling therapeutic strategy to disrupt the transcriptional machinery that drives cancer cell proliferation and survival.

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of BAY-299 in preclinical in vivo mouse models. The protocols and guidelines detailed herein are synthesized from available literature and best practices in preclinical oncology research, emphasizing scientific integrity and reproducible methodologies.

Mechanism of Action: A Dual Approach to Transcriptional Inhibition

BAY-299 exerts its anti-neoplastic effects by concurrently inhibiting the bromodomains of BRPF2 and TAF1.[2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.

  • TAF1 Inhibition: TAF1 is a core component of the TFIID general transcription factor complex. Its inhibition by BAY-299 disrupts the initiation of transcription, leading to cell cycle arrest and apoptosis in cancer cells.[3]

  • BRPF2 Inhibition: BRPF2 is a scaffold protein that assembles histone acetyltransferase (HAT) complexes. Inhibition of the BRPF2 bromodomain by BAY-299 is thought to alter the acetylation landscape of chromatin, leading to the suppression of oncogenic gene expression programs.

The dual inhibition of TAF1 and BRPF2 by BAY-299 provides a multi-pronged attack on the transcriptional apparatus of cancer cells, potentially leading to a more profound and durable anti-tumor response.

BAY-299_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_outcome Cellular Outcome TAF1 TAF1 Transcription Oncogenic Gene Transcription TAF1->Transcription Promotes BRPF2 BRPF2 BRPF2->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest BAY299 BAY-299 BAY299->TAF1 Inhibits BAY299->BRPF2 Inhibits

Caption: BAY-299 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of BAY-299 in preclinical research.

Table 1: BAY-299 In Vitro Potency

TargetAssayIC50 (nM)Reference
BRPF2 BDTR-FRET67[5]
TAF1 BD2TR-FRET8[5]
TAF1L BD2TR-FRET106[5]

Table 2: Recommended Vehicle Formulation for In Vivo Studies

ComponentPercentageNotesReference
DMSO5%Initial solubilization of BAY-299.[6]
PEG30040%Co-solvent to improve solubility.[6]
Tween 805%Surfactant to enhance stability and bioavailability.[6]
ddH₂O50%Final diluent.[6]

Experimental Protocols

Protocol 1: Preparation of BAY-299 Formulation for In Vivo Administration

This protocol describes the preparation of a clear solution of BAY-299 suitable for intraperitoneal (IP) or oral (PO) administration in mice.

Materials:

  • BAY-299 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile double-distilled water (ddH₂O) or saline

  • Sterile, conical tubes (1.5 mL, 15 mL)

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Prepare a stock solution of BAY-299 in DMSO. Weigh the required amount of BAY-299 powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 28 mg/mL).[6] Ensure complete dissolution by vortexing.

  • Prepare the vehicle solution. In a sterile conical tube, combine the required volumes of PEG300, Tween 80, and ddH₂O according to the percentages in Table 2. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH₂O.

  • Prepare the final dosing solution. Add the appropriate volume of the BAY-299 DMSO stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1.4 mg/mL dosing solution, add 50 µL of a 28 mg/mL BAY-299 DMSO stock to 950 µL of the vehicle.[6]

  • Ensure complete mixing. Vortex the final dosing solution thoroughly until it is a clear and homogenous solution.

  • Use immediately. It is recommended to use the freshly prepared dosing solution for optimal results.[6]

BAY-299_Formulation_Workflow cluster_preparation Formulation Preparation Start Start Step1 Dissolve BAY-299 in DMSO Start->Step1 Step3 Add BAY-299 Stock to Vehicle Step1->Step3 Step2 Prepare Vehicle (PEG300, Tween 80, ddH₂O) Step2->Step3 Step4 Vortex to Homogenize Step3->Step4 End Administer to Mouse Step4->End

Caption: BAY-299 formulation workflow.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Ovarian Cancer Mouse Model

This protocol is based on a study that evaluated the efficacy of BAY-299 in a syngeneic mouse model of ovarian cancer.[7]

Animal Model:

  • Mouse Strain: FVB/N female mice.

  • Cell Line: STOSE (syngeneic PAX8 positive ovarian cancer cells).[7]

Experimental Design:

  • Tumor Cell Implantation: Inject STOSE cells intraperitoneally into female FVB/N mice.

  • Tumor Establishment Period: Allow tumors to establish for a designated period (e.g., 18 days).[7]

  • Treatment Initiation: Randomize mice into two groups:

    • Vehicle control group

    • BAY-299 treatment group

  • Dosing Regimen:

    • Dose: Administer the maximum tolerated dose (MTD) of BAY-299. A dose-finding study should be conducted prior to the efficacy study to determine the MTD.

    • Route of Administration: Intraperitoneal (IP) or oral gavage (PO).

    • Schedule: Daily administration.[7]

  • Monitoring:

    • Monitor animal health and body weight regularly (e.g., twice weekly).

    • Monitor tumor burden using appropriate methods (e.g., bioluminescence imaging if using luciferase-expressing cells, or monitoring for signs of ascites).

  • Study Endpoint: Euthanize mice after a defined treatment period (e.g., 18 days) or when they reach a predetermined endpoint (e.g., significant weight loss, tumor burden).[7]

  • Endpoint Analysis:

    • Weigh the mice.

    • Collect tumors and relevant tissues for analysis (e.g., histopathology, immune cell profiling by flow cytometry).

Self-Validation and Causality:

  • Rationale for Model Selection: The use of a syngeneic model with an intact immune system is crucial for evaluating the immunomodulatory effects of BAY-299, as TAF1 inhibition has been shown to induce an anti-viral mimicry effect and activate interferon responses.[4]

  • Dose Selection: The determination of the MTD in a tolerability study is a critical self-validating step to ensure that the observed anti-tumor effects are not due to non-specific toxicity.

  • Controls: The inclusion of a vehicle control group is essential to attribute any observed anti-tumor activity directly to BAY-299.

Trustworthiness and Scientific Integrity

The protocols outlined in these application notes are designed to be self-validating systems. The inclusion of appropriate controls, the determination of a maximum tolerated dose, and the use of well-characterized animal models are all critical components that ensure the trustworthiness and reproducibility of the experimental results. It is imperative that all animal studies are conducted in accordance with institutional guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).

References

  • He, S., Tang, M., Chen, Y., et al. (2021). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Translational Cancer Research, 10(12), 5307-5318. [Link]

  • Wu, Q., & Wei, Y. (2023). Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications, 660, 148-155. [Link]

  • Bouché, L., Christ, C. D., Siegel, S., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(9), 4002-4022. [Link]

  • Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. Retrieved from [Link]

  • ResearchGate. (2017). Abstract 980: BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research, 77(13 Supplement), 980. [Link]

  • Varghese, S., et al. (2019). Enhanced efficacy of simultaneous PD-1 and PD-L1 immune checkpoint blockade in high grade serous ovarian cancer. Cancer Research. [Link]

Sources

Probing Target Engagement and Chromatin Dynamics of the Novel BRPF2/TAF1 Inhibitor BAY-299 Using Fluorescence Recovery After Photobleaching (FRAP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Drug-Target Interactions in the Nucleus

The dynamic interplay between proteins and chromatin is a cornerstone of gene regulation, and its dysregulation is a hallmark of numerous diseases, including cancer. Small molecule inhibitors that target chromatin-associated proteins represent a promising therapeutic avenue. BAY-299 is a potent and selective dual inhibitor of the bromodomain and PHD finger (BRPF) family protein BRD1 (also known as BRPF2) and the TATA-box binding protein associated factor 1 (TAF1).[1][2][3] Both BRPF2 and TAF1 are key components of chromatin-modifying and transcription complexes, and their inhibition by BAY-299 has been shown to induce cell death and cell cycle arrest in cancer cells.[4][5]

Understanding the extent and duration of target engagement by small molecules like BAY-299 within the complex environment of a living cell is crucial for drug development. Fluorescence Recovery After Photobleaching (FRAP) is a powerful, non-invasive microscopy technique that allows for the quantitative analysis of protein dynamics in live cells.[6][7][8][9] By measuring the mobility of a fluorescently tagged protein, FRAP can provide invaluable insights into its binding to cellular structures, such as chromatin. When a protein is transiently bound to a relatively immobile structure like chromatin, its movement is impeded. A small molecule inhibitor that disrupts this binding will lead to a faster recovery of fluorescence in a photobleached area, as the protein is now more mobile.[10][11]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to utilize FRAP to investigate the in-cell activity of BAY-299. We will delve into the scientific rationale, provide a comprehensive, step-by-step protocol, and discuss data analysis and interpretation, empowering you to quantitatively assess the target engagement and functional consequences of BAY-299 on chromatin dynamics.

Scientific Rationale: The FRAP-Drug Interaction Principle

The core principle of using FRAP to study BAY-299's effect lies in the altered mobility of its target proteins, BRPF2 or TAF1, upon inhibitor binding. These proteins, through their bromodomains, recognize and bind to acetylated histones, tethering them to specific chromatin regions.[12] This interaction slows their diffusion within the nucleus.

By fluorescently tagging either BRPF2 or TAF1 (e.g., with GFP), we can visualize and quantify their movement. In a FRAP experiment, a high-intensity laser is used to irreversibly photobleach the fluorescently tagged proteins within a defined region of interest (ROI) in the nucleus. The subsequent recovery of fluorescence in this ROI is monitored over time as unbleached, fluorescently-tagged proteins from the surrounding nucleoplasm diffuse into the bleached area.[7][9]

The rate of this fluorescence recovery is directly related to the mobility of the protein. In the absence of BAY-299, the recovery will be relatively slow due to the transient binding of the GFP-tagged BRPF2 or TAF1 to chromatin. However, upon treatment with BAY-299, the inhibitor will occupy the bromodomain, preventing its interaction with acetylated histones. This displacement from chromatin will result in a larger pool of freely diffusing protein, leading to a faster fluorescence recovery.[10]

By comparing the FRAP recovery curves of cells treated with BAY-299 to untreated or vehicle-treated controls, we can quantitatively determine the inhibitor's efficacy in disrupting the target protein-chromatin interaction. Key parameters derived from this analysis include the mobile fraction (Mf) , representing the percentage of the protein population that is free to move, and the half-maximal recovery time (t½) , the time it takes for the fluorescence to reach half of its final recovery intensity.[7] An effective inhibitor like BAY-299 will cause an increase in the mobile fraction and a decrease in the recovery half-time.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a FRAP experiment designed to assess the impact of BAY-299 on the mobility of a chromatin-associated protein.

FRAP_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Inhibitor Treatment cluster_frap FRAP Imaging & Acquisition cluster_analysis Data Analysis & Interpretation prep_cells Seed cells on imaging dish transfect Transfect with GFP-tagged BRPF2 or TAF1 prep_cells->transfect add_inhibitor Incubate with BAY-299 (or vehicle control) transfect->add_inhibitor pre_bleach Acquire pre-bleach images add_inhibitor->pre_bleach bleach Photobleach ROI with high-intensity laser pre_bleach->bleach post_bleach Acquire post-bleach time-lapse images bleach->post_bleach normalize Normalize fluorescence intensity post_bleach->normalize fit_curve Fit recovery curve normalize->fit_curve extract_params Extract Mf and t½ fit_curve->extract_params compare Compare BAY-299 vs. Control extract_params->compare

Caption: Workflow for FRAP analysis of BAY-299 activity.

Detailed Experimental Protocol

This protocol is designed for a confocal laser scanning microscope (CLSM) equipped for FRAP experiments.

Materials and Reagents:

  • Cell Line: A suitable human cell line (e.g., U2OS, HeLa) that allows for good visualization of the nucleus.

  • Expression Vector: A mammalian expression vector encoding the protein of interest (human BRPF2 or TAF1) fused to a fluorescent protein (e.g., eGFP, mCherry).

  • Transfection Reagent: A high-efficiency, low-toxicity transfection reagent (e.g., Lipofectamine 3000).

  • Imaging Dishes: Glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • BAY-299: Stock solution in a suitable solvent (e.g., DMSO).

  • Vehicle Control: The solvent used to dissolve BAY-299 (e.g., DMSO).

  • Confocal Microscope: A CLSM with a high-power laser for bleaching and a sensitive detector. The microscope software must have a FRAP acquisition module.

Step-by-Step Methodology:

  • Cell Seeding and Transfection: a. Seed the cells onto imaging dishes at a density that will result in 50-70% confluency on the day of transfection. b. 24 hours after seeding, transfect the cells with the GFP-tagged BRPF2 or TAF1 expression vector according to the manufacturer's protocol for your chosen transfection reagent. Aim for a low to moderate expression level to avoid artifacts from protein overexpression. c. Allow the cells to express the fluorescently tagged protein for 24-48 hours.

  • BAY-299 Treatment: a. Prepare working solutions of BAY-299 in pre-warmed complete cell culture medium at the desired final concentrations. It is recommended to test a range of concentrations (e.g., based on the known IC50 values) to determine the optimal concentration for observing an effect. b. Prepare a vehicle control solution containing the same final concentration of solvent (e.g., DMSO) as the highest concentration of BAY-299 used. c. Aspirate the medium from the cells and replace it with the medium containing BAY-299 or the vehicle control. d. Incubate the cells for a sufficient time to allow for cellular uptake and target engagement. The optimal incubation time should be determined empirically but can range from 1 to 4 hours.

  • Microscope Setup and Image Acquisition: a. Turn on the confocal microscope and allow the lasers to warm up. b. Place the imaging dish on the microscope stage and ensure the environmental chamber is set to 37°C and 5% CO2. c. Locate a healthy, transfected cell expressing a moderate level of the fluorescent protein. The nucleus should be clearly visible. d. Set the imaging parameters. Use a low laser power for imaging to minimize photobleaching during the pre- and post-bleach acquisition phases. e. Define the region of interest (ROI) for photobleaching within the nucleus. A circular or rectangular ROI of a few square micrometers is typically used. f. Set up the FRAP acquisition protocol in the microscope software: i. Pre-bleach: Acquire 5-10 images at a moderate scan speed. ii. Bleach: Use a high-power laser (e.g., 488 nm for GFP) to bleach the ROI. The laser power and number of bleach iterations should be optimized to achieve a bleaching depth of 70-80%. iii. Post-bleach: Immediately after bleaching, acquire a time-lapse series of images (e.g., 100-200 frames) at a high temporal resolution for the initial recovery phase, which can then be slowed down as the recovery plateaus.

  • Data Acquisition: a. Run the FRAP acquisition protocol for multiple cells in both the BAY-299-treated and vehicle-treated samples. It is crucial to acquire data from a sufficient number of cells (e.g., 10-15 per condition) to ensure statistical significance. b. Save the image series for each FRAP experiment for offline analysis.

Data Analysis and Interpretation

Proper data analysis is critical for extracting meaningful quantitative information from FRAP experiments.

1. Data Extraction and Normalization:

a. For each FRAP time-series, measure the mean fluorescence intensity of the bleached ROI, a control region within the same nucleus but outside the bleached area, and a background region outside the cell at each time point. b. Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition and for variations in initial fluorescence levels. A common normalization formula is:

2. Curve Fitting and Parameter Extraction:

a. Plot the normalized fluorescence intensity over time to generate the FRAP recovery curve. b. Fit the recovery curve with a suitable mathematical model. For simple diffusion and binding kinetics, a single or double exponential model is often used:

c. From the fitted curve, extract the following parameters:

  • Mobile Fraction (Mf): The plateau of the recovery curve, representing the fraction of the fluorescently tagged protein that is mobile.
  • Half-maximal Recovery Time (t½): The time it takes for the fluorescence to recover to half of the mobile fraction. This is inversely related to the speed of recovery.

3. Data Presentation and Statistical Analysis:

a. Present the average FRAP recovery curves for the BAY-299-treated and control groups on the same graph, including error bars (e.g., standard error of the mean). b. Use bar graphs to compare the average mobile fractions and recovery half-times between the different treatment conditions. c. Perform statistical tests (e.g., t-test or ANOVA) to determine if the observed differences between the BAY-299-treated and control groups are statistically significant.

ParameterVehicle Control (Expected)BAY-299 Treated (Expected)Interpretation of Change with BAY-299
Mobile Fraction (Mf) LowerHigherIncreased dissociation of the target protein from chromatin.
Half-maximal Recovery (t½) LongerShorterFaster diffusion of the unbound target protein.

Expected Results and Interpretation

Treatment of cells expressing GFP-tagged BRPF2 or TAF1 with an effective concentration of BAY-299 is expected to result in a noticeable change in the FRAP recovery kinetics compared to vehicle-treated controls.

  • Faster Recovery: The fluorescence in the bleached ROI will recover more quickly in BAY-299-treated cells.

  • Increased Mobile Fraction: The plateau of the recovery curve will be higher in the presence of BAY-299, indicating that a larger proportion of the target protein is freely diffusing in the nucleoplasm rather than being bound to chromatin.

  • Decreased t½: The time to reach half-maximal recovery will be significantly shorter for cells treated with BAY-299.

These results would provide strong evidence that BAY-299 effectively enters the cell and engages its target, displacing it from its chromatin binding sites. This quantitative measure of target engagement in a cellular context is invaluable for confirming the mechanism of action and for dose-response studies in drug development.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of how BAY-299 alters the chromatin binding of its target proteins, TAF1 and BRPF2, which in turn affects transcription.

Signaling_Pathway cluster_chromatin Chromatin Environment cluster_proteins Target Proteins cluster_inhibitor Inhibitor cluster_outcome Functional Outcome Histone Acetylated Histone Tail Transcription Gene Transcription Histone->Transcription Promotes DNA DNA TAF1 TAF1 Bromodomain Bromodomain TAF1->Bromodomain BRPF2 BRPF2 (BRD1) BRPF2->Bromodomain Bromodomain->Histone Binds to AlteredMobility Increased Protein Mobility (Faster FRAP Recovery) Bromodomain->AlteredMobility Disruption of binding BAY299 BAY-299 BAY299->Bromodomain Inhibits Binding BAY299->AlteredMobility Leads to AlteredMobility->Transcription Alters

Sources

Application Note: Intracellular Target Engagement of BAY 299 using NanoBRET™ Technology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Characterizing the intracellular behavior of chemical probes is a critical step in preclinical drug development. BAY 299 is a potent, selective chemical probe for the bromodomain of BRD1 (BRPF2) and the second bromodomain of TAF1 [1].[1][2][3][4][5] While biochemical assays (e.g., AlphaScreen, TR-FRET) provide intrinsic affinity data, they fail to account for cellular membrane permeability, intracellular stability, and local ATP/cofactor competition.

This Application Note details the protocol for quantifying the intracellular target engagement of BAY 299 using NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology. Unlike lytic assays, NanoBRET™ allows for the measurement of apparent affinity (


) and residence time in live cells under physiological conditions, providing a more predictive model of therapeutic efficacy.
The Mechanism of Action

The assay relies on the competitive displacement of a cell-permeable fluorescent tracer by the test compound (BAY 299).

  • The Donor: The target protein (BRD1) is expressed as a fusion with NanoLuc® Luciferase (N-term or C-term).

  • The Acceptor: A cell-permeable NanoBRET™ Tracer (a broad-spectrum bromodomain ligand conjugated to a fluorophore) binds the BRD1 bromodomain.

  • The Signal: Proximity allows non-radiative energy transfer from NanoLuc to the Tracer, generating a BRET signal (emission at ~610 nm).

  • The Competition: BAY 299 binds the BRD1 pocket with higher affinity, displacing the tracer and abolishing the BRET signal.

Mechanistic Visualization

NanoBRET_Mechanism Target NanoLuc-BRD1 (Donor) Complex BRET Signal (Energy Transfer) Target->Complex + Tracer Tracer Fluorescent Tracer (Acceptor) Tracer->Complex Displaced Signal Loss (Target Engagement) Complex->Displaced + BAY 299 (Competition) Drug BAY 299 (Inhibitor) Drug->Displaced Binds Pocket

Figure 1: Competitive displacement mechanism. BAY 299 disrupts the NanoLuc-BRD1/Tracer complex, reducing the BRET ratio.

Materials & Reagents

ComponentSpecificationNotes
Cell Line HEK293 or HeLaHEK293 is preferred for high transfection efficiency.
Vector pNLF1-BRD1 (or C-term fusion)Orientation (N vs C) affects BRET efficiency; test both.
Tracer NanoBRET™ Tracer (Bromodomain)Use Broad-spectrum Bromodomain Tracer (e.g., Promega).
Test Compound BAY 299Dissolve in DMSO (10 mM stock). Target

[1].[3][4][5][6]
Substrate NanoBRET™ Nano-Glo® SubstrateAdded immediately before reading.
Media Opti-MEM® I (Phenol Red-Free)Critical: Phenol red absorbs BRET signal.
Plate 96-well non-binding surface (White)White walls reflect luminescence; non-binding prevents drug loss.

Experimental Protocol

Phase 1: Tracer Optimization (The Self-Validating Step)

Scientific Integrity Check: You cannot run a competition assay without first determining the tracer's apparent affinity (


) for the specific NanoLuc-BRD1 fusion. Using an arbitrary tracer concentration invalidates 

calculations.
  • Transfection: Transfect HEK293 cells with NanoLuc-BRD1 plasmid using FuGENE® HD (Ratio 3:1). Incubate 20-24 hours.

  • Seeding: Re-seed cells into white 96-well plates (2x10^4 cells/well) in Opti-MEM (no phenol red).

  • Tracer Titration: Add serially diluted Tracer (0 to 20 µM) to cells.

  • Equilibration: Incubate for 2 hours at 37°C.

  • Read: Add Nano-Glo® Substrate and measure Donor (460nm) and Acceptor (610nm) emission.

  • Calculation: Plot BRET Ratio vs. [Tracer]. Fit to a one-site binding model to determine

    
    .
    
    • Selection Rule: For the competition assay (Phase 2), use a Tracer concentration equal to the

      
       (or slightly below, e.g., 
      
      
      
      to
      
      
      ) to ensure sensitivity.
Phase 2: BAY 299 Target Engagement (Competition Assay)

This protocol assumes the optimal tracer concentration has been defined in Phase 1.

Step 1: Cell Preparation (Day 1)
  • Harvest HEK293 cells expressing NanoLuc-BRD1.

  • Resuspend in Opti-MEM® I (Phenol Red-Free) + 4% FBS.

  • Adjust density to 2 x 10^5 cells/mL.

Step 2: Compound & Tracer Addition (Day 2)
  • Tracer Prep: Prepare a 20X solution of the Tracer in Tracer Dilution Buffer (at 20x the final desired concentration determined in Phase 1).

  • BAY 299 Prep: Prepare a 10-point serial dilution of BAY 299 in DMSO.

    • Recommended Range: 10 µM down to 1 pM.

    • Intermediate Dilution: Dilute DMSO stocks 1:100 into Opti-MEM to create 10X working stocks (keeps final DMSO < 1%).

  • Plating:

    • Add 34 µL of Cell Suspension to wells.

    • Add 2 µL of NanoBRET™ Tracer (20X).

    • Add 4 µL of BAY 299 (10X).

    • Controls:

      • No Tracer Control: Cells + DMSO (determines background bleed-through).

      • Vehicle Control: Cells + Tracer + DMSO (defines 0% Inhibition).

  • Incubation: Incubate for 2 hours at 37°C / 5% CO2.

    • Note: BAY 299 is cell-permeable; 2 hours is sufficient for equilibrium.

Step 3: Detection & Data Acquisition
  • Prepare NanoBRET™ Nano-Glo® Substrate (1:166 dilution in buffer).

  • Add 10 µL of Substrate to each well.

  • Shake plate for 30 seconds (orbital shaker).

  • Read immediately on a BRET-compatible luminometer (e.g., GloMax® Discover).

    • Donor Filter: 450nm (80nm bandpass).

    • Acceptor Filter: 610nm (longpass).

Workflow Visualization

Experimental_Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Assay cluster_2 Readout Step1 Transfect HEK293 (NanoLuc-BRD1) Step2 Harvest & Resuspend (Opti-MEM, No Phenol Red) Step1->Step2 Step3 Add Tracer (at Kd_app) Step2->Step3 Step4 Add BAY 299 (Serial Dilution) Step3->Step4 Step5 Incubate (2 Hours @ 37°C) Step4->Step5 Step6 Add Nano-Glo® Substrate Step5->Step6 Step7 Measure BRET Ratio (610nm / 450nm) Step6->Step7

Figure 2: Step-by-step workflow for BAY 299 intracellular target engagement.

Data Analysis & Interpretation

Calculating BRET Ratio

Raw data must be converted to milliBRET units (mBU).







Determining IC50 and Occupancy

Fit the mBU data to a sigmoidal dose-response equation (variable slope).

  • Percent Occupancy:

    
    
    
  • Cheng-Prusoff Correction: To determine the absolute inhibition constant (

    
    ) from the experimental 
    
    
    
    , you must correct for the tracer concentration used:
    
    
    • Expert Insight: Since BAY 299 is a competitive inhibitor, this correction is vital for comparing NanoBRET data with biochemical

      
       values.
      
Expected Results for BAY 299
ParameterExpected ValueSource Validation
BRD1 IC50 ~60 - 100 nMConsistent with SGC Probe Data [1, 2]
TAF1 IC50 ~100 - 200 nMSecondary target affinity [1]
BRD4 IC50 > 10 µMBAY 299 should not engage BRD4 (Negative Control)

Troubleshooting & Optimization

  • Low BRET Signal:

    • Cause: Low expression of NanoLuc-BRD1.

    • Fix: Optimize DNA:Transfection Reagent ratio. Ensure C-term vs N-term fusion isn't sterically blocking the bromodomain.

  • High Background:

    • Cause: Phenol red in media or using clear-bottom plates on a non-confocal reader.

    • Fix: Strictly use white, non-binding plates and Opti-MEM (Phenol Red-Free) .

  • Inconsistent IC50:

    • Cause: Tracer concentration >

      
      .
      
    • Fix: Re-run Phase 1 (Tracer Titration). If [Tracer] is too high, it artificially inflates the

      
       (makes the drug look less potent).
      

References

  • Structural Genomics Consortium (SGC). BAY-299: A probe for BRD1 and TAF1. [Link][2][4]

  • Chemical Probes Portal. BAY-299 General Information and Validation. [Link]

  • BPS Bioscience. BAY-299 Product Data and Biochemical IC50s. [Link]

Sources

Application Note: Time-Resolved Analysis of Epigenetic Inhibition using BAY 299

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the experimental parameters for characterizing the cellular response to BAY 299 , a potent and selective chemical probe targeting the bromodomains of BRPF2 (BRD1) and TAF1 .[1][2] Unlike kinase inhibitors that often yield rapid phosphorylation changes, epigenetic inhibitors like BAY 299 function through chromatin displacement, requiring a "kinetic lag" between target engagement and phenotypic readout.

The Core Challenge: Researchers often misinterpret the efficacy of BAY 299 by assessing phenotypes too early. While biochemical IC


 values are low (~67 nM for BRPF2), cellular efficacy is governed by the kinetics of chromatin remodeling and the half-life of downstream transcripts.

Mechanistic Context: BAY 299 prevents BRPF2 and TAF1 from reading acetylated lysine residues on Histone H3 and H4. BRPF2 is a scaffold protein essential for the MOZ/MORF histone acetyltransferase (HAT) complex. Its displacement leads to a collapse of the acetylation machinery at specific loci, resulting in transcriptional silencing of oncogenes (e.g., in AML cell lines) and subsequent apoptosis or differentiation.

Key Compound Data
ParameterValueNotes
Probe Name BAY 299Dual inhibitor of BRPF2 and TAF1
Negative Control BAY-364 Structurally matched, inactive (>20 µM)
Biochemical IC

67 nM (BRPF2); 8 nM (TAF1)TR-FRET Assay
Cellular IC

~600 - 800 nMNanoBRET™ (Target Engagement)
Phenotypic GI

1 - 8 µM72h Proliferation (Cell line dependent)

Pathway Visualization

The following diagram illustrates the mechanism of action and the downstream cascade inhibited by BAY 299.

BAY299_Pathway BAY299 BAY 299 (Inhibitor) Target BRPF2 (BRD1) / TAF1 (Bromodomains) BAY299->Target Blocks Binding BAY364 BAY-364 (Neg. Control) BAY364->Target No Effect Chromatin Acetylated Chromatin (H3K14ac, H3K23ac) Target->Chromatin Reads/Binds Complex MOZ/MORF HAT Complex Target->Complex Scaffolds Transcription Transcriptional Elongation Complex->Transcription Promotes Phenotype Cellular Phenotype (Differentiation/Apoptosis) Transcription->Phenotype Drives Proliferation

Caption: BAY 299 disrupts the recruitment of the MOZ/MORF HAT complex to acetylated chromatin, silencing downstream transcription.

Experimental Protocols

Phase 1: Experimental Setup & Compound Handling

Objective: Ensure consistent solubility and control conditions.

  • Stock Preparation: Dissolve BAY 299 and BAY-364 in 100% DMSO to a stock concentration of 10 mM . Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Concentrations:

    • Low Dose (Target Specificity): 0.5 – 1 µM (Likely affects TAF1/BRPF2 without off-target effects).

    • High Dose (Phenotypic Driver): 3 – 5 µM (Required for robust anti-proliferative effects in AML lines like MOLM-13).

  • Vehicle Control: DMSO concentration must remain constant across all wells (recommended <0.1% v/v).

Phase 2: Time-Course Chromatin Displacement (ChIP-qPCR)

Objective: Validate that BAY 299 physically displaces BRPF2 from chromatin. This is the earliest detectable event (0.5 – 4 hours).

Why this matters: If you do not see displacement here, downstream phenotypic failure is due to lack of entry/binding, not pathway redundancy.

Protocol:

  • Seeding: Seed

    
     cells per condition (15cm dishes recommended for sufficient chromatin).
    
  • Treatment: Treat with 3 µM BAY 299 , 3 µM BAY-364 , or DMSO.

  • Time Points: Harvest cells at 2 hours and 6 hours . (Displacement is rapid).

  • Cross-linking: Add Formaldehyde (1% final) directly to media for 10 min at RT. Quench with Glycine (125 mM).

  • Lysis & Sonication: Lyse nuclei and sonicate to achieve fragment sizes of 200–500 bp.

  • Immunoprecipitation: Incubate overnight with anti-BRPF2 (BRD1) antibody.

  • qPCR: Analyze enrichment at known BRPF2 target loci (e.g., HOXA9, MEIS1 promoters).

    • Success Criteria: >50% reduction in BRPF2 enrichment in BAY 299 samples vs. BAY-364/DMSO at 2 hours.

Phase 3: Transcriptional & Phenotypic Response (The "Lag" Phase)

Objective: Correlate gene expression changes with late-stage cell viability.

Protocol:

  • Seeding: Seed cells in 6-well plates (for RNA) and 96-well plates (for viability).

  • Treatment: Add compounds as described above.

  • RNA Harvest (Gene Expression):

    • Time Points: 6h, 12h, 24h.

    • Method: Extract RNA, synthesize cDNA, and perform RT-qPCR for downstream targets (e.g., MYC, BCL2).

    • Expectation: Transcriptional downregulation typically peaks between 6–12 hours.

  • Viability Assay (Phenotype):

    • Time Points: 24h, 48h, 72h, 96h.[3]

    • Method: Use an ATP-based assay (e.g., CellTiter-Glo) or Resazurin reduction.

    • Critical Note: Do not change media.[3] If the assay extends beyond 72h, spike in fresh compound (10% volume) to account for potential instability, though BAY 299 is relatively stable.

Data Interpretation & Workflow Visualization

The timeline below illustrates the expected temporal separation of events. Note that viability data collected at 24h often yields false negatives because the "epigenetic memory" has not yet been erased.

Workflow_Timeline cluster_early Target Engagement (0 - 4 Hours) cluster_mid Transcriptional Shift (6 - 24 Hours) cluster_late Phenotypic Outcome (48 - 96 Hours) T0 T=0h Add BAY 299 T2 T=2h ChIP-qPCR (Displacement) T0->T2 T6 T=6-12h RT-qPCR (mRNA Decay) T2->T6 T24 T=24h Western Blot (Protein Decay) T6->T24 T48 T=48h Apoptosis Onset T24->T48 T72 T=72h+ Viability/Diff. (IC50 Valid) T48->T72

Caption: Temporal roadmap for BAY 299 assessment. Viability assays (green) must be performed late to capture the epigenetic lag.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No effect at 24h (Viability) Epigenetic lag time.Extend assay to 72h or 96h.
Effect seen in Negative Control Off-target toxicity or DMSO sensitivity.Titrate DMSO <0.1%; Verify BAY-364 purity.
High Biochemical Potency but Low Cellular Activity Poor cell permeability or high ATP competition (unlikely for Bromodomains, but possible).Confirm target engagement via NanoBRET or ChIP; ensure serum concentration is not binding the drug (try 5% FBS vs 10%).

References

  • Bouché, L. et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry.

  • Structural Genomics Consortium (SGC). "BAY-299 Chemical Probe Summary." The SGC.

  • Chemical Probes Portal. "BAY-299 Probe Characterization."

  • Bayer AG. "BAY-299 Negative Control (BAY-364) Data." SGC/Bayer Disclosure.

Sources

Troubleshooting & Optimization

Navigating the Nuances of Phenotypic Screens: A Technical Guide to Minimizing Off-Target Effects of BAY-299

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing BAY-299 in phenotypic screens. As a potent and selective dual inhibitor of the bromodomain-containing protein BRPF2 (BRD1) and the TATA-box binding protein-associated factor 1 (TAF1), BAY-299 offers a powerful tool to probe the intricate biology of gene transcription and chromatin regulation.[1][2] However, the very nature of phenotypic screening—observing changes in cellular or organismal characteristics—necessitates a rigorous approach to ensure that the observed effects are indeed due to the intended on-target activity of the compound.

This guide provides a comprehensive framework for designing, executing, and interpreting experiments with BAY-299, focusing on practical strategies to identify and mitigate potential off-target effects. By integrating robust experimental design with a deep understanding of the compound's mechanism of action, researchers can generate high-confidence data that advances our understanding of complex biological systems.

I. Understanding BAY-299: On-Target Activity and Selectivity Profile

BAY-299 is a well-characterized chemical probe that exhibits high affinity for the bromodomains of BRPF2 and the second bromodomain (BD2) of TAF1.[2][3] Its selectivity has been profiled against a broad panel of bromodomains, demonstrating a significant window between its on-target and off-target activities.

TargetIC50 (nM)Selectivity vs. BRPF1Selectivity vs. BRPF3Selectivity vs. BRD4
BRPF2 BD67>47-fold>83-fold>300-fold
TAF1 BD28---
TAF1L BD2106---
BRPF1 BD3150---
BRPF3 BD5550---

Known Off-Target Liabilities: A broad screen of 68 potential protein targets revealed that at a high concentration of 10 µM, BAY-299 showed minor to moderate inhibition of the A1 receptor (48%), a GABA-gated chloride channel (23%), and PDE2A1 (49%).[4] While these interactions are significantly weaker than its on-target affinities, they should be considered when interpreting phenotypic data, especially at higher compound concentrations.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when using BAY-299 in phenotypic screens.

Q1: My phenotypic readout is very strong, but how can I be sure it's due to BRPF2/TAF1 inhibition?

A1: This is a critical question in any phenotypic screen. The first step is to establish a clear link between target engagement and the observed phenotype. We recommend a multi-pronged approach:

  • Use of a Negative Control: The structurally similar but biologically inactive compound, BAY-364, is an excellent negative control for BAY-299 experiments.[4] BAY-364 is inactive against BRPF2 (>20 µM) and has significantly weaker activity against TAF1 (3 µM).[4] A direct comparison of the phenotypic effects of BAY-299 and BAY-364 at the same concentration can provide strong evidence for on-target activity.

  • Dose-Response Correlation: A clear dose-response relationship between BAY-299 concentration and the phenotypic readout is essential. The EC50 of the phenotypic response should be reasonably close to the cellular IC50 for target engagement.

Q2: I'm seeing a phenotype at a high concentration of BAY-299. Could this be an off-target effect?

A2: It's certainly possible. As mentioned, BAY-299 has known weak off-target activities at 10 µM.[4] To investigate this:

  • Perform a thorough dose-response curve: Determine if the phenotype is also present at lower concentrations that are more in line with the on-target IC50 values.

  • Consult the off-target profile: If your phenotypic assay involves pathways related to adenosine signaling, chloride channel function, or phosphodiesterase activity, you should be particularly cautious and design specific counter-screens.

  • Employ counter-screening assays: Test BAY-299 in assays that specifically measure the activity of the known off-targets (e.g., an A1 receptor binding assay).

Q3: What are the best cell lines to use for my BAY-299 phenotypic screen?

A3: The choice of cell line is highly dependent on your biological question. However, some general considerations for BAY-299 include:

  • Expression of BRPF2 and TAF1: Ensure your chosen cell line expresses detectable levels of both target proteins. You can verify this by western blot or by consulting publicly available databases like The Cancer Cell Line Encyclopedia (CCLE).

  • Relevance to the Phenotype: Select a cell line where the biological process you are studying is active and measurable. For example, if you are studying cell differentiation, a hematopoietic progenitor cell line like MOLM-13 or MV4-11, which have been used in previous BAY-299 studies, might be appropriate.[3]

  • Genetic Tractability: If you plan to use orthogonal genetic approaches, choose a cell line that is amenable to transfection or transduction for RNAi or CRISPR experiments.

Q4: How can I confirm that BAY-299 is engaging its targets in my cellular model?

A4: Direct measurement of target engagement is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells.

III. Troubleshooting Guides: A Step-by-Step Approach to Deconvoluting Phenotypes

This section provides detailed experimental workflows to systematically investigate and validate the on-target effects of BAY-299.

Workflow 1: Validating On-Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly assesses the interaction between a compound and its target protein in a cellular context.[5] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Caption: Workflow for validating on-target engagement with CETSA.

Step-by-Step CETSA Protocol for BAY-299:

  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., MOLM-13, a human acute myeloid leukemia cell line known to be sensitive to BAY-299) to mid-log phase.[3]

    • Harvest and resuspend cells in complete media.

    • Treat cells with a dose range of BAY-299 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours). Include BAY-364 as a negative control.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the levels of soluble BRPF2 and TAF1 by western blotting using specific antibodies.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for each treatment condition.

  • Data Interpretation:

    • A rightward shift in the melting curve for BRPF2 and/or TAF1 in the presence of BAY-299 compared to the vehicle control indicates target stabilization and engagement.

    • No significant shift with BAY-364 treatment would further support the specificity of BAY-299.

Workflow 2: Distinguishing On- and Off-Target Effects with RNA-Sequencing

RNA-sequencing (RNA-seq) provides a global view of the transcriptional changes induced by a compound, offering valuable clues to its mechanism of action and potential off-target effects.

Caption: RNA-seq workflow to delineate on- and off-target effects.

Step-by-Step RNA-seq Protocol for BAY-299:

  • Experimental Design:

    • Treat your chosen cell line with an effective concentration of BAY-299 (e.g., the EC50 from your phenotypic assay), an equimolar concentration of BAY-364, and a vehicle control.

    • Include multiple biological replicates for each condition.

    • Choose a time point that is relevant to your phenotypic observation.

  • RNA Extraction and Sequencing:

    • Isolate high-quality total RNA from the treated cells.

    • Prepare sequencing libraries and perform deep sequencing.

  • Data Analysis and Interpretation:

    • Differential Gene Expression: Identify genes that are significantly up- or downregulated in response to BAY-299 treatment compared to both vehicle and BAY-364 controls.

    • On-Target Signature: TAF1 is a core component of the TFIID transcription initiation complex.[6] Inhibition of TAF1 is expected to lead to widespread changes in gene expression. Look for enrichment of genes regulated by TFIID. BRPF2 is a component of histone acetyltransferase (HAT) complexes, so look for changes in genes regulated by histone acetylation.[7]

    • Off-Target Signature: Genes that are differentially expressed in response to BAY-299 but not significantly changed by BAY-364 may represent the on-target transcriptional signature. Conversely, genes modulated by both compounds might indicate shared off-target effects or general cellular stress.

    • Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify signaling pathways that are significantly enriched in your differentially expressed gene lists. This can help to uncover unexpected off-target pathway modulation. For example, if pathways related to G-protein coupled receptor signaling are enriched, it might corroborate the minor off-target activity observed against the A1 receptor.

Workflow 3: Designing Orthogonal and Counter-Screening Assays

Orthogonal assays use different detection technologies or biological principles to measure the same endpoint, while counter-screens are designed to specifically detect and rule out known or suspected off-target activities.

Designing Orthogonal Assays:

  • Principle: If your primary phenotypic screen relies on a specific reporter (e.g., luciferase), design a secondary assay that measures a more direct downstream consequence of the intended biological effect. For example, if your screen measures the expression of a reporter gene regulated by a TAF1-dependent promoter, an orthogonal assay could be to measure the endogenous mRNA or protein levels of that gene.

  • Example: If your phenotypic screen shows that BAY-299 induces apoptosis using a caspase activity assay, an orthogonal assay would be to measure the cleavage of PARP by western blot, a hallmark of apoptosis.[8]

Designing Counter-Screens for BAY-299:

  • Based on Known Off-Targets: Given the known minor activity of BAY-299 at 10 µM, if your phenotypic screen is conducted at high concentrations, consider running counter-screens for:

    • A1 Adenosine Receptor: A radioligand binding assay or a functional assay measuring downstream cAMP levels.

    • GABA-gated Chloride Channel: An electrophysiology-based assay or a fluorescence-based ion flux assay.

    • PDE2A1: An enzyme activity assay measuring the hydrolysis of cAMP or cGMP.

  • General Cytotoxicity: Always include a general cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed phenotype is not simply a result of cell death, unless that is the intended phenotype.

IV. Conclusion: A Commitment to Rigorous Science

The successful application of potent chemical probes like BAY-299 in phenotypic screening hinges on a commitment to rigorous scientific inquiry. By employing a multi-faceted approach that includes the use of appropriate controls, direct measurement of target engagement, and global profiling techniques, researchers can confidently dissect complex biological processes. This guide provides a roadmap for navigating the potential pitfalls of off-target effects and for generating high-quality, reproducible data that will stand the test of scientific scrutiny.

V. References

  • TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. PMC. [Link]

  • BAY-299 A probe for BRD1 and TAF1. Structural Genomics Consortium. [Link]

  • The roles of TAF1 in neuroscience and beyond. PMC. [Link]

  • Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications. [Link]

  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI. [Link]

  • What are TAF1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • From DNA Methylation and Histone Modifications to Non-Coding RNAs: Evaluating Tools for Epigenetic Research. MDPI. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor. PubMed Central. [Link]

  • Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer. PubMed. [Link]

  • Molecular Insights into the Recognition of Acetylated Histone Modifications by the BRPF2 Bromodomain. bioRxiv. [Link]

  • TAF1 Gene - GeneCards | TAF1 Protein | TAF1 Antibody. GeneCards. [Link]

  • Off-target toxicity in antibody-drug conjugates. Fusion Antibodies. [Link]

  • Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. Reaction Biology. [Link]

  • Structural and mechanistic insights into regulation of HBO1 histone acetyltransferase activity by BRPF2. PubMed. [Link]

Sources

assessing cellular toxicity and viability with BAY 299

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BAY-299. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for experiments involving the assessment of cellular toxicity and viability with BAY-299.

Frequently Asked Questions (FAQs)

This section addresses common questions about the mechanism, application, and properties of BAY-299.

Q1: What is BAY-299 and what is its primary mechanism of action?

A1: BAY-299 is a potent and highly selective chemical probe that functions as a dual inhibitor of two specific bromodomain-containing proteins: BRPF2 (Bromodomain and PHD Finger Containing Protein 2, also known as BRD1) and TAF1 (TATA-Box Binding Protein Associated Factor 1).[1][2] Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a critical role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BRPF2 and the second bromodomain (BD2) of TAF1, BAY-299 disrupts their function as transcriptional regulators.[2][3] This disruption is the basis for its biological effects, including the induction of cell death and inhibition of cell cycle progression in certain cancer cell types.[4]

Q2: How does BAY-299 induce cellular toxicity and reduce viability?

A2: BAY-299 induces cytotoxicity through multiple coordinated mechanisms, primarily by triggering programmed cell death (apoptosis) and inhibiting cell proliferation.[4] Studies in Acute Myeloid Leukemia (AML) cells have shown that treatment with BAY-299 leads to:

  • Activation of Apoptosis: The compound causes increased cleavage of key apoptotic proteins, including Caspase-9, Caspase-3, and PARP (Poly ADP-ribose polymerase).[4]

  • Involvement of RIPK1 Signaling: The cell death induced by BAY-299 can be partially rescued by inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), indicating that this signaling pathway is involved in the apoptotic process.[4]

  • Cell Cycle Inhibition: BAY-299 treatment has been shown to upregulate cell cycle inhibitor genes like CDKN1A and CDKN2B, leading to a reduction in cell proliferation, which can be measured by assays such as EdU incorporation.[4]

  • Induction of Pyroptosis-Related Genes: The expression of genes involved in pyroptosis, another form of programmed cell death (e.g., caspases 1 and 4, and several gasdermins), is also significantly elevated after treatment.[4]

Q3: What are the recommended working concentrations for BAY-299 in cell-based assays?

A3: The optimal concentration of BAY-299 is highly dependent on the cell line and the duration of the experiment. Published studies have shown a dose- and time-dependent inhibition of cell growth. For example, in AML cell lines like MV4-11 and NB4, significant effects on viability were observed in the range of 2 µM to 4 µM after 48 to 96 hours of treatment.[4] The GI₅₀ (concentration for 50% growth inhibition) can range from approximately 1 µM to 8 µM in various cell lines.[5] We strongly recommend performing a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal EC₅₀ or GI₅₀ for your specific cell model.

Q4: How should I properly dissolve and store BAY-299?

A4: BAY-299 has limited aqueous solubility. For in vitro experiments, it should be dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM to 86 mg/mL).[6]

  • Preparation: Ensure the DMSO is fresh and anhydrous, as moisture can reduce the compound's solubility.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution: When preparing your working concentration, dilute the stock solution directly into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Q5: What experimental controls are essential when using BAY-299?

A5: To ensure the validity and reproducibility of your results, the following controls are critical:

  • Negative (Untreated) Control: Cells cultured in medium without any treatment. This group represents the baseline health and proliferation rate of your cells.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve BAY-299. This is crucial to confirm that any observed effects are due to the compound and not the solvent.

  • Positive Control: A well-characterized compound known to induce the effect you are measuring (e.g., staurosporine or etoposide for apoptosis). This control validates that your downstream assay (e.g., Annexin V staining, caspase activity) is working correctly.

  • Inactive Control Compound (Optional but Recommended): BAY-364 is a structurally similar compound that is inactive against BRPF2 and has only moderate activity against TAF1. It can be used as a negative control to confirm that the observed cellular effects are due to the specific inhibition of BRPF2/TAF1.[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with BAY-299.

Problem 1: I am not observing significant cell death or a reduction in viability after BAY-299 treatment.

Possible Cause Recommended Solution Scientific Rationale
Sub-optimal Concentration Perform a dose-response experiment with a broader concentration range (e.g., 10 nM to 20 µM) and multiple time points (e.g., 24, 48, 72 hours).Cell lines exhibit different sensitivities to epigenetic inhibitors. A comprehensive dose-response analysis is necessary to identify the effective concentration and optimal treatment duration for your specific model.[4]
Compound Precipitation Prepare fresh dilutions from your stock for each experiment. When diluting into aqueous media, vortex or mix thoroughly. Visually inspect the medium for any precipitate.BAY-299 has low aqueous solubility.[2] If the compound precipitates out of solution, its effective concentration will be much lower than intended, leading to a reduced biological effect.
Cell Line Resistance Research the expression levels of TAF1 and BRPF2 in your cell line. Consider testing a cell line known to be sensitive, such as MV4-11, as a positive control.[4][5]The cytotoxic effect of BAY-299 is dependent on the cell's reliance on TAF1 and/or BRPF2 for survival. Cells that do not depend on these pathways may be inherently resistant.
Incorrect Assay Timing Measure viability and apoptosis at multiple time points. Apoptosis is a dynamic process; key markers may only be detectable within a specific window post-treatment.The onset of apoptosis can vary. For example, caspase cleavage might be an earlier event, while loss of membrane integrity (measured by dyes like Propidium Iodide) is a later event.

Problem 2: My vehicle control (DMSO) wells are showing high levels of toxicity.

Possible Cause Recommended Solution Scientific Rationale
DMSO Concentration is Too High Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, and ideally is kept at or below 0.1%. Recalculate your dilutions.DMSO is cytotoxic to most cell lines at concentrations above 0.5%-1.0%. This toxicity can mask the specific effects of your compound and invalidate your results.
Degraded DMSO Use fresh, anhydrous, sterile-filtered DMSO. Purchase smaller volumes to ensure the stock is used before it can degrade.Over time, DMSO can be oxidized to dimethyl sulfone (DMSO₂) and dimethyl sulfide (DMS), which can be more toxic to cells. Contamination with water can also affect compound solubility.
Highly Sensitive Cell Line For particularly sensitive cell lines, perform a DMSO toxicity curve (0.01% to 1.0%) to determine the maximum tolerable concentration that does not affect viability.Some cell types, especially primary cells or certain stem cells, are exceptionally sensitive to organic solvents.

Problem 3: I see high variability between my technical replicates in a viability assay (e.g., CCK-8, MTT).

Possible Cause Recommended Solution Scientific Rationale
Uneven Cell Seeding Ensure you have a homogenous single-cell suspension before plating. When plating, gently swirl the plate between seeding wells to prevent cells from settling in the center of the dish. Avoid seeding cells in the outer wells of a 96-well plate, which are prone to evaporation (the "edge effect").The starting number of cells per well must be consistent, as colorimetric viability assays like MTT and CCK-8 rely on the metabolic activity of the total cell population. Inconsistent seeding is a primary source of variability.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting technique. When adding BAY-299, add the small volume of compound directly into the medium in the well, and then mix gently by pipetting up and down or by gentle orbital shaking.Small volumes of concentrated drug stock are difficult to dispense accurately. Errors in this step will lead to significant differences in the final drug concentration between wells.
Incomplete Reagent Mixing After adding the viability reagent (e.g., CCK-8), ensure it is mixed thoroughly but gently with the culture medium. Incubate for the recommended time, ensuring consistent timing across all plates.The conversion of the reagent to a colored product is an enzymatic reaction. Incomplete mixing will result in a non-uniform color change, leading to inaccurate absorbance readings.

Visualized Workflows and Pathways

BAY-299 Mechanism of Action Leading to Apoptosis

The diagram below illustrates the proposed pathway through which BAY-299 induces apoptosis. Inhibition of TAF1 and BRPF2 disrupts transcriptional regulation, leading to the activation of pro-apoptotic signaling cascades, including RIPK1 and the intrinsic caspase pathway.

BAY299_Mechanism BAY299 BAY-299 TAF1 TAF1 / BRPF2 (Bromodomains) BAY299->TAF1 Inhibition Transcription Aberrant Transcription TAF1->Transcription Disruption RIPK1 RIPK1 Signaling Activation Transcription->RIPK1 Casp9 Caspase-9 (Cleaved/Active) RIPK1->Casp9 Casp3 Caspase-3 (Cleaved/Active) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: BAY-299 inhibits TAF1/BRPF2, leading to apoptosis via RIPK1 and caspase activation.

References

  • Li, Y., et al. (2022). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Cancer Cell International, 22(1), 315. Available at: [Link]

  • Bouché, L., et al. (2017). Abstract 980: BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research, 77(13 Supplement), 980. Available at: [Link]

  • Structural Genomics Consortium (n.d.). BAY-299 A probe for BRD1 and TAF1. Available at: [Link]

  • Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115. Available at: [Link]

  • The Chemical Probes Portal (n.d.). BAY-299. Available at: [Link]

Sources

Technical Support Center: BAY 299 Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAY 299 is a potent, selective inhibitor of the BRD1 (BRPF2) bromodomain and the second bromodomain of TAF1 .[1][2][3] While highly soluble in organic solvents like DMSO, users frequently report "crashing out" (precipitation) when diluting into aqueous buffers (PBS, media) for biological assays.

This guide addresses the physicochemical root causes of this precipitation and provides validated protocols to maintain solubility in both in vitro and in vivo contexts.

Part 1: The "Crash-Out" Phenomenon (Root Cause Analysis)

Q: Why does BAY 299 precipitate immediately upon addition to my cell culture media?

A: The precipitation is driven by the compound's high lipophilicity and the "solvent shock" effect.

  • High LogP (Lipophilicity): BAY 299 has a calculated LogP of ~4.33 . This indicates a strong preference for non-polar environments. In pure aqueous solution, its solubility limit is extremely low (~10 mg/L or ~23 µM).

  • Solvent Shock: When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a large volume of aqueous buffer, the local DMSO concentration drops instantly. The BAY 299 molecules at the interface experience a rapid polarity shift, forcing them to aggregate and form micro-precipitates before they can disperse.

Mechanism of Failure

The following diagram illustrates the kinetic failure point during standard direct spiking.

precipitation_mechanism cluster_0 The 'Crash Out' Event Stock BAY 299 Stock (10 mM in 100% DMSO) Interface Interface Zone (Rapid Polarity Shift) Stock->Interface Direct Spike Buffer Aqueous Buffer (PBS/Media) Interface->Buffer Dispersion (Failed) Precipitate Micro-Crystalline Precipitates Interface->Precipitate Hydrophobic Aggregation

Figure 1: The kinetic "crash out" mechanism occurs at the solvent interface due to the high LogP of BAY 299.

Part 2: Validated Troubleshooting Protocols

Scenario A: In Vitro Assays (Cell Culture / Enzymatic)

Issue: "I need a final concentration of 1-10 µM, but I see turbidity."

The Solution: The Intermediate Dilution Method Do not spike 100% DMSO stock directly into the final well. Use an intermediate "step-down" dilution to lower the DMSO concentration gradually while keeping the compound solubilized.

Protocol 1: The 1000x Step-Down
  • Prepare Stock: Start with a 10 mM stock of BAY 299 in anhydrous DMSO.

  • Intermediate Step (10x):

    • Prepare an intermediate tube containing culture media (warm) or buffer supplemented with 0.5% Tween-80 (optional, but recommended for stability).

    • Dilute the 10 mM stock 1:100 into this intermediate tube.

    • Result: 100 µM BAY 299 in 1% DMSO. Vortex immediately.

  • Final Step (1x):

    • Add the Intermediate Solution 1:10 to your final assay wells.

    • Final Conditions: 10 µM BAY 299 in 0.1% DMSO.

Critical Note: Ensure all buffers are pre-warmed to 37°C. Cold buffers accelerate precipitation.

Scenario B: In Vivo Administration (Animal Studies)

Issue: "PBS won't dissolve it. I need a formulation for IP/IV injection."

The Solution: Co-solvent Formulation Simple aqueous vehicles will fail. You must use a validated co-solvent system comprising PEG and surfactants to create a stable emulsion/solution.

Protocol 2: The PEG/Tween Formulation (Recommended)

This formulation is adapted from standard hydrophobic small molecule delivery protocols and specific solubility data for benzimidazole-scaffold compounds.

Target Concentration: 1–2 mg/mL

ComponentPercentage (v/v)FunctionOrder of Addition
1. DMSO 10%Primary SolubilizerFirst : Dissolve dry powder here.
2. PEG 300 40%Co-solvent / ViscositySecond : Add slowly, vortexing.
3. Tween-80 5%SurfactantThird : Add and vortex.
4. Saline (0.9%) 45%Bulk VehicleFourth : Add warm saline slowly.

Step-by-Step Mixing:

  • Dissolve BAY 299 in 100% DMSO to create a high-concentration concentrate (e.g., 20 mg/mL).

  • Add PEG 300 to the DMSO solution. Vortex until clear.

  • Add Tween-80 . Vortex.

  • Slowly add warm (37°C) Saline dropwise while vortexing.

    • Troubleshooting: If cloudiness appears, sonicate in a water bath at 37°C for 5-10 minutes until clear.

Part 3: Data & Specifications

Solubility Profile
Solvent / MediumSolubility Limit (Approx.)[3][4][5]Notes
DMSO ~20–100 mMExcellent. Store stocks here at -20°C.
Ethanol ~10–20 mMGood, but evaporates faster than DMSO.
Water / PBS < 10 mg/L (~23 µM)Poor. Do not use for stock preparation.
Formulation (Protocol 2) ~2.5 mg/mLStable for in vivo dosing.
Workflow Visualization: Correct Dilution Strategy

dilution_workflow Step1 Step 1: Master Stock 10 mM in DMSO Step2 Step 2: Intermediate Dilution 100 µM in Media + 1% DMSO (Vortex Immediately) Step1->Step2 1:100 Dilution (Prevents Shock) Step3 Step 3: Final Assay Well 10 µM in Media + 0.1% DMSO (Stable Solution) Step1->Step3 Direct Spike (Causes Precip.) Step2->Step3 1:10 Dilution Warning DO NOT SKIP STEP 2

Figure 2: The "Intermediate Dilution" workflow prevents precipitation by gradually acclimating the compound to the aqueous environment.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use sonication to re-dissolve the precipitate in my cell culture media? A: No. Once BAY 299 precipitates in media, it forms tight crystalline aggregates that are difficult to re-dissolve without heating to temperatures that would damage the media (proteins/vitamins). If precipitation occurs, discard the solution and restart using Protocol 1 .

Q: Is BAY 299 light sensitive? A: While not extremely unstable, benzimidazole derivatives can degrade over time. We recommend storing DMSO stocks in amber vials at -20°C. Avoid repeated freeze-thaw cycles (aliquot your stock).

Q: I see a "film" on the surface of my liquid handling tips. What is this? A: This is the compound "oiling out" due to the plastic surface interaction. To mitigate this:

  • Use Low-Retention pipette tips.

  • Pre-wet the tip with the solvent before drawing the specific volume.

  • Ensure your DMSO concentration in the intermediate step is sufficient to keep the compound in solution.

References

  • Discovery of BAY 299: Bouché, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.

  • BAY 299 Probe Summary: Structural Genomics Consortium (SGC).[6] "BAY-299: A probe for BRD1 and TAF1."

  • Physical Properties & Handling: Cayman Chemical. "BAY-299 Product Information."

  • In Vivo Formulation Guidance: MedChemExpress. "BAY-299 Solubility & Formulation."

Sources

optimizing incubation times for BAY 299 in proliferation assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BAY-299 Proliferation Assays

Welcome to the technical support guide for optimizing the use of BAY-299 in cell proliferation assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into experimental design and troubleshooting. Our goal is to empower you to generate robust, reproducible data by understanding the causality behind key protocol steps.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding BAY-299 and its application in proliferation studies.

Q1: What is BAY-299 and what is its primary mechanism of action?

A1: BAY-299 is a potent and selective chemical probe that functions as a dual inhibitor of two specific bromodomain-containing proteins: Bromodomain and PHD Finger Containing Protein 2 (BRPF2, also known as BRD1) and the second bromodomain (BD2) of TATA-Box Binding Protein Associated Factor 1 (TAF1).[1][2][3][4][5][6] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone proteins. By inhibiting the BRPF2 and TAF1 bromodomains, BAY-299 disrupts their ability to bind to chromatin, thereby modulating gene transcription.[2][3] It displays high selectivity, with over 300-fold greater potency against these targets compared to the well-studied BET bromodomain family (e.g., BRD4).[2][3]

Q2: How does BAY-299's mechanism of action lead to the inhibition of cell proliferation?

A2: The inhibition of BRPF2 and TAF1 by BAY-299 disrupts essential transcriptional programs that govern cell cycle progression and survival.[3] Mechanistically, treatment of cancer cells with BAY-299 has been shown to:

  • Induce Cell Cycle Arrest: It increases the expression of key cell cycle inhibitor genes, such as CDKN1A (p21) and CDKN2B (p15), which halt cells in the G1 phase of the cell cycle.[7][8]

  • Promote Cell Death: BAY-299 can induce programmed cell death through multiple pathways, including apoptosis and pyroptosis.[7][8][9] This is often observed by the cleavage of key apoptotic proteins like PARP and caspases.[8]

  • Trigger Cellular Differentiation: In certain contexts, such as acute myeloid leukemia (AML), BAY-299 can promote the differentiation of cancer cells, which is another mechanism to halt their proliferation.[8]

The combined effect of cell cycle arrest and induction of cell death results in a potent anti-proliferative outcome in sensitive cell lines.[7][10]

Q3: What are the typical starting concentrations and incubation times to use for BAY-299 in a proliferation assay?

A3: The optimal concentration and incubation time are highly dependent on the specific cell line's sensitivity and doubling time.[11] Based on published data, a good starting point for a dose-response experiment would be a range from 10 nM to 10 µM.[1] For time-course experiments, assessing cell viability at 24, 48, 72, and even 96 hours is recommended to capture the full dynamics of the compound's effect, which is often both dose- and time-dependent.[8] For example, in sensitive AML cell lines like MV4-11, significant growth inhibition was observed with 2-4 µM of BAY-299 over a 48-96 hour period.[8] Always begin by establishing a baseline with a dose-response curve at a fixed, biologically relevant time point (e.g., 72 hours, which typically covers 2-3 cell doublings).

Q4: Which types of cell proliferation assays are most compatible with BAY-299?

A4: A variety of assays can be used, each with its own advantages.

  • Metabolic Assays (e.g., MTT, MTS, WST-1, CCK-8): These colorimetric assays measure the metabolic activity of viable cells. They are simple, high-throughput, and effective for initial screening.

  • ATP Content Assays (e.g., CellTiter-Glo®): This is a highly sensitive luminescent assay that measures the ATP levels of viable cells, which drop rapidly upon cell death.[12]

  • DNA Synthesis Assays (e.g., BrdU or EdU incorporation): These assays directly measure the rate of new DNA synthesis, providing a specific readout of cell proliferation.[7][13] They are excellent for confirming that the observed effects are due to a halt in cell division.

  • Real-Time Cell Analysis: Instruments like the IncuCyte® or xCELLigence® systems allow for continuous, label-free monitoring of cell proliferation over the entire course of the experiment, providing rich kinetic data.

Given that BAY-299 can induce both cytostatic (cell cycle arrest) and cytotoxic (cell death) effects, it can be insightful to multiplex a viability assay (like CellTiter-Glo®) with a cytotoxicity assay (like CellTox™ Green) to distinguish between these two outcomes.[12]

Section 2: Troubleshooting Guide

Even with a well-defined protocol, unexpected results can occur. This guide addresses common issues encountered during proliferation assays with BAY-299.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells 1. Inconsistent Cell Seeding: Uneven cell distribution in the initial plating step. 2. Edge Effects: Increased evaporation in the outer wells of the microplate. 3. Pipetting Inaccuracy: Inconsistent volumes of cells, media, or compound being added.1. Improve Cell Suspension: Ensure the cell suspension is homogenous by gently mixing before and during plating. 2. Mitigate Edge Effects: Fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.[14] 3. Refine Pipetting Technique: Use calibrated pipettes and consider reverse pipetting for viscous solutions to ensure consistency.
No Significant Inhibition of Proliferation 1. Sub-optimal Incubation Time: The incubation period may be too short for the anti-proliferative effects to manifest. 2. Concentration Too Low: The concentrations tested may be below the effective range for the specific cell line. 3. Cell Line Resistance: The chosen cell line may lack the molecular dependencies targeted by BAY-299. 4. Compound Instability: Improper storage or handling may have led to the degradation of BAY-299.1. Perform a Time-Course: Test multiple time points (e.g., 24, 48, 72, 96 hours) to identify the optimal endpoint.[8] 2. Broaden Dose-Response: Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., 1 nM to 20 µM). 3. Verify Cell Line Sensitivity: Consult literature for known sensitive cell lines (see Table 1) or test a known positive control compound for your cell line.[1][15] 4. Ensure Proper Handling: Store BAY-299 stock solutions at -20°C or -80°C as recommended and minimize freeze-thaw cycles.[16]
Excessive Cell Death, Even at Low Concentrations 1. High Cell Line Sensitivity: The cell line is exceptionally sensitive to BRPF2/TAF1 inhibition. 2. Low Initial Seeding Density: Too few cells at the start can lead to rapid population collapse upon treatment. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the Dose Range: Shift your dose-response curve to a lower concentration range (e.g., picomolar to low nanomolar). 2. Optimize Seeding Density: Ensure the cell density is high enough that even the untreated control wells do not become over-confluent by the end of the assay.[11] 3. Control Solvent Concentration: Ensure the final solvent concentration is consistent across all wells (including untreated controls) and is typically ≤0.1%.
Assay Signal is Saturated or Too Low 1. Incorrect Cell Number: Seeding too many cells can lead to saturated signals, while too few can result in a signal that is indistinguishable from background. 2. Incorrect Readout Time: For kinetic assays (like MTT or CellTiter-Glo), reading the plate too early or too late can compromise the dynamic range.1. Perform a Cell Titration: Before starting the main experiment, plate a range of cell densities and measure the assay signal to identify the linear range for your specific cell type and assay.[11] 2. Optimize Reagent Incubation: Follow the manufacturer's protocol for the specific assay kit regarding incubation time with the detection reagent.[12][14]

Section 3: Data Presentation & Visualization

Table 1: Reported 50% Growth Inhibition (GI₅₀) Values of BAY-299

The following table summarizes the reported GI₅₀ concentrations of BAY-299 in various human cancer cell lines, providing a valuable reference for selecting appropriate starting concentrations for your experiments.

Cell LineCancer TypeGI₅₀ (nM)
MOLM-13Acute Myeloid Leukemia1060
MV4-11Acute Myeloid Leukemia2630
769-PRenal Cell Carcinoma3210
JurkatT-cell Leukemia3900
NCI-H526Small Cell Lung Cancer6860
CHL-1Melanoma7400
5637Bladder Carcinoma7980
(Data sourced from MedchemExpress product information)[1]
Diagram 1: Simplified Mechanism of Action of BAY-299

BAY299_MoA cluster_nucleus Cell Nucleus cluster_phenotype Cellular Phenotype BAY299 BAY-299 TAF1 TAF1 BAY299->TAF1 Inhibits BRPF2 BRPF2 BAY299->BRPF2 Inhibits Transcription Gene Transcription TAF1->Transcription Promotes BRPF2->Transcription Promotes Histones Acetylated Histones Histones->TAF1 Histones->BRPF2 CellCycleArrest Cell Cycle Arrest (↑ CDKN1A/2B) Transcription->CellCycleArrest Altered Expression Apoptosis Apoptosis Transcription->Apoptosis Altered Expression Proliferation Proliferation Inhibited CellCycleArrest->Proliferation Apoptosis->Proliferation

Caption: BAY-299 inhibits TAF1/BRPF2, altering transcription to induce cell cycle arrest and apoptosis.

Section 4: Key Experimental Protocols

This section provides a generalized, step-by-step workflow for conducting a robust proliferation assay with BAY-299.

Diagram 2: Experimental Optimization Workflow

Workflow cluster_setup Phase 1: Assay Setup cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select Cell Line & Assay Type B Optimize Seeding Density A->B C Perform Dose-Response (Fixed Time Point, e.g., 72h) B->C D Perform Time-Course (Fixed Dose, e.g., GI₅₀) C->D Inform selection of optimal dose E Data Acquisition D->E F Calculate GI₅₀ / IC₅₀ Values E->F G Interpret Results F->G

Caption: A phased workflow for optimizing BAY-299 proliferation assays, from setup to analysis.

Protocol: Dose-Response and Time-Course Proliferation Assay

This protocol assumes the use of a 96-well plate and a metabolic assay (e.g., CCK-8). Adjust volumes accordingly for other plate formats.

Materials:

  • Selected cancer cell line in exponential growth phase.[17]

  • Complete culture medium.

  • BAY-299 (powder or stock solution in DMSO).[16]

  • 96-well clear, flat-bottom tissue culture plates.

  • CCK-8, MTT, or similar metabolic assay reagent.

  • Plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Cell Seeding (Day 0):

    • Harvest and count cells that are in their exponential growth phase.[17]

    • Prepare a cell suspension at the pre-determined optimal seeding density.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer 36 wells to minimize evaporation.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Treatment (Day 1):

    • Prepare serial dilutions of BAY-299 in complete culture medium. For a 10-point dose curve, you might prepare 2X final concentrations ranging from 20 µM down to 20 nM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate BAY-299 dilution or control medium.

    • For a time-course experiment: Prepare multiple identical plates. One plate will be used for each time point (e.g., 24h, 48h, 72h, 96h).

  • Incubation (Days 1-5):

    • Return the plates to the incubator (37°C, 5% CO₂).

    • Incubate for the desired length of time. For a dose-response, this is a fixed endpoint (e.g., 72 hours). For a time-course, you will process one plate at each designated time point.[8]

  • Assay Measurement (At Each Endpoint):

    • Remove the plate from the incubator.

    • Add 10 µL of CCK-8 reagent to each well (or follow the specific protocol for your chosen assay).[8]

    • Incubate for 1-4 hours at 37°C, protected from light. The exact time should be optimized to ensure the signal in the control wells is strong but not saturated.[12]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-control wells (% Viability).

    • Plot % Viability against the log of the BAY-299 concentration.

    • Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to calculate the GI₅₀ or IC₅₀ value.

References

  • TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. PubMed. [Link]

  • TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. PMC - NIH. [Link]

  • BAY-299 A probe for BRD1 and TAF1. Structural Genomics Consortium. [Link]

  • BAY-299 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. ScienceDirect. [Link]

  • Abstract 980: BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research - AACR Journals. [Link]

  • BAY-299 BRD1, TAF1. BPS Bioscience. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Manual: Cell Proliferation Assay Kit. Agilent. [Link]

  • How long should I incubate primary cells with EdU for proliferation assay? ResearchGate. [Link]

  • Does anyone have any idea how to troubleshoot BrdU proliferation assay? ResearchGate. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Tools and Techniques for Optimizing Cell Proliferation Studies. YouTube. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Bio-Matrix. [Link]

Sources

Technical Support Center: Metabolic Stability of BAY 299

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Evaluating In Vitro Metabolic Stability of BAY 299 in Liver Microsomes Ticket ID: BAY-MS-001 Support Tier: Senior Application Scientist Status: Open

Executive Summary & Compound Profile

User Query: How do I accurately evaluate the metabolic stability of BAY 299 using liver microsomes, and what specific technical pitfalls should I avoid?

Scientist's Response: BAY 299 is a potent, selective chemical probe for the bromodomain of BRD1 (BRPF2) and TAF1 [1].[1][2][3] Structurally, it is a benzimidazole derivative. When evaluating this compound in liver microsomes (LMs), your primary technical challenges will be its lipophilicity and low aqueous solubility (


 or 

) [1].

In rat models, BAY 299 exhibits low blood clearance (


 of hepatic blood flow) and a long half-life (

) [2].[3] Therefore, you should expect slow turnover in your microsomal assay. This requires a highly optimized assay window to distinguish true metabolic loss from experimental noise.

Standard Operating Procedure (SOP)

Workflow Visualization

The following diagram outlines the critical path for the stability assay. Note the emphasis on solvent control and quenching.

BAY299_Microsomal_Assay Stock 1. Stock Prep (10 mM in DMSO) Dilution 2. Working Soln (2 µM in Buffer) Stock->Dilution Dilute 5000x PreInc 3. Pre-Incubation (Microsomes + Cpd, 37°C) Dilution->PreInc <0.1% DMSO Final Start 4. Initiation (+ NADPH) PreInc->Start 5 min equil. Sampling 5. Sampling (0, 15, 30, 45, 60 min) Start->Sampling Kinetic Timepoints Quench 6. Quenching (ACN/MeOH + IS) Sampling->Quench Immediate Stop Analysis 7. LC-MS/MS (MRM Mode) Quench->Analysis Centrifuge & Inject

Figure 1: Step-by-step workflow for BAY 299 microsomal stability. Note the strict control of DMSO concentration.

Detailed Protocol

Objective: Determine intrinsic clearance (


) and in vitro half-life (

).

Reagents:

  • Microsomes: Human (HLM) or Rat (RLM) at

    
     stock.
    
  • Buffer:

    
     Potassium Phosphate (pH 7.4).
    
  • Cofactor: NADPH Regenerating System (or

    
     NADPH final).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Guide:

  • Preparation of BAY 299 Working Solution:

    • Why: BAY 299 is hydrophobic. Direct addition of high-concentration DMSO stock to microsomes causes localized protein precipitation.

    • Action: Dilute

      
       DMSO stock to 
      
      
      
      in phosphate buffer (0.2% DMSO). This will be diluted 2-fold in the reaction for a final assay concentration of
      
      
      and 0.1% DMSO .
  • Microsome Mixture (2x):

    • Prepare a solution of microsomes (

      
      ) in phosphate buffer.
      
    • Note: Final assay protein concentration will be

      
      .[4]
      
  • Pre-Incubation (Thermodynamic Equilibration):

    • Mix

      
       of BAY 299 Working Solution + 
      
      
      
      of Microsome Mixture.
    • Incubate at

      
       for 5-10 minutes.
      
    • Critical: This step warms the lipids and allows BAY 299 to equilibrate with non-specific binding sites on the microsomal membrane [3].

  • Initiation:

    • Add

      
       of pre-warmed NADPH solution (or regenerating system).
      
    • Control: Run a parallel incubation adding Buffer instead of NADPH (Minus-Cofactor Control) to check for chemical instability.

  • Sampling & Quenching:

    • At

      
       min, remove aliquots.
      
    • Immediately dispense into plates containing cold Quench Solution (Ratio 1:3 sample:solvent).

    • Tip: For BAY 299, use Acetonitrile rather than Methanol for cleaner protein precipitation.

  • Analysis:

    • Centrifuge (

      
      , 20 min, 
      
      
      
      ).
    • Analyze supernatant via LC-MS/MS.[4][5][6]

Troubleshooting Guide (FAQs)

User Issue: My compound disappears at T=0 or shows low recovery in the "Minus-NADPH" control.

Root Cause Analysis: This is a classic signature of Non-Specific Binding (NSB) or Solubility limits , common with benzimidazole probes like BAY 299.

SymptomProbable CauseCorrective Action
Low T=0 Area Compound stuck to plasticware.Use glass-coated plates or low-binding polypropylene.
Loss w/o NADPH Chemical instability or precipitation.Check solubility limit. Ensure final concentration is

.
Flat Kinetic Profile Compound is metabolically stable.[7]Extend incubation to 120 min or increase protein conc. to

.
High Variation Incomplete quenching.Vortex plates vigorously for 1 min after adding ACN.
Troubleshooting Logic Tree

Troubleshooting Issue Problem: Loss of Parent Compound CheckControl Check (-NADPH) Control Issue->CheckControl StableControl Control is Stable CheckControl->StableControl >90% Remaining UnstableControl Control shows Loss CheckControl->UnstableControl <80% Remaining Metabolism True Metabolism (Check Cofactor Activity) StableControl->Metabolism NSB Non-Specific Binding or Precipitation UnstableControl->NSB

Figure 2: Decision tree for diagnosing assay failures. Distinguishing between metabolic clearance and chemical instability is paramount.

Data Analysis & Interpretation

To calculate the Intrinsic Clearance (


), assume pseudo-first-order kinetics  (substrate concentration 

).

1. Determine the Elimination Rate Constant (


): 
Plot 

vs. Time (

).[5] The slope of the linear regression is

.


2. Calculate Half-Life (


): 


3. Calculate Intrinsic Clearance (


): 
This normalizes the rate to the amount of protein used.


Expected Results for BAY 299: Based on in vivo rat data [2], BAY 299 is a low clearance compound.[3]

  • Expected

    
    : 
    
    
    
    (in
    
    
    protein).
  • Interpretation: If you observe rapid clearance (

    
    ), verify your cell line or microsome source, as this contradicts established PK profiles.
    

References

  • Heinemann, S. H., et al. (2016). Identification of BAY 299, a potent and selective inhibitor of the BRPF2 (BRD1) bromodomain.[2][3] Nature.[8] (Referenced via SGC/Chemical Probes Portal).

  • Chemical Probes Portal. (2017). BAY-299 Profile & Pharmacokinetics.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Di, L., et al. (2006). High throughput microsomal stability assay for insoluble compounds. Current Drug Metabolism, 7(7). (Contextual reference for solubility troubleshooting).

For further assistance, please reply to this ticket with your raw LC-MS peak area data.

Sources

Technical Support Center: Optimizing Cellular Delivery of BAY 299

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability & Potency Shifts with BAY 299 Target Audience: Researchers, Pharmacologists, and Chemical Biologists Document ID: TS-BAY299-OPT-V2.1

Introduction: The "Permeability" Misconception

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing a discrepancy between the biochemical potency of BAY 299 (IC₅₀ < 100 nM) and its cellular activity (IC₅₀ > 500 nM - 5 µM).

Technical Insight: BAY 299 is a potent chemical probe for BRD1 (BRPF2) and TAF1(BD2) .[1][2] While it is cell-permeable, users often misdiagnose aqueous solubility limits as "poor permeability." BAY 299 has low aqueous solubility (~23 µM or 10 mg/L). If you simply dilute a high-concentration DMSO stock into culture media, micro-precipitation can occur, rendering the compound unavailable to the cell.

This guide provides the protocols to formulate, validate, and optimize the cellular delivery of BAY 299 to bridge the gap between biochemical affinity and cellular efficacy.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why is my cellular IC₅₀ (NanoBRET/Viability) 10-100x higher than the biochemical IC₅₀?

A: This "potency shift" is expected but manageable.

  • Biochemical Data: BAY 299 inhibits BRD1 with an IC₅₀ of ~67 nM and TAF1(BD2) at ~8 nM in cell-free assays.[2][3]

  • Cellular Data: In NanoBRET assays (which measure target engagement inside the nucleus), the IC₅₀ shifts to ~600–800 nM . In phenotypic assays (e.g., AML proliferation), GI₅₀ values often range from 1–5 µM .

  • Root Cause: This shift is driven by intracellular competition with high concentrations of endogenous chromatin (histones) and potential sequestration in lipid compartments, not necessarily "impermeability."

  • Action: Do not exceed 10 µM in standard media without specialized formulation (see Part 2). At >10 µM, you risk precipitation, which mimics a loss of potency.

Q2: I see crystals in my cell culture media after adding BAY 299. What happened?

A: You likely triggered "solvent shock" by adding a high-concentration DMSO stock directly to aqueous media.

  • Mechanism: BAY 299 is highly lipophilic. Rapid dilution into water causes it to crash out of solution before it can disperse.

  • Solution: Use the Serial Dilution Method . Dilute your DMSO stock into an intermediate solvent (like PEG300) or perform stepwise dilutions in media with vigorous vortexing, ensuring the final DMSO concentration stays <0.5% (or as tolerated by your cells).

Q3: Is BAY 299 a substrate for efflux pumps (P-gp/ABCB1)?

A: Current data suggests BAY 299 is not a primary substrate for P-gp, but multidrug-resistant (MDR) cell lines may still show reduced uptake.

  • Test: Co-treat cells with Verapamil (5–10 µM) (a P-gp inhibitor) and BAY 299. If your cellular IC₅₀ drops significantly (e.g., >3-fold), efflux is your limiting factor.

Part 2: Optimization Protocols (Formulation & Delivery)

To overcome solubility-limited permeability, you must use a formulation that maintains BAY 299 in a soluble state during the transition from stock to cell.

Protocol A: The "Clear Solution" Formulation (Recommended for High Doses)

Use this if you need to dose >5 µM in vitro or for any in vivo administration.

Reagents:

  • BAY 299 (Solid or High-Conc. DMSO Stock)[1][4][5]

  • DMSO (Anhydrous)

  • PEG300 (Polyethylene glycol 300)[1]

  • Tween-80[1][5]

  • Sterile Saline (0.9% NaCl)[1]

Step-by-Step Methodology:

  • Prepare Stock: Dissolve BAY 299 in DMSO to create a 25 mg/mL master stock.

  • Sequential Addition (Critical Order):

    • Step 1: Take 10% of the final volume as DMSO stock.

    • Step 2: Add 40% of the final volume as PEG300 . Vortex until clear. Do not proceed if cloudy.

    • Step 3: Add 5% of the final volume as Tween-80 . Vortex thoroughly.

    • Step 4: Slowly add 45% of the final volume as Saline while vortexing.

  • Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Result: A stable, clear solution at ~2.5 mg/mL (approx. 5.8 mM). This can be diluted into media with minimal precipitation risk.

Protocol B: Cellular Uptake Verification (NanoBRET Proxy)

How to prove the drug is getting into the nucleus.

  • Transfect: Cells with a BRD1-Luciferase fusion vector.

  • Treat: Add BAY 299 (0.1, 0.5, 1, 5, 10 µM) for 4–6 hours .

    • Note: Longer incubations (>24h) may require re-dosing due to potential metabolic stability issues in metabolically active cells (e.g., hepatocytes).

  • Read: Add the NanoBRET tracer.[1][6][7]

  • Analysis: If the BRET signal decreases in a dose-dependent manner, the drug is permeable. If signal remains high at 10 µM, suspect efflux or degradation.

Part 3: Visualizing the Troubleshooting Logic

Use the following decision tree to diagnose "Low Activity" issues systematically.

Troubleshooting_BAY299 Start Issue: Low Cellular Potency (IC50 > 5 µM) Check_Solubility Check Solubility: Is media cloudy/precipitated? Start->Check_Solubility Formulation_Fix Action: Use PEG300/Tween Formulation (Protocol A) Check_Solubility->Formulation_Fix Yes Check_Efflux Check Efflux: Does Verapamil improve potency? Check_Solubility->Check_Efflux No (Clear) Efflux_Positive Result: Efflux Issue Use MDR-negative line or higher dose Check_Efflux->Efflux_Positive Yes Check_Target Check Target Engagement: NanoBRET / CETSA Check_Efflux->Check_Target No Target_Engaged Result: Drug is Permeable. Issue is downstream biology. Check_Target->Target_Engaged Signal Shift Target_Not_Engaged Result: True Permeability/Stability Issue. Check degradation. Check_Target->Target_Not_Engaged No Signal Shift

Caption: Diagnostic workflow for isolating the cause of reduced cellular potency in BAY 299 experiments.

Part 4: Quantitative Reference Data

Table 1: Physicochemical Properties & Solubility Limits

PropertyValueImplication for Permeability
Molecular Weight 429.47 DaFavorable for passive diffusion (<500 Da).
Biochem IC₅₀ (BRD1) 67 nMHigh affinity target binding.
Cellular IC₅₀ (NanoBRET) ~600–800 nM~10x shift expected due to nuclear envelope/chromatin competition.
Aqueous Solubility ~10 mg/L (23 µM)CRITICAL: Dosing >20 µM in PBS/Media risks precipitation.
DMSO Solubility ~43 mg/mL (100 mM)Excellent stock solubility.
Selectivity >30-fold vs. BRPF1/3Clean probe; off-target toxicity unlikely to mask permeability issues.

References

  • Structural Genomics Consortium (SGC). BAY-299: A Chemical Probe for BRD1 and TAF1.[4] SGC Probes.[4] Available at: [Link]

  • Bouche, L., et al. (2017). BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research (AACR Abstract).[2] Available at: [Link]

  • Chemical Probes Portal. BAY-299 Characterization Data. Available at: [Link]

Sources

Technical Support Center: BAY 299 Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Potency Assays for the BRD1/TAF1 Inhibitor BAY 299

Introduction

Welcome to the technical support hub for BAY 299 . As a potent and selective inhibitor of BRD1 (BRPF2) and the second bromodomain of TAF1 , BAY 299 is a critical tool for dissecting chromatin remodeling complexes. However, its high potency (IC50 ~6–67 nM) and hydrophobic nature present specific challenges in generating robust dose-response curves (DRCs).

This guide moves beyond basic protocols to address the causality of experimental failure. We focus on two primary assay formats: Biochemical (AlphaScreen/TR-FRET) and Cellular (NanoBRET/Viability) .

Part 1: Assay Design & Reagent Handling

Q: My IC50 values are shifting significantly between runs. How do I stabilize the compound?

A: Variability in BAY 299 potency is often driven by solubility limits and DMSO handling , rather than compound degradation. BAY 299 is hydrophobic; improper intermediate dilutions can cause "crashing out" before the compound reaches the assay plate.

The Solution: Acoustic Dispensing (Echo) vs. Tip-Based Dilution

  • Tip-Based (Risky): Serial dilutions in aqueous buffer often lead to precipitation of hydrophobic compounds like BAY 299 at high concentrations.

  • Acoustic Dispensing (Preferred): Perform serial dilutions directly in 100% DMSO source plates. Transfer nanoliter volumes directly to the assay buffer. This ensures the compound is only exposed to aqueous conditions at the final <1% DMSO concentration.

Recommended Dilution Scheme for BAY 299 (Target IC50 ~10-70 nM): To capture a complete sigmoidal curve, your concentration range must bracket the expected IC50 by at least 2 logs on either side.

ParameterRecommended ValueRationale
Top Concentration 10 µMEnsures complete saturation (Top plateau).
Dilution Factor 1:3 (Semi-log)Provides 10-12 points to define the slope accurately.
Low Concentration ~0.1 nMEnsures complete baseline (Bottom plateau).
DMSO Limit (Cellular) < 0.1%TAF1 inhibition can be subtle; high DMSO masks effects.
Negative Control BAY-364 Structurally similar but inactive against BRD1/TAF1.[1]

Part 2: Troubleshooting Biochemical Assays (AlphaScreen/TR-FRET)

Q: I am seeing a "bell-shaped" curve (Hook Effect) in my AlphaScreen assay. Is the compound aggregating?

A: A bell-shaped curve in AlphaScreen is rarely due to compound aggregation. It is almost always the Hook Effect , caused by an excess of binding partners relative to the donor/acceptor beads.[2]

The Mechanism: In a bead-based proximity assay, a signal is generated only when a Donor bead and Acceptor bead are brought together by the BRD1-Ligand interaction.

  • Optimal: One BRD1 protein bridges one Donor and one Acceptor.

  • Hook Effect (Oversaturation): If you use too much protein or biotinylated ligand, they saturate the beads individually. A Donor bead binds one protein, and an Acceptor bead binds a different protein. They never come into proximity, causing a false decrease in signal at high concentrations.

Protocol: Cross-Titration Matrix to Eliminate the Hook Effect Before running your BAY 299 inhibition curve, you must define the "Hook Point" of your assay system.

  • Matrix Setup:

    • Rows: Titrate Biotinylated-Ligand (e.g., Histone peptide) (0 – 100 nM).

    • Columns: Titrate His-tagged BRD1 Protein (0 – 100 nM).

    • Fixed: Donor/Acceptor Beads (typically 20 µg/mL).[3]

  • Analysis: Plot signal vs. concentration. The signal will rise, peak, and then fall.[2]

  • Selection: Choose concentrations below the peak (Hook Point) .

    • Rule of Thumb: Use concentrations at ~50-70% of the maximum signal intensity to ensure sensitivity to inhibition.

Visualization: The Hook Effect Mechanism

HookEffect cluster_0 Ideal Proximity (Signal ON) cluster_1 Hook Effect (Signal OFF) Donor1 Donor Bead Complex1 BRD1-Ligand Complex Donor1->Complex1 Excitation (680nm) Acceptor1 Acceptor Bead Complex1->Acceptor1 Singlet Oxygen Donor2 Donor Bead (Saturated) FreeProtein Excess BRD1 Donor2->FreeProtein No Bridge Acceptor2 Acceptor Bead (Saturated) FreeLigand Excess Ligand Acceptor2->FreeLigand Start Assay Setup Check Are [Protein] > Kd of Beads? Start->Check ResultHigh False Low Signal (Hook Effect) Check->ResultHigh Yes ResultGood Robust Signal (Optimal) Check->ResultGood No

Caption: Schematic of the AlphaScreen "Hook Effect." Excess target segregates donor and acceptor beads, preventing singlet oxygen transfer and reducing signal.[2]

Part 3: Data Analysis & Curve Fitting

Q: My Hill Slope is significantly > 1.0. Is this real cooperativity?

A: For a simple 1:1 binding interaction (like BAY 299 binding to the BRD1 bromodomain), the Hill Slope should theoretically be -1.0 (standard inhibition).

Troubleshooting Slope Deviations:

  • Slope > 1.0 (Steep Curve):

    • Cause 1 (Most Likely): Stoichiometric Tight Binding. If [Enzyme] >> IC50, the curve becomes steep because the inhibitor is simply titrating the active sites.

    • Correction: Ensure [Enzyme] is well below the expected IC50. For BAY 299 (IC50 ~6 nM), use < 2-3 nM protein if possible.

    • Cause 2: Non-specific Aggregation. The compound forms micelles that sequester the protein.

  • Slope < 1.0 (Shallow Curve):

    • Cause: Negative Cooperativity or Heterogeneity. This often happens if BAY 299 is binding to both BRD1 and TAF1 with slightly different affinities in the same mixture, or if the protein preparation contains a mix of active/inactive fractions.

Workflow: Optimization Logic

OptimizationWorkflow Start Start: BAY 299 DRC Analysis Fit Fit 4PL Model Start->Fit CheckR2 Is R² > 0.95? Fit->CheckR2 CheckSlope Is Hill Slope ~ -1.0? CheckR2->CheckSlope Yes Outlier Remove Outliers (Max 1 per curve) CheckR2->Outlier No Steep Issue: Steep Slope (>1.5) CheckSlope->Steep Too Steep Shallow Issue: Shallow Slope (<0.7) CheckSlope->Shallow Too Shallow Final Valid IC50 CheckSlope->Final Normal Outlier->Fit Sol_Steep Reduce [Protein] Conc. (Tight Binding Limit) Steep->Sol_Steep Sol_Shallow Check Protein Purity or Isoform Selectivity Shallow->Sol_Shallow

Caption: Logical workflow for diagnosing BAY 299 dose-response curve anomalies. Focuses on slope deviations as indicators of assay artifacts.

Part 4: Cellular Assay Specifics

Q: Why is my cellular EC50 (NanoBRET) higher than my biochemical IC50?

A: This is expected. The biochemical IC50 for BAY 299 is ~6 nM (BRD1).[1] However, cellular potency is often in the 100 nM – 1 µM range.

Reasons for Potency Shift:

  • Permeability: While BAY 299 is cell-permeable, passive diffusion rates vary by cell line.

  • Competition: In cells, BAY 299 competes with endogenous high-concentration chromatin (histones) for the bromodomain.

  • Incubation Time: Epigenetic remodeling is slow. Ensure incubation times of 24–48 hours for phenotypic assays, though target engagement (NanoBRET) can be read in 2–4 hours .

Critical Control: Always run BAY-364 alongside BAY 299. If BAY-364 shows activity, your observed effect is likely off-target toxicity, not BRD1 inhibition.

References

  • Structural Genomics Consortium (SGC). BAY-299: A Chemical Probe for BRD1 and TAF1. [Link]

  • National Institutes of Health (NIH) Assay Guidance Manual. AlphaScreen-Based Assays: Ultra-High-Throughput Screening. [Link]

  • GraphPad. Hill Slope Interpretation in Dose-Response Curves. [Link]

Sources

Technical Support Center: Troubleshooting Interference in BAY 299 Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

BAY 299 is a potent, selective chemical probe acting as a dual inhibitor of BRPF2 (BRD1) and TAF1 bromodomains.[1][2][3][4][5][6] While highly effective, its physicochemical properties—specifically its lipophilicity and low aqueous solubility—create a high risk for assay interference. This guide provides the diagnostic logic to differentiate between on-target efficacy and off-target artifacts (precipitation, aggregation, or optical interference).

Compound Specification & Physicochemical Constraints
ParameterSpecificationCritical Note for Assays
Primary Targets BRPF2 (BRD1), TAF1IC50: ~67 nM (BRPF2), ~8 nM (TAF1-BD2)
Negative Control BAY-364 Structurally similar but inactive (>20 µM) against BRD1.[1]
MW 429.47 g/mol --
Solubility (DMSO) ~86 mg/mL (200 mM)Excellent stock solubility.[5]
Solubility (Aqueous) Insoluble High Risk: Precipitates rapidly in low-DMSO buffers.
Selectivity >300-fold vs. BRD4Use to distinguish BRPF/TAF effects from BET inhibition.

Diagnostic Decision Tree (Workflow)

Before altering your assay parameters, follow this logic flow to identify the source of the anomaly.

TroubleshootingFlow Start START: Anomalous Data (Variable IC50 / Signal Drop) CheckSolubility Step 1: Solubility Check Is [BAY 299] > 10 µM? Start->CheckSolubility VisualInspect Visual/Absorbance Inspection Turbidity or Precipitate? CheckSolubility->VisualInspect Yes CheckFormat Step 2: Assay Format Check AlphaScreen vs. TR-FRET CheckSolubility->CheckFormat No (<10 µM) Detergent Add 0.01% Triton X-100 or Tween-20 VisualInspect->Detergent Precipitate Found VisualInspect->CheckFormat Clear Solution AlphaCheck AlphaScreen Artifact? Singlet Oxygen Quenching CheckFormat->AlphaCheck AlphaScreen TRFRETCheck TR-FRET Artifact? Fluorescence Quenching CheckFormat->TRFRETCheck TR-FRET ControlRun Step 3: Validation Run BAY-364 (Neg Control) AlphaCheck->ControlRun Run TruHit Counter-Screen TRFRETCheck->ControlRun Check Emission Spectra TrueHit True Inhibition Specific BRPF2/TAF1 Effect ControlRun->TrueHit BAY-364 Inactive FalsePos False Positive Assay Interference ControlRun->FalsePos BAY-364 Active

Figure 1: Diagnostic logic for isolating interference sources in BAY 299 assays.

Troubleshooting Guide & FAQs

Category A: Solubility & Aggregation

Q: My IC50 curves are steep (Hill slope > 2.0) or show variability at concentrations above 10 µM. Is this real cooperativity?

A: It is likely colloidal aggregation , not cooperativity. BAY 299 is practically insoluble in pure water. In biochemical buffers (e.g., PBS, HEPES), it requires a carrier solvent (DMSO) and often a surfactant.

  • Mechanism: At concentrations >10 µM, hydrophobic compounds can form colloidal aggregates that sequester proteins non-specifically, leading to false-positive inhibition (pan-assay interference).

  • The Fix:

    • DMSO Tolerance: Ensure final DMSO concentration is ≥0.1% (up to 1% if the protein tolerates it).

    • Surfactant: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer. This disrupts promiscuous aggregates without affecting specific binding.

    • Centrifugation: Spin down the compound dilution plate (1000 x g, 2 min) before transfer to remove macro-precipitates.

Category B: Optical Interference (AlphaScreen vs. TR-FRET)

Q: I see potent inhibition in AlphaScreen, but it disappears or shifts significantly in TR-FRET. Which is correct?

A: Trust the TR-FRET data (provided no fluorescence quenching occurs). AlphaScreen is highly susceptible to "singlet oxygen quenching" by small molecules.

  • The Artifact: AlphaScreen relies on the transfer of singlet oxygen (

    
    ) from donor to acceptor beads.[7] Compounds with specific chemical moieties (e.g., certain heterocycles, phenols) can scavenge 
    
    
    
    , reducing the signal regardless of protein binding. This mimics inhibition.[4]
  • Validation Protocol (TruHit Method):

    • Set up a counter-screen using Biotinylated-Donor Beads and Streptavidin-Acceptor Beads (or a generic Biotin-His linker).

    • This system generates a signal independent of the BRPF2/TAF1 protein.

    • Titrate BAY 299.[1][4][8] If the signal decreases, BAY 299 is interfering with the bead chemistry (quenching), not the protein interaction.

Q: Does BAY 299 fluoresce?

A: BAY 299 is based on a 1,3-dimethyl-benzimidazolone scaffold.[8] While not strongly fluorescent in standard GFP/RFP channels, it may absorb in the UV-blue region.

  • Check: Measure the absorbance spectrum of BAY 299 (100 µM) in your assay buffer. If it absorbs at the excitation (e.g., 320-340 nm) or emission wavelengths of your TR-FRET pair, you must apply an inner-filter effect correction.

Category C: Target Specificity & Controls

Q: How do I prove the signal I'm seeing is specific to BRPF2/TAF1 and not BRD4 or non-specific binding?

A: You must use the negative control, BAY-364 , and a differential profiling approach.[1]

  • The "Probe Pair" Strategy:

    • Run BAY 299 and BAY-364 side-by-side.

    • Valid Result: BAY 299 shows IC50 < 100 nM; BAY-364 shows IC50 > 20 µM (for BRPF2).[1][2][4][5]

    • Interference Result: Both compounds show similar inhibition. This indicates the assay is reacting to the scaffold or physicochemical properties (e.g., aggregation), not the specific bromodomain pocket.

  • Selectivity Check: If you observe activity against BRD4, verify your concentration. BAY 299 should be >300-fold selective for BRPF2 over BRD4. Activity at 10 µM against BRD4 is expected but should be minimal compared to BRPF2.

Validated Experimental Protocols

Protocol 1: Solubility Limit Test (Turbidimetry)

Use this to define the "Safe Zone" for your concentration response curves.

Materials: UV-Vis Plate Reader, Clear 96-well plate, Assay Buffer.

  • Preparation: Prepare a 2-fold serial dilution of BAY 299 in 100% DMSO (Start: 10 mM).

  • Dilution: Transfer 1 µL of compound into 99 µL of Assay Buffer (1% DMSO final).

  • Incubation: Incubate at Room Temperature for 30 minutes (mimic assay time).

  • Read: Measure Absorbance at 620 nm (or 600-700 nm region where compound does not absorb).

  • Analysis: Plot OD620 vs. Concentration.

    • Baseline: ~0.04 OD (plastic background).

    • Precipitation Point: Any statistically significant increase in OD620 indicates insolubility.

    • Decision: Do not calculate IC50 values using concentrations above this point.

Protocol 2: AlphaScreen Counter-Screen (Singlet Oxygen Scavenging)

Use this to rule out false positives in Alpha assays.[9]

Materials: PerkinElmer TruHit Kit (or Streptavidin Donor + Biotinylated Acceptor beads).[7]

  • Mix: Prepare a mix of Donor and Acceptor beads (20 µg/mL final each) in Assay Buffer.

  • Add Compound: Add BAY 299 dilution series.

  • Incubate: 60 minutes in the dark.

  • Read: Measure Alpha signal (Excitation 680 nm / Emission 520-620 nm).

  • Interpretation:

    • Flat Line: No interference.[8]

    • Sigmoidal Decrease: BAY 299 is quenching singlet oxygen or absorbing light. The IC50 generated here is the "Interference IC50." If your biological IC50 is close to this value, the data is invalid.

Mechanism of Action Diagram

Mechanism BAY299 BAY 299 (Inhibitor) BRPF2 BRPF2/BRD1 (Target Protein) BAY299->BRPF2 Competes with Acetyl-Lysine Aggregates Colloidal Aggregates BAY299->Aggregates High Conc. (>10µM) Quenching Singlet Oxygen Quenching BAY299->Quenching AlphaScreen Artifact Histone Acetylated Histone (H3/H4) BRPF2->Histone Native Interaction (Reader Function) Aggregates->BRPF2 Non-Specific Sequestration

Figure 2: Mechanistic view of specific inhibition vs. common interference pathways.

References

  • Structural Genomics Consortium (SGC). BAY-299: A probe for BRD1 and TAF1.[1] SGC Chemical Probes. [Link]

  • Bouche, L., et al. (2017). BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1.[6] Proceedings of the AACR.[6] [Link]

  • Chemical Probes Portal. BAY-299 Characterization Data.[Link]

Sources

Technical Support Center: Resolving Inconsistencies in BAY 299 Replicate Data

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Guide for BAY 299 (BRPF2/TAF1 Inhibitor)

Executive Summary: The "Potency Gap" & Solubility Traps

BAY 299 is a high-quality chemical probe, but it is unforgiving of sloppy technique. As a dual inhibitor of BRPF2 (BRD1) and TAF1 , it is an essential tool for dissecting chromatin remodeling complexes. However, we frequently receive support tickets regarding "failed replicates" or "batch variability."

In 90% of cases, the compound is not the problem. The inconsistencies arise from two specific user errors:

  • The Solubility Trap: BAY 299 is highly hydrophobic. Direct dilution into aqueous media causes micro-precipitation that is invisible to the naked eye but devastating to assay precision.

  • The Potency Gap: There is a ~10-fold difference between its biochemical IC50 (~67 nM) and its cellular IC50 (~600 nM). Users dosing cells at biochemical potency levels will see null results.

This guide provides the protocols required to stabilize your data.

Critical Data Reference: Know Your Molecule

Before designing your experiment, align your concentration ranges with the validated potency data below. Do not extrapolate cellular doses directly from biochemical assays.

ParameterMetricValueContext
Primary Target BRPF2 (BRD1)IC50: 67 nM TR-FRET (Biochemical)
Secondary Target TAF1 (BD2)IC50: 8 nM TR-FRET (Biochemical)
Cellular Potency BRPF2 EngagementIC50: ~575 nM NanoBRET (Intracellular)
Selectivity vs. BRD4>300-foldExcellent selectivity against BET family
Solubility DMSO~20-86 mg/mLHigh
Solubility Aqueous (PBS)Insoluble CRITICAL FAILURE POINT
Negative Control BAY-364 InactiveUse at same concentration as BAY 299

Module 1: The Solubility Protocol (Pre-Analytical)

The Problem: Users often pipette BAY 299 DMSO stock directly into cell culture media. This causes "crashing out"—the compound forms micro-aggregates.

  • Symptom:[1][2] High variance between technical replicates (e.g., Well A1 = 100% inhibition, Well A2 = 20% inhibition).

  • Mechanism:[1][2][3] Aggregates settle randomly, leading to uneven dosing.

The Fix: Intermediate Dilution Method

Do not jump from 100% DMSO to 0.1% DMSO in one step.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve BAY 299 powder in anhydrous DMSO to 10 mM . Vortex until absolutely clear. Store at -80°C.

  • Intermediate Step: Create a 100x working solution in pure DMSO.

    • Example: If final assay concentration is 1 µM, prepare a 100 µM solution in DMSO.

  • The "Shift" (Acoustic or Manual):

    • Acoustic Dispensing (Echo): Dispense nL volumes of the 100x DMSO stock directly to the dry plate before adding media. This ensures rapid dispersion.

    • Manual Pipetting: Dilute the 100x DMSO stock 1:10 into pre-warmed media (now 10x conc, 10% DMSO) with vigorous vortexing. Immediately dilute this 1:10 again into the final wells.

  • Visual Check: Inspect wells under 20x magnification. If you see "sand" or crystals, the replicate is invalid.

Module 2: Experimental Design & Controls

The Problem: "I see toxicity at 10 µM, is this on-target?" The Answer: Likely not. At >5-10 µM, BAY 299 begins to show off-target activity (e.g., PDE2A1, A1 receptor).

The Validation Workflow

You must validate that your phenotypic effect is driven by BRPF2/TAF1 inhibition, not general toxicity.

Protocol:

  • Run the Negative Control: Always run BAY-364 alongside BAY 299.

    • BAY-364 is structurally similar but inactive against BRPF2.

    • Logic: If BAY 299 kills your cells but BAY-364 does not, the effect is likely on-target. If both kill cells, it is non-specific toxicity.

  • Use NanoBRET for Target Engagement:

    • Do not rely solely on proliferation assays. Use a BRPF2-NanoBRET assay to prove the compound entered the nucleus and bound the target.

Diagram: Root Cause Analysis for Replicate Failure

BAY299_Troubleshooting Start Replicate Inconsistency Detected CheckSolubility Check 1: Solubility Did you dilute directly to aqueous? Start->CheckSolubility Precipitation Micro-precipitation likely. Use Intermediate Dilution. CheckSolubility->Precipitation Yes CheckDose Check 2: Dose Range Is concentration < 100 nM? CheckSolubility->CheckDose No PotencyGap Potency Gap Error. Increase dose to 0.5 - 2 µM. CheckDose->PotencyGap Yes (Cellular Assay) CheckControl Check 3: Controls Did BAY-364 show effect? CheckDose->CheckControl No Toxicity Non-specific Toxicity. Reduce dose or check off-targets. CheckControl->Toxicity Yes Valid Valid Data Set CheckControl->Valid No

Caption: Logic flow for diagnosing the source of variance in BAY 299 experiments. Blue nodes represent decision points; Yellow nodes indicate corrective actions.

Frequently Asked Questions (Technical Support)

Q1: My western blot shows no decrease in BRPF2 protein levels after treatment. Is the compound working?

  • A: BAY 299 is an inhibitor, not a degrader (PROTAC). It blocks the bromodomain from reading acetylated histones; it does not degrade the protein itself. You should look for downstream effects (gene expression changes) or displacement (FRAP/NanoBRET), not protein reduction.

Q2: Can I use BAY 299 in vivo?

  • A: Yes, but formulation is difficult. Do not use simple saline.

    • Recommended Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[4]

    • Stability:[1][5][6] Prepare fresh daily. Sonicate if necessary to ensure a clear solution before administration.

Q3: Why is the cellular IC50 (575 nM) so much higher than the biochemical IC50 (67 nM)?

  • A: This is due to Cellular Shift . Factors include:

    • Permeability: The compound must cross the membrane.

    • Competition: In the nucleus, BAY 299 competes with endogenous high-affinity acetylated histones (H3.3, H4) which are present at high molar concentrations. Biochemical assays often use peptide fragments, which are easier to displace.

Mechanism of Action Visualization

Understanding the competitive mechanism helps explain why high intracellular concentrations are needed.

MoA_BAY299 Chromatin Acetylated Chromatin (H3.3/H4) Transcription Gene Transcription (Stem Cell Differentiation) Chromatin->Transcription  Activates   BRPF2 BRPF2 (BRD1) Complex BRPF2->Chromatin  Reads Histone Marks   BAY299 BAY 299 (Inhibitor) BAY299->Chromatin  Blocks Association   BAY299->BRPF2  Competes/Binds BD  

Caption: BAY 299 acts by competitively binding the bromodomain of BRPF2, preventing the complex from "reading" acetylated chromatin marks and thereby silencing downstream transcription.

References

  • Bouché, L., et al. (2017).[4][7] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry.

  • Structural Genomics Consortium (SGC). "BAY-299: A probe for BRD1 and TAF1."[6][8] SGC Chemical Probes.

  • Chemical Probes Portal. "BAY-299 Probe Characterization." Chemical Probes Portal.[3]

  • Cayman Chemical. "BAY-299 Product Datasheet & Solubility Guide."

Sources

Validation & Comparative

Navigating the Epigenetic Landscape: A Comparative Selectivity Analysis of BAY 299 and Pan-BET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the intricate world of epigenetic regulation, the ability to selectively target key protein families is paramount for the development of novel therapeutics with improved efficacy and reduced toxicity. This guide provides a detailed comparative analysis of BAY 299, a potent and selective inhibitor of the BRPF2 and TAF1/TAF1L bromodomains, and pan-BET (Bromodomain and Extra-Terminal domain) inhibitors, exemplified by the well-characterized compound JQ1. While both classes of molecules target bromodomains—the "readers" of acetylated lysine residues on histones—their distinct selectivity profiles lead to different biological consequences and therapeutic opportunities.

The Rationale for Selective Bromodomain Inhibition

Bromodomains are crucial components of large protein complexes that regulate gene transcription. By recognizing and binding to acetylated histones, they anchor these complexes to chromatin, thereby influencing gene expression. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of transcription and have been implicated in a variety of diseases, most notably cancer[1][2][3].

Pan-BET inhibitors, such as JQ1, bind to the bromodomains of all BET family members, leading to broad transcriptional changes. While this has shown therapeutic promise, the lack of selectivity can result in on-target toxicities, such as thrombocytopenia and gastrointestinal issues, which have hampered their clinical development. This has spurred the development of more selective inhibitors that target specific bromodomains or protein families, with the aim of achieving a more refined therapeutic window.

BAY 299 represents a departure from the BET-centric approach, instead targeting the bromodomains of BRPF2 (Bromodomain and PHD Finger Containing Protein 2) and TAF1/TAF1L (TATA-Box Binding Protein Associated Factor 1/1L). These proteins are involved in distinct transcriptional regulatory complexes, offering an alternative strategy for modulating gene expression.

Unveiling the Selectivity Profiles: BAY 299 vs. JQ1

The selectivity of an inhibitor is a critical determinant of its biological activity and therapeutic potential. Here, we compare the selectivity of BAY 299 and the pan-BET inhibitor JQ1 across a panel of bromodomains. The data, presented in the tables below, are compiled from various biochemical and cellular assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Isothermal Titration Calorimetry (ITC).

Table 1: Selectivity Profile of BAY 299

Target BromodomainIC50 (nM)Assay TypeSelectivity Fold vs. BRPF2
BRPF2 67 TR-FRET1x
TAF1 BD2 8 TR-FRET0.12x
TAF1L BD2 106 TR-FRET1.6x
BRPF13150TR-FRET47x
BRPF35550TR-FRET83x
BRD4>10,000NanoBRET>149x

Data compiled from multiple sources. IC50 values can vary depending on the specific assay conditions.

Table 2: Selectivity Profile of JQ1 (a representative pan-BET inhibitor)

Target BromodomainIC50 (nM) / Kd (nM)Assay Type
BRD4 (BD1) 77 / 49AlphaScreen / ITC
BRD4 (BD2) 33 / 90.1AlphaScreen / ITC
BRD2 (BD1) 17.7 / 128IC50 / Kd
BRD3 (BD1) - / 59.5ITC
BRD3 (BD2) - / 82ITC
BRDT (BD1) - / 190ITC
CREBBP12942AlphaScreen

Data compiled from multiple sources. IC50 and Kd values can vary depending on the specific assay conditions.[4][5][6]

As the data illustrates, BAY 299 is a potent inhibitor of BRPF2 and TAF1/TAF1L bromodomains, with significantly weaker activity against other bromodomains, including the BET family member BRD4. In contrast, JQ1 demonstrates potent, low nanomolar inhibition across the bromodomains of BRD2, BRD3, and BRD4, confirming its pan-BET inhibitor profile.

Mechanistic Divergence: Targeting Different Transcriptional Hubs

The distinct selectivity profiles of BAY 299 and pan-BET inhibitors translate into different mechanisms of action at the molecular level.

Pan-BET Inhibitors (e.g., JQ1): These inhibitors broadly disrupt the function of BET proteins, which act as scaffolds to recruit the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers. This leads to the downregulation of key oncogenes, such as MYC, and cell cycle regulators, resulting in anti-proliferative effects in various cancers[7].

BAY 299:

  • BRPF2 Inhibition: BRPF2 is a scaffold protein that is a key component of the HBO1 (histone acetyltransferase bound to ORC1) complex. This complex is a major histone H3K14 acetyltransferase[8]. By inhibiting the BRPF2 bromodomain, BAY 299 disrupts the recruitment of the HBO1 complex to chromatin, thereby modulating histone acetylation and the expression of genes involved in processes such as erythropoiesis[9][10].

  • TAF1/TAF1L Inhibition: TAF1 is the largest subunit of the general transcription factor TFIID, which is essential for the initiation of transcription by RNA polymerase II[11][12]. The bromodomains of TAF1 are thought to stabilize the binding of TFIID to acetylated chromatin at promoter regions. Inhibition of TAF1 bromodomains by BAY 299 can therefore interfere with the assembly of the pre-initiation complex and global transcription[13].

The following diagram illustrates the distinct points of intervention for BAY 299 and pan-BET inhibitors in the transcriptional regulation pathway.

G cluster_chromatin Chromatin cluster_transcription Transcriptional Regulation cluster_inhibitors Inhibitors Histone Histone Tail Ac Acetylation (Ac) Histone->Ac HATs (e.g., HBO1) BRPF2_complex BRPF2-HBO1 Complex Ac->BRPF2_complex Binds Ac TFIID_complex TFIID Complex (contains TAF1) Ac->TFIID_complex Binds Ac BET_proteins BET Proteins (BRD2/3/4) Ac->BET_proteins Binds Ac BRPF2_complex->Histone Modulates H3K14ac PolII RNA Polymerase II TFIID_complex->PolII Initiation PTEFb P-TEFb BET_proteins->PTEFb Recruits PTEFb->PolII Elongation Gene Gene Expression PolII->Gene BAY299 BAY 299 BAY299->BRPF2_complex Inhibits BAY299->TFIID_complex Inhibits PanBETi Pan-BET Inhibitors (e.g., JQ1) PanBETi->BET_proteins Inhibits

Caption: Distinct mechanisms of BAY 299 and pan-BET inhibitors.

Experimental Methodologies for Determining Inhibitor Selectivity

The quantitative assessment of inhibitor selectivity is crucial for understanding its biological effects. Several robust, high-throughput methods are commonly employed in drug discovery for this purpose. The choice of assay depends on the specific research question, balancing throughput, cost, and the level of mechanistic detail required.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based proximity assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity. In the context of bromodomain inhibitor screening, a biotinylated histone peptide is bound to streptavidin-coated donor beads, and a GST-tagged bromodomain protein is bound to anti-GST antibody-coated acceptor beads. The interaction between the bromodomain and the acetylated peptide brings the beads together, generating a luminescent signal. Competitive inhibitors disrupt this interaction, leading to a decrease in signal.

Workflow Diagram:

G cluster_assay AlphaScreen Assay cluster_interaction Molecular Interaction Start Mix Tagged Bromodomain & Biotinylated Peptide Add_Inhibitor Add Test Compound (Inhibitor) Start->Add_Inhibitor Add_Beads Add Donor & Acceptor Beads Add_Inhibitor->Add_Beads Incubate Incubate Add_Beads->Incubate Read Read Luminescence Incubate->Read Bromodomain Tagged Bromodomain Peptide Biotinylated Peptide Bromodomain->Peptide Binds Inhibitor Inhibitor Inhibitor->Bromodomain Competes

Caption: AlphaScreen workflow for inhibitor screening.

Step-by-Step Protocol (JQ1 Example):

  • Reagent Preparation: Dilute a biotinylated tetra-acetylated Histone H4 peptide and a His-tagged BRD4 bromodomain protein in the appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Plating: Serially dilute JQ1 in DMSO and add to a 384-well microplate.

  • Protein-Peptide Incubation: Add the bromodomain protein and acetylated histone peptide to the wells containing the compound and incubate to allow for binding equilibration.

  • Bead Addition: Add streptavidin-coated donor beads and nickel chelate acceptor beads to the wells.

  • Incubation: Incubate the plate in the dark to allow for bead-protein/peptide binding.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The IC50 value is determined by plotting the decrease in signal against the inhibitor concentration.[6][14]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. It utilizes a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore and a shorter-lifetime fluorophore (e.g., APC or d2) as the acceptor. When a donor-labeled molecule binds to an acceptor-labeled molecule, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The time-resolved aspect of the measurement minimizes interference from background fluorescence.[15][16]

Workflow Diagram:

G cluster_assay TR-FRET Assay cluster_interaction Molecular Interaction Start Mix Donor-labeled Protein & Acceptor-labeled Peptide Add_Inhibitor Add Test Compound (Inhibitor) Start->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Excite Excite Donor (e.g., 340 nm) Incubate->Excite Read Read Emissions (e.g., 620 nm & 665 nm) Excite->Read Donor_Protein Donor-labeled Protein Acceptor_Peptide Acceptor-labeled Peptide Donor_Protein->Acceptor_Peptide Binds (FRET) Inhibitor Inhibitor Inhibitor->Donor_Protein Competes

Sources

Technical Comparison Guide: BAY 299 vs. Negative Control BAY 299N (BAY-364)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Probe System

In epigenetic drug discovery, attributing a phenotypic effect to a specific bromodomain inhibition requires rigorous validation. BAY 299 is a potent, selective chemical probe targeting the bromodomain of BRD1 (BRPF2) and the second bromodomain of TAF1 (TAF1-BD2) .[1][2]

To validate on-target activity, it must be run alongside its structurally matched negative control, BAY 299N (chemically known as BAY-364 ).[3][4] While BAY 299 actively displaces these proteins from chromatin, BAY 299N retains the core benzoisoquinolinedione scaffold but lacks the specific binding affinity for the target bromodomains.

Core Directive: Any biological effect observed with BAY 299 must be absent in the BAY 299N treated samples to be considered on-target.

Mechanistic Dissection & Selectivity Profile

Structural Logic

The efficacy of this probe system relies on a "matched pair" design.

  • BAY 299 (Active Probe): Fits into the acetyl-lysine binding pocket of BRD1 and TAF1-BD2, forming critical hydrogen bonds with the asparagine anchor residue.

  • BAY 299N (Negative Control): A structural analog (MW 401.4 vs 429.5) modified to sterically clash or lose the hydrogen-bonding capability required for high-affinity interaction, rendering it inert against the primary targets while controlling for non-specific physicochemical toxicity.

Quantitative Performance Matrix

The following table summarizes the activity gap required for a valid experiment. Note the >1000-fold difference in potency against BRD1.

Target / ParameterBAY 299 (Active Probe)BAY 299N (Negative Control)Delta (Selectivity Window)
BRD1 (BRPF2) IC50: 6 – 67 nM IC50: > 20,000 nM > 300x
TAF1-BD2 IC50: 8 – 13 nM IC50: ~1,000 – 3,000 nM~100x
BRD4 (BET Family) IC50: > 3,000 nMInactiveHigh Selectivity
Cellular Activity NanoBRET IC50 < 1 µMInactiveN/A
Phenotype (K562) G2/M Cell Cycle Arrest No Effect Distinct Phenotype

Critical Insight: BAY 299N is not "universally" inactive; it has weak residual activity against TAF1 (~1-3 µM). Therefore, experiments should ideally be conducted at concentrations ≤ 1-2 µM to maintain the selectivity window.

Mechanism of Action Diagram

The following diagram illustrates the divergent signaling pathways activated by the probe versus the control.

MOA cluster_inputs Compound Input cluster_targets Target Engagement cluster_outcome Biological Output BAY299 BAY 299 (Active Probe) BRD1 BRD1 / TAF1 Bromodomains BAY299->BRD1 High Affinity Binding (IC50 ~8-67 nM) Displacement Chromatin Displacement BAY299->Displacement Inhibits BAY299N BAY 299N / BAY-364 (Negative Control) BAY299N->BRD1 No Binding (Steric Clash) NoEffect No Phenotypic Change BAY299N->NoEffect Maintains Native State Chromatin Chromatin (Histone H3/H4) BRD1->Chromatin Native Interaction G2M G2/M Cell Cycle Arrest Displacement->G2M Downstream Signaling

Caption: BAY 299 disrupts BRD1/TAF1-chromatin binding leading to G2/M arrest; BAY 299N fails to bind.

Validated Experimental Protocols

To ensure scientific integrity, you must demonstrate that the biological effect disappears when using BAY 299N.

Protocol A: Target Engagement (NanoBRET)

Objective: Prove cellular permeability and specific binding to BRD1/TAF1 in a live-cell environment.

  • Transfection: Transfect HEK293T cells with a NanoLuc-BRD1 fusion vector.

  • Tracer Addition: Add a fluorescent bromodomain tracer (e.g., a derivative of a broad-spectrum inhibitor) at a concentration near its Kd.

  • Treatment:

    • Arm 1: Treat with BAY 299 (Dose response: 0.1 nM to 10 µM).

    • Arm 2: Treat with BAY 299N (Same concentration range).

  • Readout: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

  • Validation Criteria:

    • BAY 299 should show a dose-dependent decrease in BRET signal (IC50 < 1 µM).

    • BAY 299N should show a flat line (no displacement) or extremely weak displacement (> 10 µM).

Protocol B: Functional Phenotyping (Cell Cycle Analysis)

Objective: Confirm on-target antiproliferative effects (G2/M arrest) in sensitive AML lines (e.g., K562, MOLM-13).

  • Seeding: Seed K562 cells at 0.5 x 10^6 cells/mL in RPMI-1640 + 10% FBS.

  • Dosing:

    • Active: 1 µM and 5 µM BAY 299.

    • Control: 1 µM and 5 µM BAY 299N.

    • Vehicle: DMSO (0.1%).

  • Incubation: 48 to 72 hours.

  • Staining: Fix cells in 70% ethanol (-20°C). Stain with Propidium Iodide (PI) + RNase A.

  • Flow Cytometry: Analyze DNA content.

  • Interpretation:

    • BAY 299: Significant accumulation of cells in G2/M phase.[5]

    • BAY 299N: Cell cycle profile must match the DMSO vehicle control.

    • Note: If BAY 299N causes G2/M arrest, the effect is off-target (likely general toxicity).

Experimental Workflow Diagram

The following flowchart outlines the decision matrix for validating a "Hit" using this probe pair.

Workflow Start Start Experiment Split Split Samples Start->Split TreatActive Treat w/ BAY 299 (1-5 µM) Split->TreatActive TreatNeg Treat w/ BAY 299N (1-5 µM) Split->TreatNeg Assay Perform Assay (e.g., Viability/FACS) TreatActive->Assay TreatNeg->Assay ResultA Phenotype Observed? Assay->ResultA Active Arm ResultB Phenotype Observed? Assay->ResultB Negative Arm ResultA->ResultB Yes ConclusionNoEffect NO EFFECT Target Not Essential ResultA->ConclusionNoEffect No ConclusionValid VALIDATED On-Target Effect ResultB->ConclusionValid No (Control Inactive) ConclusionInvalid INVALID Off-Target/Toxicity ResultB->ConclusionInvalid Yes (Control Active)

Caption: Decision tree for validating BAY 299 results. Control activity invalidates the experiment.

References

  • Bouché, L. et al. (2017).[4] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.

  • Structural Genomics Consortium (SGC). "Chemical Probe: BAY-299." SGC Probes.

  • BPS Bioscience. "BAY-299 Technical Data Sheet."

  • MedChemExpress. "BAY-364 (BAY-299N) Product Information."

  • Garcia-Carpizo, V. et al. (2018).[5] "Therapeutic potential of TAF1 bromodomains for cancer treatment." bioRxiv (Preprint).[5]

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A Comparative Analysis of BAY-299 Potency Against Other BRPF Family Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of epigenetic drug discovery, the Bromodomain and PHD Finger (BRPF) family of proteins has emerged as a compelling therapeutic target. These scaffold proteins are integral to the assembly and function of histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF complexes, which play critical roles in transcriptional regulation. Dysregulation of these complexes has been implicated in various pathologies, including cancer and neurodevelopmental disorders.[1][2] This guide provides a detailed comparative analysis of BAY-299, a potent BRPF inhibitor, against other notable inhibitors in its class, offering researchers a comprehensive resource to inform their experimental design and compound selection.

The BRPF Family: A Trio of Epigenetic Regulators

The BRPF family consists of three members: BRPF1, BRPF2 (also known as BRD1), and BRPF3.[3] These proteins act as crucial scaffolds for the assembly of the MYST family of HATs.[3] Their multidomain architecture, which includes a bromodomain for recognizing acetylated lysine residues on histones, allows them to tether HAT complexes to specific chromatin regions, thereby influencing gene expression.[1] The distinct and sometimes overlapping functions of the BRPF family members underscore the need for selective inhibitors to dissect their individual biological roles.

BAY-299: A Dual BRPF2 and TAF1/TAF1L Inhibitor

BAY-299 has been identified as a potent chemical probe with a dual inhibitory profile. It demonstrates high potency for the bromodomain of BRPF2 and also targets the second bromodomain (BD2) of the TATA box binding protein-associated factors TAF1 and TAF1L.[4][5] This dual activity is a key differentiator when comparing it to other BRPF inhibitors.

Experimental data from various assays have consistently demonstrated the potency of BAY-299. In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, BAY-299 exhibits an IC50 of 67 nM for BRPF2.[4] This is further corroborated by AlphaScreen assays, which measured an IC50 of 97 nM for BRPF2.[4] Notably, BAY-299 displays significant selectivity for BRPF2 over other BRPF family members. The selectivity is 47-fold over BRPF1 and 83-fold over BRPF3 in TR-FRET assays, and 23-fold and 25-fold, respectively, in AlphaScreen assays.[4] In a broader bromodomain panel, BAY-299 shows over 30-fold selectivity against BRPF1 and BRPF3, and over 300-fold selectivity against the well-studied bromodomain-containing protein BRD4.[6][7]

Cellularly, NanoBRET assays have shown that BAY-299 can block the interaction of BRPF2 with histones H3 and H4 with IC50 values of 825 nM and 575 nM, respectively.[4] This confirmation of target engagement in a cellular context is crucial for its utility as a chemical probe. The inhibitory effect of BAY-299 has been observed in various cancer cell lines, where it impedes proliferation.[4] Furthermore, studies in acute myeloid leukemia (AML) cells have shown that BAY-299 treatment leads to a significant inhibition of cell growth and an increase in cell death.[8][9]

Comparative Potency: BAY-299 vs. Other BRPF Inhibitors

To provide a clear perspective on the potency of BAY-299, it is essential to compare it with other well-characterized BRPF inhibitors: GSK6853, NI-57, and OF-1.

InhibitorTarget(s)IC50/KdSelectivity ProfileKey Features
BAY-299 BRPF2, TAF1/TAF1LBRPF2 IC50: 67 nM (TR-FRET), 97 nM (AlphaScreen); TAF1 BD2 IC50: 8 nM>47x vs BRPF1, >83x vs BRPF3 (TR-FRET); >300x vs BRD4Potent dual inhibitor.[4][6][7]
GSK6853 BRPF1pKd: 9.5>1600-fold selectivity over other bromodomainsHighly potent and selective for BRPF1.[3][10][11]
NI-57 BRPF1B, BRPF2, BRPF3Kd: 31 nM (BRPF1B), 108 nM (BRPF2), 408 nM (BRPF3)>32-fold selective for BRPFs over BRD9Potent pan-BRPF inhibitor.
OF-1 Pan-BRPF, TRIM24IC50: 1.2 µM (BRPF1B), 270 nM (TRIM24)Pan-inhibitor of the BRPF family.Also inhibits TRIM24.[12]

GSK6853 stands out as a highly potent and exceptionally selective inhibitor of the BRPF1 bromodomain, with a reported pKd of 9.5 and over 1600-fold selectivity against other bromodomains.[10][11] This makes GSK6853 an excellent tool for specifically interrogating the function of BRPF1.

NI-57 is a potent inhibitor of the BRPF bromodomains with Kd values of 31 nM, 108 nM, and 408 nM for BRPF1B, BRPF2, and BRPF3, respectively. Its relatively broad activity across the BRPF family makes it a useful tool for studying the collective roles of these proteins.

OF-1 is described as a pan-BRPF bromodomain inhibitor.[12] It also demonstrates activity against TRIM24, another bromodomain-containing protein.[12] This broader specificity should be considered when interpreting experimental results.

Mechanistic Insights and Experimental Considerations

The potency of these inhibitors is typically determined using a variety of in vitro biochemical and biophysical assays. Understanding the principles behind these methods is critical for interpreting the data.

Signaling Pathway of BRPF Inhibition

The primary mechanism of action for these inhibitors is the competitive binding to the acetyl-lysine binding pocket of the BRPF bromodomain. This prevents the recruitment of the BRPF-containing HAT complexes to chromatin, thereby modulating gene transcription.

BRPF_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition Histone Acetylated Histone Tail BRPF BRPF Bromodomain Histone->BRPF recognizes HAT_Complex HAT Complex (e.g., MOZ/MORF) BRPF->HAT_Complex recruits Blocked_BRPF Inhibited BRPF Bromodomain Transcription Gene Transcription HAT_Complex->Transcription activates Inhibitor BRPF Inhibitor (e.g., BAY-299) Inhibitor->Blocked_BRPF binds to Blocked_Transcription Altered Gene Transcription Blocked_BRPF->Blocked_Transcription leads to

Caption: Mechanism of BRPF inhibitor action.

Experimental Workflow for Potency Determination

A typical workflow for assessing the potency of a BRPF inhibitor involves a tiered approach, starting with biochemical assays and progressing to cellular and potentially in vivo models.

Experimental_Workflow cluster_workflow Inhibitor Potency Assessment Workflow Biochemical_Assays Biochemical Assays (TR-FRET, AlphaScreen) Biophysical_Assays Biophysical Assays (Isothermal Titration Calorimetry) Biochemical_Assays->Biophysical_Assays Confirm Binding Selectivity_Profiling Selectivity Profiling (Bromodomain Panel) Biochemical_Assays->Selectivity_Profiling Determine Specificity Cellular_Assays Cellular Target Engagement (NanoBRET) Selectivity_Profiling->Cellular_Assays Validate in Cells Functional_Assays Functional Cellular Assays (Proliferation, Gene Expression) Cellular_Assays->Functional_Assays Assess Biological Effect

Caption: Workflow for BRPF inhibitor potency assessment.

Detailed Experimental Protocols

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format widely used for studying protein-protein interactions and inhibitor screening.[13][14][15]

  • Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium) conjugated to the bromodomain and an acceptor fluorophore (e.g., APC) on a biotinylated, acetylated histone peptide bound to streptavidin. Inhibition of the bromodomain-histone interaction disrupts FRET, leading to a decrease in the acceptor signal.

  • Step-by-Step Protocol:

    • Dispense the BRPF bromodomain-donor conjugate into a microplate.

    • Add the test compound (e.g., BAY-299) at various concentrations.

    • Add the acetylated histone peptide-acceptor conjugate.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.[16][17][18]

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of the target proteins. Upon excitation, the donor bead releases singlet oxygen, which travels to the acceptor bead if it is nearby, triggering a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a loss of signal.

  • Step-by-Step Protocol:

    • Coat donor beads with a tagged BRPF bromodomain and acceptor beads with a tagged, acetylated histone peptide.

    • Add the test inhibitor to the reaction mixture.

    • Incubate to allow for binding.

    • Excite the donor beads with a laser at 680 nm.

    • Measure the luminescent signal at 520-620 nm.

    • Plot the signal intensity against inhibitor concentration to determine the IC50.

3. Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[19][20][21][22]

  • Principle: A solution of the inhibitor is titrated into a solution containing the BRPF bromodomain. The heat released or absorbed upon binding is measured.

  • Step-by-Step Protocol:

    • Load the BRPF bromodomain protein into the sample cell of the calorimeter.

    • Load the inhibitor into the injection syringe.

    • Perform a series of small injections of the inhibitor into the sample cell.

    • Measure the heat change after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

BAY-299 is a potent and selective dual inhibitor of BRPF2 and TAF1/TAF1L. Its well-characterized potency and cellular activity make it a valuable tool for probing the functions of these epigenetic regulators. When compared to other BRPF inhibitors, BAY-299 occupies a unique chemical space due to its dual specificity. For researchers focused on the specific role of BRPF1, the highly selective inhibitor GSK6853 may be a more appropriate choice. Conversely, for studying the broader effects of the BRPF family, pan-inhibitors like NI-57 and OF-1 are suitable. The selection of an appropriate inhibitor will ultimately depend on the specific biological question being addressed. This guide provides the necessary data and experimental context to make an informed decision.

References

  • BRPF1-related disorder. RareChromo.org. Available from: [Link]

  • The selectivity of protein kinase inhibitors: a further update. PMC. Available from: [Link]

  • What are BRPF1 inhibitors and how do they work?. Available from: [Link]

  • BAY-299 - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

  • Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain. ACS Publications. Available from: [Link]

  • BAY-299 A probe for BRD1 and TAF1. Structural Genomics Consortium. Available from: [Link]

  • GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain. PMC - NIH. Available from: [Link]

  • TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. PMC - NIH. Available from: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available from: [Link]

  • BRD4 (BD1+BD2) TR-FRET Assay Kit. BPS Bioscience. Available from: [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. Available from: [Link]

  • Comparison of 5 with previously described BRPF inhibitors. ResearchGate. Available from: [Link]

  • BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target. PMC - PubMed Central. Available from: [Link]

  • Mutations in the Chromatin Regulator Gene BRPF1 Cause Syndromic Intellectual Disability and Deficient Histone Acetylation. PMC - PubMed Central. Available from: [Link]

  • Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. NIH. Available from: [Link]

  • BRPF1. Centre of Research Excellence in Speech and Language. Available from: [Link]

  • GSK6853 A chemical probe for BRPF1. Structural Genomics Consortium. Available from: [Link]

  • Isothermal titration calorimetry. Wikipedia. Available from: [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC - NIH. Available from: [Link]

  • AlphaScreen. BMG LABTECH. Available from: [Link]

  • Data Sheet BRD4 (BD1) TR-FRET Assay Kit. AMSBIO. Available from: [Link]

  • (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?. ResearchGate. Available from: [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC - NIH. Available from: [Link]

  • Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. PMC - PubMed Central. Available from: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. Available from: [Link]

  • Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF. Available from: [Link]

  • Highly Selective and Potent Ectonucleotide Pyrophosphatase-1 (NPP1) Inhibitors Based on Uridine 5'-Pα,α-Dithiophosphate Analogues. PubMed. Available from: [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Deficiency of intellectual disability-related gene Brpf1 reduced inhibitory neurotransmission in MGE-derived GABAergic interneurons. Oxford Academic. Available from: [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. Frontiers. Available from: [Link]

  • AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. Available from: [Link]

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Publish Comparison Guide: BAY 299 Validation as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Tool for BRPF2 & TAF1

BAY 299 is a potent, selective, and cell-active chemical probe developed by Bayer in collaboration with the Structural Genomics Consortium (SGC). It is designed to inhibit the bromodomains of BRPF2 (BRD1) and TAF1 (BD2) .

Unlike pan-BET inhibitors (e.g., JQ1) or pan-BRPF inhibitors (e.g., NI-57), BAY 299 offers a unique selectivity profile that allows researchers to disentangle the specific roles of BRPF2 in the MOZ/MORF acetyltransferase complex and TAF1 in the TFIID complex without confounding off-target effects on BRPF1 or BRD4.

Verdict at a Glance
FeaturePerformance RatingKey Metric
Potency ★★★★★IC₅₀: 67 nM (BRPF2), 8 nM (TAF1)
Selectivity ★★★★☆>30x vs. BRPF1/3; >300x vs. BRD4
Cellular Activity ★★★★☆NanoBRET IC₅₀ < 1 µM
Control Availability ★★★★★Negative Control: BAY-364

Part 1: Mechanistic Profile & Target Validation

To understand the utility of BAY 299, one must visualize the distinct complexes it targets. BRPF2 (BRD1) acts as a scaffold for the MOZ/MORF histone acetyltransferase (HAT) complex, crucial for hematopoiesis and often dysregulated in leukemia.[1] TAF1 is a core component of the general transcription factor TFIID.

Signaling Pathway Diagram

The following diagram illustrates the specific insertion points of BAY 299 within the chromatin remodeling machinery, contrasting it with the broader BRPF1-dominant complexes.

G cluster_0 MOZ/MORF HAT Complex (Hematopoiesis) cluster_1 TFIID Transcription Complex MOZ MOZ/MORF (HAT Enzyme) BRPF2 BRPF2 (BRD1) (Scaffold/Reader) MOZ->BRPF2 ING ING5 (Reader) ING->BRPF2 EAF EAF6 EAF->BRPF2 Histone Acetylated Histones (H3K14ac, H4ac) BRPF2->Histone Reads Ac-Lys TBP TBP TAF1 TAF1 (BD2) (Transcription Initiation) TBP->TAF1 TAFs Other TAFs TAF1->TAFs TAF1->Histone Reads Ac-Lys BAY299 BAY 299 (Chemical Probe) BAY299->BRPF2 Inhibits (IC50: 67nM) BAY299->TAF1 Inhibits (IC50: 8nM) Transcription Gene Transcription (Leukemogenesis/Differentiation) Histone->Transcription Promotes

Figure 1: Mechanism of Action. BAY 299 dual-targets the chromatin reader domains of BRPF2 and TAF1, preventing the recognition of acetylated histones and disrupting downstream transcriptional programs.

Part 2: Comparative Performance Analysis

The value of a chemical probe is defined by what it does not hit. Below is a direct comparison of BAY 299 against other relevant probes in the BRPF/BET space.

Table 1: Potency & Selectivity Matrix
ProbePrimary Target(s)Potency (IC₅₀/K_d)Selectivity ProfileRecommended Use
BAY 299 BRPF2 (BRD1), TAF1 67 nM / 8 nM >30x vs. BRPF1/3 >300x vs. BRD4Specific study of BRPF2 or TAF1 function.
NI-57 Pan-BRPF (1/2/3)31-108 nM (K_d)Pan-active within BRPF family.Clean vs. BETs.General BRPF family inhibition.[2][3][4][5][6]
PFI-4 BRPF1B13 nM (K_d)Selective for BRPF1. Weak on BRPF2 (775 nM).[1]Selective BRPF1 inhibition.[2][3][4][5][6][7][8]
OF-1 Pan-BRPF~100 nMPan-active.Less selective vs. BRD4 than BAY 299.Earlier generation tool.[6]
JQ1 BET Family (BRD2/3/4)<100 nMInactive on BRPF2. Positive control for BET, negative for BRPF.
Why this matters:
  • Differentiation: If your phenotype mimics PFI-4 , it is likely driven by BRPF1. If it mimics BAY 299 but not PFI-4, it is likely driven by BRPF2 or TAF1 .

  • Safety Margin: BAY 299 exhibits a clean profile against 300+ kinases and a standard CEREP safety panel, minimizing the risk that observed toxicity is due to off-target kinase inhibition [1, 2].

Part 3: Experimental Validation Protocols

To validate BAY 299 in your specific biological system, you must demonstrate Target Engagement (TE) inside the cell. The SGC standard for this is the NanoBRET assay.

Protocol A: Cellular Target Engagement (NanoBRET)

This assay confirms that BAY 299 enters the cell and binds BRPF2/TAF1 in the nuclear chromatin environment.

Materials:

  • HEK293 cells (or relevant line).

  • NanoBRET™ Nano-Glo® Detection System (Promega).

  • Plasmids: BRPF2-NanoLuc (Donor) and HaloTag-Histone H3.3 (Acceptor).

  • BAY 299 (Test Compound) and BAY-364 (Negative Control).

Workflow:

  • Transfection (Day 1):

    • Plate HEK293 cells at 2x10⁵ cells/mL.

    • Co-transfect BRPF2-NanoLuc and HaloTag-Histone H3.3 vectors (ratio 1:10 to ensure acceptor excess).

    • Add HaloTag® 618 Ligand (or DMSO vehicle for background control).

  • Compound Treatment (Day 2):

    • Replate cells into 96-well non-binding surface plates.

    • Treat with BAY 299 in a dose-response format (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).

    • Include BAY-364 (Negative Control) at matching concentrations.

  • Measurement (Day 2 + 6h):

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure Donor emission (460 nm) and Acceptor emission (618 nm) on a BMG CLARIOstar or equivalent.

  • Analysis:

    • Calculate MilliBRET units (mBU) = (Acceptor/Donor) * 1000.

    • Plot % Inhibition vs. Log[Compound].

    • Success Criteria: BAY 299 should show an IC₅₀ < 1 µM. BAY-364 should show no displacement (>20 µM).

Protocol B: Functional Phenotyping (Differentiation Assay)

BAY 299 induces differentiation in specific AML cell lines (e.g., MOLM-13).

Workflow:

  • Seeding: Seed MOLM-13 cells at 0.5x10⁶ cells/mL.

  • Treatment: Treat with BAY 299 (1-5 µM) vs. DMSO vs. BAY-364.

  • Incubation: 72 to 96 hours.

  • Readout: Flow cytometry for differentiation markers (CD11b, CD14).

    • Expectation: Upregulation of CD11b/CD14 with BAY 299; no change with BAY-364.

Part 4: Quality Control & Negative Controls

A chemical probe experiment is invalid without a matched negative control. The negative control for BAY 299 is BAY-364 .

Structural Comparison
  • BAY 299 (Active): Contains the specific benzimidazolone core optimized for H-bond interactions with the BRPF2 asparagine residue.

  • BAY-364 (Inactive): Structurally distinct enough to abrogate binding (IC₅₀ > 20 µM for BRPF2) while maintaining similar physicochemical properties (LogP, solubility).

Critical Rule: If a biological effect is observed with BAY 299 but also with BAY-364, the effect is likely off-target toxicity and not related to BRPF2/TAF1 inhibition.

References

  • Structural Genomics Consortium (SGC). BAY-299: A probe for BRD1 and TAF1. SGC Probes.[1][3][7][9] [Link]

  • Chemical Probes Portal. BAY-299 Probe Characterization. Chemical Probes Portal.[7] [Link]

  • Ciechomska, M. et al. Histone Acetyltransferase-Binding Bromodomain Inhibitors Affect the Survival of Acute Myeloid Leukemia Cells. Cancer Research. [Link]

  • Demont, E.H. et al. Structure-Guided Design of a Selective BRPF1 Bromodomain Inhibitor. Journal of Medicinal Chemistry.[2][5] (Reference for PFI-4 comparison). [Link]

  • Igoe, N. et al. Design of a Chemical Probe for the Bromodomain and Plant Homeodomain Finger-Containing (BRPF) Family of Proteins.[5] Journal of Medicinal Chemistry.[2][5] (Reference for NI-57 comparison). [Link]

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A Researcher's Guide to Reproducing the Phenotypic Effects of BAY-299, a Dual TAF1/BRD1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to independently reproduce and build upon the published cellular effects of BAY-299. We move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, enabling robust and reliable data generation. This document is designed to be a self-validating system, incorporating appropriate controls and comparators to ensure the trustworthiness of your findings.

Introduction: Targeting Transcriptional Dependencies in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is characterized by a differentiation block and uncontrolled proliferation of myeloid precursors. A key therapeutic strategy is to target the transcriptional machinery upon which these cancer cells are uniquely dependent. BAY-299 has emerged as a critical chemical probe for exploring this strategy. It is a potent and selective dual inhibitor of the bromodomains of two key transcriptional regulators: TATA-box binding protein associated factor 1 (TAF1) and Bromodomain and PHD Finger Containing Protein 2 (BRPF2), also known as BRD1.[1][2][3]

Published data demonstrates that in AML cell lines, BAY-299 inhibits cell proliferation, induces apoptosis, and promotes myeloid differentiation.[1][4] This guide provides the experimental blueprints to validate these cornerstone phenotypic effects and offers a comparative context by introducing related chemical probes to dissect the specific contributions of each target.

The Molecular Targets: TAF1 and BRD1 in Transcriptional Control

To understand the action of BAY-299, one must first understand its targets. Bromodomains are protein modules that act as "readers" of post-translational modifications, specifically recognizing acetylated lysine residues on histone tails and other proteins. This recognition is a critical step in recruiting regulatory complexes to chromatin to control gene expression.

TAF1 is the largest component of the general transcription factor TFIID, a complex essential for initiating transcription by RNA Polymerase II.[4] The dual bromodomain of TAF1 is believed to stabilize the interaction of TFIID at acetylated promoters. In certain AML subtypes, such as those driven by the AML1-ETO fusion oncoprotein, cancer cell survival is highly dependent on TAF1 function, making it a compelling therapeutic target.[5][6][7]

BRPF2/BRD1 is a scaffolding protein that assembles MYST family histone acetyltransferase (HAT) complexes.[8] These complexes are responsible for writing the very acetylation marks that bromodomains read. By inhibiting the BRD1 bromodomain, BAY-299 may disrupt the stable association of these HAT complexes at target genes, thereby altering the local chromatin environment and gene expression.

The dual inhibition of a core transcription factor (TAF1) and a key chromatin-modifying complex scaffold (BRD1) represents a multi-pronged assault on the transcriptional program of cancer cells.

TAF1_BRD1_Pathway cluster_0 Chromatin & Transcription Machinery cluster_1 BAY-299 Inhibition cluster_2 Downstream Phenotypic Effects Histone Histone Tails HAT BRPF2/MYST HAT Complex Histone->HAT 'Reads' Mark TFIID TAF1/TFIID Complex Histone->TFIID 'Reads' Mark Ac Acetylation (Ac) Ac->Histone HAT->Ac 'Writes' Mark Transcription Aberrant Gene Transcription HAT->Transcription TFIID->Transcription BAY299 BAY-299 BAY299->HAT Inhibits BRD1 Bromodomain BAY299->TFIID Inhibits TAF1 Bromodomain Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Differentiation Differentiation Proliferation->Differentiation Inhibition leads to Experimental_Workflow cluster_assays Phenotypic Assays start Culture AML Cells (MV4-11, NB4) treat Treat with Compounds: - Vehicle (DMSO) - BAY-299 - BAY-364 - Tafbromin start->treat viability Experiment 1: Cell Viability (CCK-8 Assay) treat->viability 24-96h apoptosis Experiment 2: Apoptosis (Western Blot) treat->apoptosis 48h diff Experiment 3: Differentiation (Flow Cytometry) treat->diff 48h end Data Analysis & Comparison viability->end apoptosis->end diff->end

Caption: General experimental workflow for characterizing BAY-299 effects.
Experiment 1: Cell Viability and Growth Inhibition Assay
  • Objective & Rationale: To quantify the dose- and time-dependent effects of BAY-299 and its comparators on the proliferation and viability of AML cells. The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product, the amount of which is directly proportional to the number of living cells. [9]* Detailed Protocol:

    • Cell Seeding: Seed AML cells (e.g., MV4-11, NB4) in a 96-well plate at a density of 5,000-10,000 cells per 100 µL of appropriate culture medium (e.g., RPMI-1640 + 10% FBS).

    • Compound Preparation: Prepare serial dilutions of BAY-299, BAY-364, and Tafbromin in culture medium. A typical concentration range would span from 10 nM to 50 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

    • Treatment: After allowing cells to acclimate for a few hours, add 10 µL of your compound dilutions to the respective wells.

    • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, and 96 hours) at 37°C in a 5% CO₂ incubator.

    • Assay: At the end of each time point, add 10 µL of CCK-8 solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle-treated wells and plot the results as percent viability versus log[concentration] to calculate GI₅₀ values.

  • Self-Validating System: The inclusion of a vehicle control establishes the baseline for 100% viability. Comparing the dose-response curves of BAY-299 to BAY-364 and Tafbromin allows for attribution of the anti-proliferative effect to TAF1 inhibition and potentially an enhanced effect from dual TAF1/BRD1 inhibition.

Experiment 2: Assessment of Apoptosis Induction
  • Objective & Rationale: To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis). This is achieved by Western blotting for key apoptotic markers: the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3. Pro-caspase-3 is an inactive zymogen; upon apoptotic signaling, it is cleaved into active p17/p19 fragments, which then cleave downstream targets like PARP, a hallmark of apoptosis.

  • Detailed Protocol:

    • Cell Culture and Treatment: Seed AML cells in 6-well plates at a density that will not exceed confluency after 48 hours. Treat cells with the vehicle (0.1% DMSO), BAY-299 (e.g., 4 µM), and comparator compounds at equipotent concentrations (e.g., 2x GI₅₀) for 48 hours.

    • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by size on a 12% SDS-polyacrylamide gel.

    • Western Blotting: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, PARP (which detects both full-length and cleaved forms), and a loading control (e.g., GAPDH or β-Actin).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Self-Validating System: The loading control ensures equal protein loading. The vehicle control shows the basal level of apoptosis. A positive control (e.g., staurosporine treatment) can validate the antibody performance. Comparing the intensity of cleaved PARP/Caspase-3 bands between BAY-299 and TAF1-selective inhibitors will reveal if BRD1 co-inhibition enhances the apoptotic response.

Experiment 3: Analysis of Myeloid Differentiation
  • Objective & Rationale: To test the hypothesis that TAF1/BRD1 inhibition forces AML cells to overcome their differentiation block. This is assessed by measuring the cell surface expression of myeloid differentiation markers CD11b and CD14 via flow cytometry. [4]An increase in the percentage of CD11b+/CD14+ cells indicates a shift from an immature blast phenotype to a more mature monocytic/myeloid lineage.

  • Detailed Protocol:

    • Cell Culture and Treatment: As in Experiment 2, treat AML cells in 6-well plates with vehicle, BAY-299 (e.g., 4 µM), and comparators for 48-72 hours.

    • Cell Harvesting: Harvest approximately 0.5-1 x 10⁶ cells per sample. Wash with cold PBS containing 2% FBS (FACS buffer).

    • Antibody Staining: Resuspend cells in 100 µL of FACS buffer and add fluorochrome-conjugated antibodies (e.g., FITC-CD11b and PE-CD14). Incubate for 30 minutes at 4°C in the dark.

    • Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibodies.

    • Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000-20,000 events per sample.

    • Analysis: Gate on the live cell population based on forward and side scatter. Analyze the percentage of cells positive for CD11b and CD14 compared to the vehicle-treated control population.

  • Self-Validating System: The vehicle-treated sample defines the baseline differentiation status of the cell line. Unstained and single-stain controls are essential for proper gating and compensation setup. The comparison between BAY-299 and TAF1-selective inhibitors will clarify the role of dual inhibition in promoting differentiation.

Expected Outcomes & Interpretation

Based on published literature, researchers should expect to see a dose- and time-dependent decrease in viability in AML cells treated with BAY-299, with a GI₅₀ in the low micromolar range for sensitive lines like MV4-11. [10]This effect should be accompanied by a clear increase in the cleaved fragments of PARP and Caspase-3, confirming apoptosis induction. [4]Furthermore, a significant increase in the population of CD11b+ and/or CD14+ cells should be observed, indicating myeloid differentiation. [4] The key interpretative power comes from the comparison. If BAY-299 shows significantly greater potency in all three assays compared to BAY-364 or Tafbromin at concentrations that are equipotent for TAF1 inhibition, it would strongly suggest that the co-inhibition of BRD1 provides a synergistic or additive anti-leukemic effect. Conversely, if the effects are comparable, it would imply that TAF1 inhibition is the primary driver of the observed phenotypes.

Conclusion

BAY-299 is a powerful chemical probe for interrogating the transcriptional addictions of cancer cells. By following the rigorous, self-validating experimental frameworks outlined in this guide, researchers can confidently reproduce its published phenotypic effects. The true scientific insight, however, is unlocked by using this tool in concert with carefully chosen comparators like BAY-364 and Tafbromin. This comparative approach allows for the deconvolution of complex biological effects, paving the way for a deeper understanding of AML biology and the development of more precise and effective therapeutic strategies.

References

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The Precision Advantage: A Comparative Guide to the Selective Bromodomain Inhibitor BAY-299

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of epigenetic regulation, bromodomain-containing proteins have emerged as critical targets for therapeutic intervention, particularly in oncology. These "readers" of epigenetic marks recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. While the development of pan-bromodomain inhibitors has shown promise, concerns regarding off-target effects and toxicity have underscored the need for more precise molecular tools. This guide provides a comprehensive comparison of BAY-299, a highly selective chemical probe, with promiscuous bromodomain inhibitors, highlighting the profound advantages of target specificity in research and drug discovery.

The Challenge of Promiscuity in Bromodomain Inhibition

The human genome encodes for over 60 bromodomains across more than 40 proteins, often grouped into families based on structural similarity. The BET (Bromodomain and Extra-Terminal domain) family, comprising BRD2, BRD3, BRD4, and BRDT, has been the most extensively studied. Early-generation inhibitors, such as the well-characterized compound JQ1 , exhibit potent, pan-BET inhibition, binding to the bromodomains of all BET family members with high affinity.[1][2] While JQ1 has been an invaluable research tool for validating the BET family as a therapeutic target in various cancers[3][4], its broad activity profile makes it challenging to attribute specific cellular effects to the inhibition of a single BET family member. This lack of specificity can lead to a cascade of downstream effects, some of which may be therapeutically irrelevant or contribute to cellular toxicity.[5][6] Such promiscuous inhibitors, while potent, can present a significant hurdle in clinical development due to potential on-target but off-tissue toxicities.[5]

BAY-299: A Paradigm of Selectivity

In contrast to the broad-spectrum activity of pan-inhibitors, BAY-299 was developed as a potent and highly selective dual inhibitor of BRD1 (BRPF2) and the second bromodomain of TAF1 .[7][8] This remarkable selectivity is a cornerstone of its utility as a chemical probe, allowing researchers to dissect the specific functions of these two proteins with high confidence.

A Note on ATAD2: It is a common misconception that BAY-299 is an inhibitor of ATAD2. In fact, experimental data demonstrates that BAY-299 is highly selective over ATAD2, exhibiting more than 30-fold selectivity against it.[7][8] ATAD2 (ATPase Family AAA Domain Containing 2) is indeed a compelling cancer target, implicated in promoting tumor proliferation, survival, and metastasis.[9][10][11] The development of potent and selective ATAD2 inhibitors is an active and important area of research[12], but BAY-299 serves to investigate different biological questions related to BRD1 and TAF1.

Unpacking the Targets of BAY-299:
  • BRD1 (BRPF2): This protein acts as a scaffolding component of histone acetyltransferase (HAT) complexes, playing a crucial role in chromatin modification and gene expression regulation.[7]

  • TAF1 (TATA-Box Binding Protein Associated Factor 1): As a subunit of the TFIID general transcription factor complex, TAF1 is essential for the initiation of transcription by RNA polymerase II.[7] Its bromodomain is thought to anchor the TFIID complex to acetylated chromatin.

The dual inhibition of these specific targets by BAY-299 provides a unique tool to probe their roles in cellular processes. For instance, studies have utilized BAY-299 to demonstrate that targeting TAF1 can induce apoptosis and cell cycle arrest in acute myeloid leukemia (AML) cells.

Comparative Selectivity Profile: BAY-299 vs. JQ1

The superior selectivity of BAY-299 is best illustrated by comparing its binding affinity across a panel of bromodomains to that of a promiscuous inhibitor like JQ1.

Bromodomain TargetBAY-299 IC₅₀ (nM)JQ1 IC₅₀ (nM)
BRD1 (BRPF2) 6 - 67 [8]>10,000
TAF1 (BD2) 8 - 13 [8]>10,000
BRD4 (BD1)>10,000 (>300-fold selective)[7][8]~77
BRD2 (BD1)Not reported, but high selectivity implied~50
BRD3 (BD1)Not reported, but high selectivity implied~120
ATAD2>2,000 (>30-fold selective)[7][8]>10,000

Note: IC₅₀ values can vary between different assays and experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

This data clearly demonstrates that while JQ1 potently inhibits multiple members of the BET family, BAY-299 maintains exquisite selectivity for its intended targets, BRD1 and TAF1, with minimal interaction with other bromodomains, including the BET family and ATAD2.

The Advantages of a Sharpened Spear: Why Selectivity Matters

The high selectivity of BAY-299 offers several distinct advantages for both basic research and therapeutic development:

  • Unambiguous Target Attribution: By selectively inhibiting BRD1 and TAF1, any observed cellular phenotype can be more confidently attributed to the modulation of these specific targets. This is crucial for elucidating the precise biological roles of individual bromodomain proteins.

  • Reduced Off-Target Effects: Promiscuous inhibitors, by interacting with multiple targets, can trigger a wide array of signaling cascades, making it difficult to isolate the therapeutically relevant pathway. This can also lead to unforeseen side effects. The focused action of BAY-299 minimizes these confounding variables.[6][13]

  • Improved Therapeutic Window: In a clinical context, selectivity is often correlated with a better safety profile. By avoiding interaction with proteins that are not involved in the disease pathology, selective inhibitors have the potential for a wider therapeutic window, allowing for effective dosing with reduced toxicity.[6][13]

  • Dissection of Complex Biological Processes: BAY-299 can be used to probe the distinct cellular functions of BRD1 and TAF1, as compared to the broader roles of the BET family. For example, while pan-BET inhibitors like JQ1 are known to downregulate the MYC oncogene[3], the effects of BAY-299 are mediated through different pathways, such as the induction of apoptosis via RIPK1 signaling.

Visualizing the Pathways and Protocols

To fully appreciate the context in which these inhibitors function and how they are characterized, the following diagrams illustrate a key transcriptional pathway and the workflows of essential experimental assays.

TAF1 in Transcriptional Initiation

TAF1_Pathway cluster_promoter Gene Promoter TBP TBP TAF1 TAF1 PolII RNA Pol II TAF1->PolII Recruits Transcription Transcription PolII->Transcription Histone Acetylated Histone Tail Histone->TAF1 Binds to Bromodomain BAY299 BAY-299 BAY299->TAF1 Inhibits Binding

Caption: Role of TAF1 in recruiting RNA Polymerase II for transcription.

Experimental Protocols

The characterization of bromodomain inhibitors like BAY-299 relies on robust and quantitative biochemical and cellular assays. Below are detailed protocols for two cornerstone techniques.

AlphaScreen Assay for In Vitro Binding Inhibition

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of a bromodomain to an acetylated histone peptide and the ability of an inhibitor to disrupt this interaction.[14][15][16][17]

AlphaScreen_Workflow cluster_components Assay Components cluster_reaction Reaction in Well cluster_principle Principle of Detection Donor Donor Bead (Streptavidin-coated) Acceptor Acceptor Bead (GSH-coated) Peptide Biotinylated Acetylated Histone Peptide BRD GST-tagged Bromodomain Mix 1. Incubate BRD, Peptide, and Inhibitor (e.g., BAY-299) AddAcceptor 2. Add Acceptor Beads Mix->AddAcceptor AddDonor 3. Add Donor Beads AddAcceptor->AddDonor Incubate 4. Incubate in Dark AddDonor->Incubate Read 5. Read Signal (680 nm Excitation, 520-620 nm Emission) Incubate->Read Proximity Binding brings beads into proximity (<200 nm) Signal Light Emission (Signal) Proximity->Signal Laser Excitation NoBinding Inhibitor prevents proximity NoSignal No Signal NoBinding->NoSignal Laser Excitation

Caption: Workflow for the AlphaScreen bromodomain inhibitor assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 3x BRD Homogeneous Assay Buffer).

    • Dilute the GST-tagged bromodomain protein (e.g., TAF1-BD2) and the biotinylated acetylated histone peptide ligand to their optimal concentrations in the assay buffer.

    • Prepare a serial dilution of the inhibitor (BAY-299) in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup (384-well plate):

    • To each well, add 5 µL of the diluted inhibitor solution. For control wells, add buffer with the same percentage of DMSO.

    • Add 5 µL of the bromodomain protein/histone peptide master mix to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Detection:

    • Prepare a suspension of Glutathione (GSH) acceptor beads and add 5 µL to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Prepare a suspension of Streptavidin donor beads and add 5 µL to each well under subdued light.

    • Incubate for a final 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable microplate reader.

    • The signal will be inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values by plotting the signal against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18][19][20][21]

CETSA_Workflow start 1. Culture Cells treat 2. Treat cells with Inhibitor (BAY-299) or Vehicle (DMSO) start->treat heat 3. Heat cell suspensions to a range of temperatures treat->heat lyse 4. Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge 5. Centrifuge to separate soluble vs. aggregated proteins lyse->centrifuge collect 6. Collect supernatant (soluble fraction) centrifuge->collect analyze 7. Analyze protein levels (e.g., Western Blot, ELISA) collect->analyze plot 8. Plot % soluble protein vs. Temperature analyze->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells of interest (e.g., a human cancer cell line) to a suitable confluency.

    • Harvest the cells and resuspend them in a culture medium.

    • Aliquot the cell suspension and treat with either the inhibitor (BAY-299) at the desired concentration or a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a PCR plate.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a PCR machine. Include an unheated control sample.

    • Immediately cool the samples to 4°C.

  • Protein Extraction:

    • Lyse the cells to release intracellular proteins. This is commonly achieved by several rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Add a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Quantify the amount of the target protein (e.g., TAF1) remaining in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay like ELISA or AlphaLISA.

  • Data Interpretation:

    • For each temperature point, normalize the amount of soluble target protein to the unheated control.

    • Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and thus, target engagement.

Conclusion

The evolution from promiscuous, pan-family inhibitors to highly selective chemical probes like BAY-299 represents a significant advancement in the field of epigenetics. While broad-spectrum inhibitors like JQ1 have been instrumental in validating entire protein families as drug targets, the future of precision medicine lies in the ability to modulate specific nodes within complex biological networks. BAY-299, with its exquisite selectivity for BRD1 and TAF1, empowers researchers to dissect their unique biological functions with unprecedented clarity. This targeted approach not only enhances the quality and interpretability of preclinical research but also paves the way for the development of novel therapeutics with potentially superior efficacy and safety profiles. The judicious use of selective probes, validated by robust methodologies like AlphaScreen and CETSA, is paramount to unlocking the full therapeutic potential of targeting the epigenome.

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A Guide to Orthogonal Validation of Target Binding for the Bromodomain Inhibitor BAY-299

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of orthogonal methodologies for validating the binding of BAY-299, a potent inhibitor of the BRPF2 and TAF1 bromodomains, to its intended cellular targets. We will move beyond single-point activity readouts to build a high-confidence portfolio of evidence, demonstrating robust target engagement through fundamentally different, complementary techniques.

The Imperative of Orthogonal Validation in Drug Discovery

In modern drug discovery, confirming that a small molecule binds its intended target is foundational. However, relying on a single assay format is fraught with peril. Assay-specific artifacts, compound interference, or indirect effects can generate misleading data, leading to the costly pursuit of false positives.[1] Orthogonal validation—the practice of confirming a primary result with a secondary assay that relies on a different physical principle—is the bedrock of rigorous science.[1][2] It ensures that the observed biological activity is genuinely due to the direct interaction of the compound with its target.

BAY-299 is a selective chemical probe that targets the bromodomains of BRPF2 (Bromodomain and PHD Finger Containing Protein 2) and TAF1 (TATA-Box Binding Protein Associated Factor 1).[3][4][5] These proteins are critical epigenetic readers and transcriptional regulators, making them compelling targets in oncology.[6][7] To confidently assert that the cellular effects of BAY-299 are mediated by these targets, we must unequivocally prove target engagement in multiple, distinct contexts. This guide compares two powerful, orthogonal approaches: the direct, biophysical measurement of binding kinetics using Surface Plasmon Resonance (SPR) and the confirmation of target engagement in a native cellular environment via the Cellular Thermal Shift Assay (CETSA) .

Orthogonal_Validation_Workflow cluster_0 Step 1: In Vitro Biophysical Validation cluster_1 Step 2: In Situ Cellular Validation Hypothesis Hypothesis: BAY-299 directly binds the BRPF2 bromodomain SPR Primary Assay: Surface Plasmon Resonance (SPR) Measures direct binding to purified protein Hypothesis->SPR SPR_Data Data Output: Affinity (KD) Kinetics (kon, koff) SPR->SPR_Data CETSA Orthogonal Assay: Cellular Thermal Shift Assay (CETSA) Measures target stabilization in intact cells SPR_Data->CETSA Confirmatory Step CETSA_Data Data Output: Thermal Shift (ΔTagg) Cellular EC50 CETSA->CETSA_Data Conclusion High-Confidence Conclusion: BAY-299 robustly engages BRPF2 in vitro and in cells CETSA_Data->Conclusion

Caption: Orthogonal workflow for validating BAY-299 target engagement.

Primary Assay: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is a label-free, real-time biophysical technique that provides high-resolution data on the kinetics and affinity of molecular interactions.[8][9] It measures changes in the refractive index at the surface of a sensor chip as an analyte (BAY-299) flows over and binds to an immobilized ligand (recombinant BRPF2 protein).[9]

Causality Behind the Choice: We select SPR as the primary assay because it measures direct binding, independent of enzymatic activity or competition with a surrogate probe. This eliminates potential artifacts from fluorescent reporters or enzyme-coupled systems. Critically, SPR provides not just the equilibrium dissociation constant (K D), but also the kinetic rate constants: the association rate (k on) and the dissociation rate (k off). This detailed kinetic profile is invaluable for structure-activity relationship (SAR) studies, as compounds with similar affinities can have vastly different residence times (1/k off), a parameter often linked to in vivo efficacy.

Experimental Overview: High-purity, recombinant BRPF2 bromodomain protein is immobilized on a sensor chip. A dilution series of BAY-299 is then injected across the surface. The binding is measured in real-time as an increase in response units (RU). After the injection, running buffer flows over the chip, and the dissociation of the compound is monitored.

Orthogonal Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within the complex milieu of an intact cell.[10][11] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[11]

Causality Behind the Choice: CETSA serves as the ideal orthogonal method because it addresses key questions that an in vitro assay like SPR cannot:

  • Cell Permeability: Does BAY-299 cross the cell membrane to reach its cytosolic or nuclear targets?

  • Target Accessibility: Is the BRPF2 bromodomain accessible for binding in its native, folded state within cellular protein complexes?

  • Metabolic Stability: Is the compound stable enough within the cell to engage its target?

By confirming target stabilization in a cellular context, CETSA provides crucial, physiologically relevant evidence that complements the purified, biophysical data from SPR.[12]

CETSA_Principle cluster_0 Vehicle Control (DMSO) cluster_1 BAY-299 Treatment p1 Native BRPF2 Protein p2 Heat Applied p1->p2 p3 Protein Denatures & Aggregates p2->p3 p4 Low Soluble Protein Detected p3->p4 c1 BAY-299 Binds BRPF2 c2 Heat Applied c1->c2 c3 Complex is Stabilized (Resists Denaturation) c2->c3 c4 High Soluble Protein Detected c3->c4

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Overview: Intact cells (e.g., MOLM-13, a human AML cell line) are treated with either BAY-299 or a vehicle control. The cells are then heated to a range of temperatures. At lower temperatures, most proteins remain soluble. As the temperature increases, proteins begin to denature and aggregate. After heating, cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble BRPF2 remaining at each temperature is quantified, typically by Western blot or ELISA. In the presence of BAY-299, the BRPF2 protein will be more stable and will remain in the soluble fraction at higher temperatures compared to the vehicle-treated cells.

Comparative Data Analysis

By integrating the data from both SPR and CETSA, we can build a compelling case for the specific and robust target engagement of BAY-299.

ParameterSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Insight Gained
Principle Mass-based detection of direct bindingLigand-induced thermal stabilizationOrthogonal confirmation
System In Vitro (Purified Protein)In Situ (Intact Cells)Physiological relevance
Primary Output kon, koff, KDΔTagg (Melt-shift), ITDRF (EC50)Kinetic vs. Cellular Potency
Hypothetical Data KD = 67 nMΔTagg = +5.2 °C @ 10 µMDirect affinity correlates with cellular stabilization
Strengths Label-free, precise kinetics, high throughputConfirms cell permeability & target engagementComprehensive binding profile
Limitations Non-physiological buffer, requires pure proteinLower throughput, indirect binding measureEach assay mitigates the other's weaknesses

This table summarizes how the quantitative, high-resolution kinetic data from SPR is complemented by the physiologically relevant target engagement confirmation from CETSA. A strong correlation between a low K D from SPR and a significant thermal shift in CETSA provides very high confidence in the compound's mechanism of action.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding affinity (K D) and kinetics (k on, k off) of BAY-299 to recombinant human BRPF2 bromodomain.

Materials:

  • Biacore 8K instrument (or similar)

  • Series S CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Recombinant Human BRPF2 Bromodomain (≥95% purity)

  • BAY-299 compound stock (10 mM in DMSO)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Methodology:

  • Chip Preparation & Protein Immobilization:

    • Equilibrate the system with Running Buffer.

    • Activate the sensor surface flow cells with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant BRPF2 (diluted to 20 µg/mL in Immobilization Buffer) over the activated surface to achieve an immobilization level of ~8000-10000 Response Units (RU). A reference flow cell is activated and deactivated without protein immobilization.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a serial dilution of BAY-299 in Running Buffer containing 1% DMSO (e.g., 1000 nM, 333 nM, 111 nM, 37 nM, 12 nM, and a 0 nM blank).

    • Perform the binding cycle: Inject each concentration of BAY-299 over the reference and BRPF2-immobilized flow cells for 120 seconds (association phase).

    • Follow with a 300-second injection of Running Buffer to monitor the dissociation phase.

    • Regenerate the surface between cycles with a short pulse of a mild buffer (e.g., Glycine-HCl, pH 2.0) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes.

    • Subtract the 0 nM blank injection (buffer only) to correct for system drift.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to determine k on, k off, and calculate K D (K D = k off / k on).

Protocol 2: Western Blot-Based Cellular Thermal Shift Assay (CETSA)

Objective: To confirm BAY-299 engages and stabilizes BRPF2 in intact MOLM-13 cells.

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium with 10% FBS

  • BAY-299 (10 mM in DMSO), Vehicle (100% DMSO)

  • Phosphate Buffered Saline (PBS) with protease inhibitors

  • PCR tubes and a thermal cycler

  • Lysis Buffer: RIPA buffer with protease inhibitors

  • Antibodies: Rabbit anti-BRPF2, Rabbit anti-GAPDH (loading control), HRP-conjugated anti-rabbit IgG

  • SDS-PAGE gels, Western blot transfer system, ECL substrate

Methodology:

  • Cell Treatment:

    • Culture MOLM-13 cells to a density of ~1x106 cells/mL.

    • Treat cells with 10 µM BAY-299 or an equivalent volume of DMSO (vehicle) for 2 hours in culture medium.

  • Thermal Challenge:

    • Harvest cells by centrifugation and wash once with PBS. Resuspend in PBS with protease inhibitors.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point (e.g., 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include a 37°C non-heated control.

    • Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by 3 minutes at 25°C.

  • Lysis and Fractionation:

    • Lyse the cells by adding Lysis Buffer and performing 3 freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction) into new tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against BRPF2 and GAPDH overnight.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for BRPF2 and GAPDH at each temperature for both vehicle and BAY-299 treated samples.

    • Normalize the BRPF2 signal to the GAPDH signal.

    • Plot the normalized BRPF2 intensity versus temperature. The curve for BAY-299-treated cells should be shifted to the right compared to the vehicle curve, indicating thermal stabilization.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BAY-299 | Ligand page. Retrieved from [Link][4]

  • Patsnap Synapse. (n.d.). BAY-299 - Drug Targets, Indications, Patents. Retrieved from [Link][6]

  • Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. Retrieved from [Link][7]

  • Liu, X., et al. (2023). Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications, 665, 55-63. Retrieved from [Link][13]

  • El-Gamal, D., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Oncotarget, 10(1), 115–128. Retrieved from [Link][2]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link][1]

  • Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 403(1-2), 1-11. Retrieved from [Link][14]

  • Wang, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 29(5), 1083. Retrieved from [Link][15]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][10]

  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Retrieved from [Link][8]

  • Cytiva Life Sciences. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Retrieved from [Link][9]

  • Friman, T., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(3), 423-427. Retrieved from [Link][11]

  • Almqvist, H., et al. (2016). CETSA opens the door to intracellular target engagement. Nature Chemical Biology, 12(3), 139-140. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link][16]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. Retrieved from [Link]

Sources

Safety Operating Guide

Executive Summary: The Precautionary Principle

Author: BenchChem Technical Support Team. Date: February 2026

BAY 299 Proper Disposal Procedures & Safety Protocol

Do not treat BAY 299 as a benign reagent. BAY 299 is a potent, selective inhibitor of the Bromodomain and PHD Finger-containing (BRPF) family, specifically targeting BRD1 and TAF1 . As an epigenetic modulator, it directly influences gene transcription and chromatin structure.

Scientific Integrity Warning: In the absence of long-term chronic toxicity data for this specific probe, you must apply the Precautionary Principle . Handle this compound as a potential reproductive toxin and carcinogen. It is a bioactive small molecule designed to alter cellular programming; its disposal must guarantee zero environmental release to prevent downstream aquatic toxicity or unintended biological uptake.

Hazard Profile & Chemical Identity

Before disposal, verify the identity of the substance to ensure compatibility with waste streams.

ParameterTechnical Specification
Compound Name BAY 299
CAS Number 2080306-23-4
Molecular Formula C₂₅H₂₃N₃O₄
Target BRD1 (IC₅₀ = 6 nM), TAF1 (IC₅₀ = 13 nM)
Solubility Soluble in DMSO (up to 100 mM); poor aqueous solubility.[1]
Primary Hazard Bioactive Substance. Potential Target Organ Toxicity.
GHS Classification Warning. H302 (Harmful if swallowed), H361 (Suspected of damaging fertility/unborn child - Precautionary assignment for epigenetic modulators).

Operational Disposal Protocol

This protocol utilizes a Self-Validating System : at every step, the user must verify the state of the waste before proceeding to the next node.

A. Solid Waste (Original Vials & Residual Powder)

Context: You have an expired vial or a vial with a small amount of residual powder.

  • Do NOT Rinse: Never rinse the original vial into the sink. The residual compound is potent.[1][2][3][4]

  • Solvent Rinse (Optional but Recommended): If you must clean the vial for glass recycling, rinse with a small volume of DMSO or Acetone. Collect this rinse as Liquid Waste (see Section B).

  • Primary Containment: Cap the vial tightly.

  • Segregation: Place the capped vial into a clear, sealable polyethylene bag (secondary containment).

  • Designation: Label as "Hazardous Chemical Waste - Solid (Trace Debris)."

  • Disposal Path: High-Temperature Incineration.

B. Liquid Waste (Stock Solutions in DMSO)

Context: You have 10 mM or 100 mM stock solutions in DMSO that are no longer needed.

  • Compatibility Check: DMSO is a combustible organic solvent. It is compatible with non-halogenated organic waste streams.

  • Segregation: Pour the stock solution into the laboratory's "Non-Halogenated Organic Solvent" carboy.

    • Critical Check: Ensure the carboy does NOT contain strong oxidizers (e.g., Nitric Acid), as DMSO can react violently.

  • Labeling: Update the carboy tag to include "BAY 299 (<0.1%)" and "DMSO."

  • Disposal Path: Fuel blending/Incineration.

C. Aqueous Waste (Cell Culture Media)

Context: Media containing nM or µM concentrations of BAY 299.

  • Deactivation: Although BAY 299 is stable, the biological matrix (cells) must be neutralized. Add Bleach (Sodium Hypochlorite) to a final concentration of 10% for 20 minutes.

  • Assessment:

    • Low Concentration (<1 µM): After bleaching, this can often be drain-disposed with copious water (subject to local EHS approval).

    • High Concentration (>1 µM): Do not drain.[5][6] Collect as "Aqueous Chemical Waste" for off-site treatment.

D. Contaminated Solids (Tips, Gloves, Weigh Boats)
  • Collection: Collect all pipette tips, gloves, and weigh boats that directly touched the compound.

  • Container: Place in a dedicated "Solid Hazardous Waste" bucket lined with a thick yellow or clear bag (depending on institutional color codes).

  • Prohibition: Do NOT place these in the regular trash or "Sharps" bins (unless the tip is a needle).

Visual Workflow: Decision Logic

The following diagram illustrates the decision tree for BAY 299 disposal.

BAY299_Disposal Start Waste Generation: BAY 299 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Vials, Weigh Boats) StateCheck->Solid Dry Waste Liquid Liquid Stock (DMSO) StateCheck->Liquid Organic Solvent Aqueous Aqueous Media (Cell Culture) StateCheck->Aqueous Water/Media SolidAction 1. Double Bag 2. Label: Toxic Solid 3. Incineration Bin Solid->SolidAction LiquidAction 1. Verify No Oxidizers 2. Pour into Non-Halogenated Solvents Carboy Liquid->LiquidAction AqAction 1. Bleach (10%) for 20 min 2. Check Local EHS Rules 3. Drain or Aq. Waste Aqueous->AqAction HSW Handover to EHS / Waste Mgmt SolidAction->HSW LiquidAction->HSW AqAction->HSW

Figure 1: Operational decision tree for the segregation and disposal of BAY 299 waste streams.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent aerosolization of the powder.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder was spilled outside a fume hood, wear an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation. Scoop up the wet slurry.

    • Liquid Spill (DMSO): Absorb with vermiculite or standard spill pads.

  • Decontamination: Clean the surface with a detergent solution followed by water.

  • Disposal: All cleanup materials (towels, pads, gloves) must be disposed of as Solid Hazardous Waste (see Section 3.D).

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards. You must cite these when filling out your institution's waste manifest.

  • US EPA (RCRA): While BAY 299 is not a P-listed or U-listed waste, it falls under the "Characteristic Waste" definition if it exhibits toxicity. We treat it as a Non-Regulated Chemical Waste that requires destruction via incineration (Code P501).

  • EU CLP/REACH: Classified as a substance requiring special instructions for disposal (P501: Dispose of contents/container to an approved waste disposal plant).

References

  • Structural Genomics Consortium (SGC). (2016).[3] BAY-299: A probe for BRD1 and TAF1.[1][2][7] Retrieved from [Link]

  • PubChem. (2024). BAY-299 Compound Summary (CID 122195679). National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for Novel Potent Compounds

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the fast-paced world of drug discovery and development, researchers often work with novel compounds where comprehensive safety data is still under development. This guide provides a foundational framework for selecting and using Personal Protective Equipment (PPE) when handling potent, uncharacterized small molecules, using the placeholder "BAY 299" to represent such a compound. The principles outlined here are designed to build a culture of safety and ensure that every member of your team is protected from potential chemical hazards. Our approach is grounded in the hierarchy of controls, where PPE is the final, critical barrier between you and the substance.

The First Principle: Assume Potency, Plan Accordingly

When a compound like BAY 299 is in the early stages of research, a complete toxicological profile is often unavailable. Therefore, the most prudent course of action is to treat it as a potent compound with potential for high toxicity. This "assume potency" principle dictates a conservative approach to PPE selection, ensuring the highest level of protection until more definitive data can inform a revised risk assessment.

A thorough risk assessment is the essential first step before any handling of the compound. This involves evaluating not only the (known or unknown) hazards of the chemical itself but also the specific procedures being performed. The quantity of the substance, its physical form (solid, liquid, volatile), and the potential for aerosolization are all critical factors that must be considered.

Core PPE for Handling BAY 299

The following recommendations constitute the minimum required PPE for handling BAY 299 in a laboratory setting. These guidelines are based on standards for handling potent pharmaceutical compounds.

Hand Protection: The Primary Barrier

Given that dermal absorption is a common route of exposure for small molecules, selecting the appropriate gloves is critical. For potent compounds, a single pair of gloves is insufficient.

  • Methodology: Double-gloving is mandatory. The inner glove should be a nitrile glove, providing a snug fit and good dexterity. The outer glove should also be nitrile, chosen for its resistance to a broad range of chemicals.

  • Rationale: The outer glove provides the primary barrier and can be removed immediately if contamination is suspected, preserving the integrity of the inner glove and preventing skin contact. This two-layer system significantly reduces the risk of exposure from tears, punctures, or permeation.

  • Glove Change Protocol: Outer gloves should be changed immediately following any suspected contact with BAY 299 and at regular intervals (e.g., every 30-60 minutes) during extended procedures to mitigate the risk of breakthrough.

Eye and Face Protection: Shielding Sensitive Tissues

The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses do not provide adequate protection when working with potent compounds.

  • Methodology: Chemical splash goggles that form a seal around the eyes are required. If there is a significant risk of splashing, a full-face shield should be worn in addition to the goggles.

  • Rationale: Goggles protect against splashes from all angles, while a face shield provides an additional layer of protection for the entire face. This combination is essential when handling liquids or performing operations that could generate aerosols.

Body Protection: Preventing Contamination of Personal Clothing

A standard lab coat is not sufficient to protect against potent compounds, as they can permeate the fabric.

  • Methodology: A disposable, solid-front lab coat with long sleeves and tight-fitting cuffs is required. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be used.

  • Rationale: Disposable lab coats prevent the cross-contamination of personal clothing and the subsequent "take-home" exposure. The tight cuffs prevent chemicals from entering the sleeves.

Respiratory Protection: Guarding Against Inhalation

If BAY 299 is a powder or a volatile liquid, respiratory protection is essential to prevent inhalation, which is often the most direct route of exposure.

  • Methodology: All handling of powdered BAY 299 or procedures that could generate aerosols must be conducted within a certified chemical fume hood or other ventilated enclosure. If engineering controls are not sufficient to maintain exposure below established limits, respiratory protection is required. A fit-tested N95 respirator is the minimum requirement for powders, while a respirator with organic vapor cartridges may be necessary for volatile liquids.

  • Rationale: Engineering controls like fume hoods are the primary means of preventing respiratory exposure. Respirators are used as a secondary protective measure when these controls are not available or are insufficient.

Procedural Workflow for Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to contamination and exposure.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat/Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves Don4->Doff1 Begin Work Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.